4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-methoxy-3-(methylcarbamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-11-9(12)7-5-6(16(10,13)14)3-4-8(7)15-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBDWOMPMQJUKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride, a key intermediate in pharmaceutical and medicinal chemistry. The guide is structured to provide not only a step-by-step synthetic protocol but also to delve into the underlying chemical principles, safety considerations, and analytical characterization, reflecting a holistic approach to chemical synthesis for researchers, scientists, and drug development professionals.
Introduction: Significance and Applications
This compound is a vital building block in the synthesis of various pharmacologically active compounds. Its structural motifs, a substituted benzenesulfonyl chloride, are precursors to sulfonamides, a class of compounds with a broad spectrum of biological activities. Notably, this specific molecule is a known intermediate in the synthesis of glibenclamide (glyburide), a second-generation sulfonylurea oral hypoglycemic agent used in the management of type 2 diabetes mellitus.[1][2] The precise arrangement of the methoxy, methylamino, and sulfonyl chloride groups on the benzene ring allows for targeted derivatization to achieve desired therapeutic effects.
Retrosynthetic Analysis and Synthetic Strategy
A logical retrosynthetic analysis of the target molecule suggests a two-step approach starting from the commercially available 4-methoxybenzoic acid. The synthesis hinges on two key transformations: the formation of an amide bond and the electrophilic aromatic substitution reaction of chlorosulfonation.
Sources
An In-depth Technical Guide to 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride: A Key Intermediate for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Substituted Benzenesulfonyl Chlorides in Medicinal Chemistry
Benzenesulfonyl chlorides are a cornerstone class of reagents in organic synthesis, prized for their ability to introduce the critically important sulfonamide functional group into a wide array of molecules. The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, including diuretics, antibiotics, and hypoglycemic agents. The strategic placement of various substituents on the phenyl ring of the benzenesulfonyl chloride allows for the fine-tuning of the physicochemical and pharmacological properties of the final drug candidates.
This technical guide focuses on a specific, highly functionalized member of this class: 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride (CAS Number: 918933-10-5). This compound is of particular interest to medicinal chemists due to the presence of three key functional groups: the reactive sulfonyl chloride, a methoxy group, and a methylamino-carbonyl (N-methylbenzamide) group. This unique combination of features makes it a valuable intermediate for the synthesis of complex molecules with potential therapeutic applications. The methoxy group can influence the electronic properties of the ring and participate in hydrogen bonding, while the N-methylbenzamide moiety offers a site for further chemical modification and can impact solubility and target engagement.
This guide will provide a comprehensive overview of the chemical properties, a plausible synthetic route, expected reactivity, and potential applications of this important building block in the field of drug discovery and development.
Physicochemical Properties
A clear understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis. The properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 918933-10-5 | [1] |
| Molecular Formula | C₉H₁₀ClNO₄S | [1] |
| Molecular Weight | 263.7 g/mol | [1] |
| Alternative Name | N-methyl-2-methoxy-5-(chlorosulfonyl)benzamide | |
| MDL Number | MFCD09039457 | [1] |
Note: Experimental physical properties such as melting point, boiling point, and solubility are not widely reported in publicly available literature. These would need to be determined empirically.
Proposed Synthesis Pathway
The overall proposed synthetic workflow is depicted in the diagram below:
Caption: Proposed multi-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
The following protocol is a proposed methodology based on analogous reactions. Researchers should perform small-scale trials to optimize reaction conditions.
Step 1: Chlorosulfonation of 2-Methoxybenzoic Acid
The introduction of the sulfonyl chloride group onto the aromatic ring is a critical first step. This is typically achieved via electrophilic aromatic substitution using chlorosulfonic acid.
-
Reaction: 2-Methoxybenzoic Acid + 2 HSO₃Cl → 2-Methoxy-5-(chlorosulfonyl)benzoic Acid + H₂SO₄ + HCl
-
Procedure:
-
In a fume hood, carefully add 2-methoxybenzoic acid (1.0 equivalent) in portions to an excess of cold (0-5 °C) chlorosulfonic acid (approximately 3-5 equivalents) with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 40-50°C for 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture and carefully pour it onto crushed ice.
-
The precipitated product, 2-methoxy-5-(chlorosulfonyl)benzoic acid, is then collected by vacuum filtration and washed with cold water. The crude product can be dried under vacuum and used in the next step without further purification.
-
Step 2: Formation of the Acyl Chloride
The carboxylic acid is converted to the more reactive acyl chloride to facilitate the subsequent amidation.
-
Reaction: 2-Methoxy-5-(chlorosulfonyl)benzoic Acid + SOCl₂ → 2-Methoxy-5-(chlorosulfonyl)benzoyl chloride + SO₂ + HCl
-
Procedure:
-
To the crude 2-methoxy-5-(chlorosulfonyl)benzoic acid (1.0 equivalent), add an excess of thionyl chloride (2-3 equivalents) and a catalytic amount of DMF.
-
Heat the mixture to reflux (approximately 70-80 °C) for 2-3 hours, or until the evolution of gas ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-methoxy-5-(chlorosulfonyl)benzoyl chloride, which can be used directly in the next step.
-
Step 3: Selective Amidation
The final step involves the selective reaction of the acyl chloride with methylamine. The sulfonyl chloride is less reactive under these conditions, allowing for selective amide formation.
-
Reaction: 2-Methoxy-5-(chlorosulfonyl)benzoyl chloride + CH₃NH₂ → this compound + HCl
-
Procedure:
-
Dissolve the crude 2-methoxy-5-(chlorosulfonyl)benzoyl chloride in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) and cool the solution to 0-5 °C.
-
Slowly add a solution of methylamine (1.1-1.2 equivalents) in the same solvent. An organic base, such as triethylamine or pyridine (1.2 equivalents), should be included to scavenge the HCl byproduct.
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with dilute aqueous HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification can be achieved by recrystallization or column chromatography on silica gel.
-
Reactivity and Handling
This compound is expected to exhibit the characteristic reactivity of an aromatic sulfonyl chloride.
-
Nucleophilic Substitution: The sulfonyl chloride group is a potent electrophile and will readily react with a variety of nucleophiles, most notably amines, to form the corresponding sulfonamides. This is the primary application of this reagent in drug discovery. It will also react with alcohols to form sulfonate esters and with water, leading to hydrolysis to the corresponding sulfonic acid. Therefore, it is crucial to handle this compound under anhydrous conditions.
-
Stability: The compound is expected to be stable under anhydrous conditions but is sensitive to moisture. It should be stored in a tightly sealed container in a cool, dry place.
-
Safety: As with all sulfonyl chlorides, this compound is expected to be corrosive and a lachrymator. It will cause severe skin and eye burns upon contact. Inhalation of dust or vapors can cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.
Applications in Drug Discovery and Development
The trifunctional nature of this compound makes it a versatile building block for the synthesis of complex molecules with potential therapeutic value.
Core Scaffold for Sulfonamide Libraries
The primary application of this reagent is in the synthesis of novel sulfonamide derivatives. By reacting it with a diverse range of primary and secondary amines, a library of compounds can be generated for screening against various biological targets. The general reaction scheme is as follows:
Caption: Synthesis of sulfonamides from the target compound.
The methoxy and N-methylbenzamide substituents provide additional points for interaction with biological targets, potentially leading to increased potency and selectivity.
Probing Structure-Activity Relationships (SAR)
In a drug discovery program, understanding the structure-activity relationship is paramount. This reagent allows for the systematic exploration of the sulfonamide portion of a molecule. By keeping the substituted phenylsulfonyl core constant, the effect of varying the amine substituent on biological activity can be precisely determined.
Conclusion
References
-
Amerigo Scientific. This compound. [Link]
Sources
"structure elucidation of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride"
An In-depth Technical Guide to the Structure Elucidation of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride
Executive Summary
This technical guide provides a comprehensive, multi-faceted strategy for the unambiguous structure elucidation of this compound (Molecular Formula: C₉H₁₀ClNO₄S, Molecular Weight: 263.7 g/mol )[1]. Designed for researchers and drug development professionals, this document moves beyond rote procedural descriptions to detail the causal logic behind the application of orthogonal analytical techniques. We present a systematic workflow that begins with hypothesis generation using spectroscopic methods—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—and culminates in definitive structural confirmation through Single-Crystal X-ray Diffraction (SCXRD) and Elemental Analysis. Each section provides not only the expected data but also the scientific rationale for its interpretation and detailed, field-proven protocols. The integration of these techniques ensures a self-validating system, providing an authoritative and irrefutable structural assignment.
Introduction: The Imperative for Structural Certainty
This compound is a substituted aromatic sulfonyl chloride. Such compounds are valuable intermediates in medicinal and materials chemistry, often serving as key building blocks for the synthesis of sulfonamides, a class of compounds with profound biological activity[2]. The precise arrangement of the methoxy, methylamino-carbonyl, and sulfonyl chloride substituents on the benzene ring is critical, as even minor positional changes can drastically alter a molecule's chemical reactivity and biological function. Therefore, rigorous and unequivocal structure determination is not merely a characterization step but a foundational requirement for any subsequent research or development.
This guide outlines the logical pathway to achieve this certainty. We will first probe the molecule's constituent parts and connectivity using spectroscopic methods to build a robust structural hypothesis. Subsequently, we will employ crystallographic and elemental analyses to confirm this hypothesis with atomic-level precision.
The Elucidation Workflow: A Strategic Overview
The process of structure elucidation is a systematic investigation. It begins with methods that provide broad, foundational data (like molecular weight) and progressively moves to techniques that offer fine-grained detail about connectivity and spatial arrangement. The following workflow illustrates this strategic, multi-technique approach.
Caption: Overall workflow for the structure elucidation of the target compound.
Part 1: Foundational Analysis & Hypothesis Generation
In this phase, we use spectroscopic and spectrometric techniques to deconstruct the molecule into its fundamental components and propose a likely chemical structure.
Mass Spectrometry (MS)
Expertise & Rationale: Mass spectrometry is the first port of call. Its primary function is to provide the molecular weight of the compound, offering an immediate check against the expected molecular formula. For this specific molecule, high-resolution mass spectrometry (HRMS) is particularly powerful as it can confirm the elemental composition. Furthermore, the presence of chlorine and sulfur, both of which have characteristic isotopes (³⁷Cl and ³⁴S), provides a unique isotopic signature that acts as an internal validation of the elemental composition[3][4].
Expected Data:
-
Molecular Ion (M⁺): The spectrum should show a cluster of peaks corresponding to the intact molecule. The monoisotopic peak (containing ³²S and ³⁵Cl) is expected at m/z 263.
-
Isotopic Pattern: A prominent M+2 peak, approximately one-third the intensity of the M⁺ peak, is expected due to the natural abundance of the ³⁷Cl isotope. A smaller M+2 peak from the ³⁴S isotope (4.4% abundance relative to ³²S) will also be present[3].
-
Key Fragments: Electron ionization is an energetic technique that causes predictable fragmentation. The benzenesulfonyl chloride moiety is known to produce characteristic fragments[5][6]. Expected fragments include:
-
Loss of chlorine: [M - Cl]⁺
-
Loss of the sulfonyl chloride group: [M - SO₂Cl]⁺
-
Cleavage of the amide bond.
-
| Ion | Calculated m/z | Rationale |
| [M]⁺ | 263.01 | Molecular ion (with ³⁵Cl, ³²S) |
| [M+2]⁺ | 265.01 | Isotopic peak from ³⁷Cl or ³⁴S |
| [M - Cl]⁺ | 228.04 | Loss of a chlorine radical |
| [M - SO₂Cl]⁺ | 164.07 | Cleavage of the C-S bond |
| [C₇H₆O₂]⁺ (Aromatic) | 122.04 | Fragment from the aromatic core |
Table 1: Predicted High-Resolution Mass Spectrometry Data.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a volatile solvent (e.g., methanol or acetonitrile).
-
Instrument Setup: Calibrate the mass spectrometer using a known standard (e.g., perfluorotributylamine). Set the ionization energy to 70 eV.
-
Injection: Introduce the sample into the ion source via direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500.
-
Analysis: Analyze the molecular ion peak and its isotopic distribution. Compare the exact mass to the calculated value for C₉H₁₀ClNO₄S and identify key fragment ions to support the proposed structure.
Infrared (IR) Spectroscopy
Expertise & Rationale: IR spectroscopy is an exceptionally rapid and non-destructive technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to its vibrational modes (stretching, bending). For our target molecule, IR will confirm the presence of the key sulfonyl chloride, amide, and ether groups.
Expected Data: The presence of the following absorption bands would strongly support the proposed structure. Sulfonyl chlorides, in particular, exhibit two very strong and characteristic S=O stretching bands[4].
| Wavenumber (cm⁻¹) | Intensity | Functional Group & Vibration Mode |
| 3350-3310 | Medium | N-H Stretch (Secondary Amide) |
| 3000-2840 | Medium | C-H Stretch (Aromatic & Aliphatic) |
| 1680-1640 | Strong | C=O Stretch (Amide I band) |
| 1550-1510 | Strong | N-H Bend (Amide II band) |
| 1380-1360 | Very Strong | S=O Asymmetric Stretch (Sulfonyl Chloride)[4] |
| 1260-1200 | Medium-Strong | C-O-C Asymmetric Stretch (Aryl Ether) |
| 1190-1170 | Very Strong | S=O Symmetric Stretch (Sulfonyl Chloride)[4] |
Table 2: Predicted FT-IR Absorption Bands.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Collection: Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: Perform automatic background subtraction and baseline correction. Label the major peaks and compare them to the expected values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: NMR is the most powerful spectroscopic technique for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C NMR complements this by identifying the number of unique carbon environments. Together, they allow for a detailed reconstruction of the molecule's connectivity.
Expected ¹H NMR Spectrum (400 MHz, CDCl₃):
-
Aromatic Region (δ 7.5-8.5 ppm): Three protons are expected on the benzene ring. Their substitution pattern (1,2,4,5-tetrasubstituted) will lead to a distinct set of signals. We predict one singlet and two doublets, or a more complex pattern depending on the precise coupling constants.
-
Amide N-H (δ ~7.0-8.0 ppm): A broad singlet or a quartet (if coupling to the N-methyl protons is resolved). Its chemical shift can be concentration-dependent and it may exchange with D₂O.
-
Methoxy -OCH₃ (δ ~3.9-4.1 ppm): A sharp singlet, integrating to 3 protons.
-
N-Methyl -NHCH₃ (δ ~2.9-3.1 ppm): A doublet, integrating to 3 protons, due to coupling with the adjacent N-H proton (³JHH ≈ 5 Hz).
Expected ¹³C NMR Spectrum (101 MHz, CDCl₃):
-
Carbonyl C=O (δ ~165 ppm): The amide carbonyl carbon.
-
Aromatic Carbons (δ 110-160 ppm): Six distinct signals are expected. The carbon attached to the methoxy group will be the most shielded (lowest ppm), while the carbons attached to the electron-withdrawing sulfonyl and carbonyl groups will be deshielded (higher ppm).
-
Methoxy -OCH₃ (δ ~56 ppm): The methoxy carbon.
-
N-Methyl -NHCH₃ (δ ~27 ppm): The N-methyl carbon.
| ¹H Prediction | δ (ppm) | Multiplicity | Integration | Assignment |
| Aromatic H | ~8.4 | d | 1H | H ortho to -SO₂Cl |
| Aromatic H | ~8.2 | dd | 1H | H between groups |
| Aromatic H | ~7.2 | d | 1H | H ortho to -OCH₃ |
| Amide N-H | ~7.5 | br s / q | 1H | -C(O)NH- |
| Methoxy H | ~4.0 | s | 3H | -OCH₃ |
| N-Methyl H | ~3.0 | d | 3H | -NHCH₃ |
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Instrument Tuning: Place the sample in the NMR spectrometer. Tune and match the probe for both the ¹H and ¹³C frequencies. Shim the magnetic field to achieve high homogeneity and resolution.
-
¹H Acquisition: Acquire a standard one-pulse ¹H spectrum. Set the spectral width to cover the expected range (e.g., 0-12 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Set the spectral width to cover 0-200 ppm. A longer acquisition time and more scans will be necessary due to the low natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Integrate the ¹H signals and reference both spectra (e.g., to residual solvent peak or TMS).
Part 2: Definitive Structure Confirmation
While spectroscopy provides compelling evidence, it describes the structure indirectly. The following methods provide direct, unambiguous proof of the atomic arrangement and elemental composition.
Single-Crystal X-ray Diffraction (SCXRD)
Expertise & Rationale: SCXRD is the gold standard for molecular structure determination[7]. By diffracting X-rays off a single, well-ordered crystal, one can calculate the electron density map of the molecule and thus determine the precise 3D coordinates of every atom (excluding hydrogens, which are typically placed in calculated positions). This technique provides irrefutable proof of connectivity, bond lengths, bond angles, and the relative positions of the substituents on the aromatic ring, leaving no room for ambiguity[8].
Methodology Workflow:
Caption: The workflow for Single-Crystal X-ray Diffraction analysis.
Protocol 1: Growing X-ray Quality Crystals Causality: The success of SCXRD is entirely dependent on obtaining a high-quality single crystal (typically >0.1 mm in all dimensions) with minimal internal defects[9]. The goal of any crystallization method is to allow molecules to transition from a disordered solution state to a highly ordered solid state slowly and systematically. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals.
-
Purity is Paramount: Ensure the compound is of the highest possible purity (>99%) using a technique like column chromatography or recrystallization. Impurities can inhibit crystal growth.
-
Solvent Screening: Identify a solvent or solvent system in which the compound is moderately soluble. Avoid solvents where it is either insoluble or extremely soluble[10]. Test a range of solvents (e.g., ethyl acetate, acetone, ethanol, dichloromethane, and mixtures with anti-solvents like hexanes or diethyl ether).
-
Method 1: Slow Evaporation: a. Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial. b. Filter the solution to remove any dust particles, which can act as unwanted nucleation sites. c. Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks. d. Store the vial in a vibration-free location[10].
-
Method 2: Vapor Diffusion (Solvent Layering): a. Dissolve the compound in a small amount of a relatively non-volatile, good solvent (e.g., dichloromethane). b. Place this vial inside a larger, sealed jar containing a more volatile anti-solvent (e.g., hexanes or pentane) in which the compound is insoluble. c. Over time, the anti-solvent vapor will slowly diffuse into the solution, gradually decreasing the compound's solubility and promoting slow crystallization[11].
Protocol 2: Data Collection and Structure Solution
-
Crystal Selection & Mounting: Under a microscope, select a well-formed crystal with sharp edges and no visible cracks. Mount it on a cryo-loop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage.
-
Data Collection: Center the crystal in the X-ray beam of a single-crystal diffractometer. Collect a series of diffraction images as the crystal is rotated.
-
Structure Solution: Use specialized software to integrate the diffraction spots and determine the unit cell parameters and space group. Solve the phase problem using direct methods or Patterson methods to generate an initial electron density map.
-
Model Refinement: Fit the atoms of the proposed structure into the electron density map. Refine the atomic positions and thermal parameters anisotropically to achieve the best fit between the observed and calculated diffraction data (low R-factor).
Elemental Analysis
Expertise & Rationale: Elemental analysis provides a final, quantitative confirmation of the compound's empirical formula. It measures the mass percentage of carbon, hydrogen, nitrogen, and sulfur. This technique serves as a crucial check on purity and composition, complementing the molecular weight data from mass spectrometry.
Expected Data: The experimentally determined percentages should match the calculated values for C₉H₁₀ClNO₄S within an accepted error margin (typically ±0.4%).
| Element | Calculated % |
| Carbon | 40.99 |
| Hydrogen | 3.82 |
| Nitrogen | 5.31 |
| Sulfur | 12.16 |
Table 4: Calculated Elemental Composition.
Experimental Protocol: CHNS Analysis
-
Sample Preparation: Provide a pure, thoroughly dried sample (2-3 mg) in a pre-weighed vial. Any residual solvent will significantly skew the results.
-
Analysis: The sample is combusted at high temperature in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector.
-
Comparison: Compare the reported experimental percentages to the calculated theoretical values.
Conclusion
The structure elucidation of this compound is achieved through a logical and hierarchical application of modern analytical techniques. Spectroscopic methods (MS, IR, NMR) collectively provide a strong, self-consistent hypothesis for the molecular structure, identifying all key functional components and their connectivity. However, for absolute certainty, this hypothesis is rigorously tested and validated by the definitive methods of Single-Crystal X-ray Diffraction, which provides an unambiguous three-dimensional atomic map, and Elemental Analysis, which confirms the fundamental elemental ratios. This orthogonal approach, where the results of each technique corroborate the others, ensures the highest degree of scientific integrity and provides an irrefutable structural assignment essential for any further application of this compound.
References
-
Hassan, S. S. M., et al. (1982). Potentiometric and Atomic Absorption Spectrometric Determination of Sulfonamides in Pharmaceutical Preparations. Journal of Pharmaceutical Sciences, 71(9), 1035-1039. [Link]
-
Evangelisti, F., et al. (2020). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Molecules, 25(21), 5173. [Link]
-
Nagaraja, P., et al. (2007). A sensitive spectrophotometric method for the determination of sulfonamides in pharmaceutical preparations. Acta Pharmaceutica, 57(3), 333-342. [Link]
-
Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(6), 2134-2161. [Link]
-
Britannica, The Editors of Encyclopaedia. (n.d.). Organosulfur compound. In Encyclopædia Britannica. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7369, Benzenesulfonyl chloride. [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. [Link]
-
Moser, A. (2008). IR, NMR and MS of a Sulfonyl Chloride compound. ACD/Labs Spectrus Blog. [Link]
-
Lachicotte, R. J. (n.d.). How to Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. [Link]
- Gilli, G., & Gilli, P. (2009). The Nature of the Hydrogen Bond: Outline of a Comprehensive Hydrogen Bond Theory. Oxford University Press.
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
Newman, J., & Jones, W. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 80(4), 295-304. [Link]
-
Creative BioMart. (n.d.). X-ray Crystallography. [Link]
-
Stiel, C., et al. (2018). Absolute Configuration of Small Molecules by Co-crystallization. Angewandte Chemie International Edition, 57(42), 13833-13837. [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. mdpi.com [mdpi.com]
- 3. Organosulfur compound | Definition, Structures, Examples, & Facts | Britannica [britannica.com]
- 4. acdlabs.com [acdlabs.com]
- 5. Benzenesulfonyl chloride [webbook.nist.gov]
- 6. Benzenesulfonyl chloride | C6H5ClO2S | CID 7369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 8. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 10. How To [chem.rochester.edu]
- 11. journals.iucr.org [journals.iucr.org]
An In-depth Technical Guide to the Reactivity of the Sulfonyl Chloride Group in 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the sulfonyl chloride functional group in 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride. This molecule is of significant interest to researchers and professionals in drug development and organic synthesis due to its potential as a versatile building block. This document elucidates the electronic and steric factors governing the reactivity of the sulfonyl chloride moiety, offering a predictive framework based on established principles of physical organic chemistry. Detailed, actionable protocols for the synthesis and subsequent nucleophilic substitution reactions of this compound are provided, enabling researchers to readily incorporate it into their synthetic workflows. The guide is structured to provide both a robust theoretical understanding and practical, field-proven methodologies.
Introduction: The Duality of Functionality in Drug Design
In the landscape of modern medicinal chemistry, molecules possessing multiple functional groups are invaluable assets. The compound this compound presents a compelling case study in this regard. It features a highly reactive sulfonyl chloride group, a well-established pharmacophore in the form of a sulfonamide precursor, and a strategically positioned methoxy group that can influence both reactivity and pharmacokinetic properties. Understanding the intricate interplay of these functionalities is paramount for its effective utilization in the synthesis of novel therapeutic agents.
The sulfonyl chloride group is a potent electrophile, readily undergoing nucleophilic substitution with a wide range of nucleophiles to form stable sulfonamides, sulfonates, and other sulfur-containing derivatives.[1][2] The reactivity of this group is exquisitely sensitive to the electronic environment of the aryl ring to which it is attached. This guide will dissect the combined electronic influence of the para-methoxy and meta-methylaminocarbonyl substituents on the electrophilicity of the sulfonyl sulfur, providing a predictive model for its reactivity.
Theoretical Framework: Unraveling the Electronic and Steric Landscape
The reactivity of the sulfonyl chloride group in this compound is primarily governed by the electrophilicity of the sulfur atom. This electrophilicity is modulated by the electronic effects of the substituents on the benzene ring.
Electronic Effects of Substituents
The Hammett equation provides a quantitative framework for understanding the electronic influence of substituents on the reactivity of aromatic compounds.[1] The overall electronic effect can be dissected into inductive and resonance contributions.
-
The para-Methoxy Group (-OCH₃): Located at the 4-position, the methoxy group is a classic example of a substituent with opposing electronic effects. It is inductively electron-withdrawing due to the high electronegativity of the oxygen atom. However, its more dominant effect is as a strong resonance electron-donating group, where the lone pairs on the oxygen can delocalize into the aromatic ring. For reactions where the transition state is sensitive to electron density on the ring, the resonance effect typically prevails. The Hammett constant (σₚ) for a para-methoxy group is approximately -0.27, indicating a net electron-donating effect which deactivates the sulfonyl chloride towards nucleophilic attack.[2]
-
The meta-[(methylamino)carbonyl] Group (-CONHCH₃): Positioned at the 3-position, the methylaminocarbonyl group is primarily an electron-withdrawing group. Its effect is mainly inductive, pulling electron density away from the ring through the electronegative oxygen and nitrogen atoms. The Hammett constant (σₘ) for a meta-amido group is approximately +0.28. This electron-withdrawing nature will enhance the electrophilicity of the sulfonyl sulfur, thereby increasing its reactivity towards nucleophiles.
A Predictive Model for Reactivity
The combined electronic effect of these two substituents can be approximated by the sum of their Hammett constants. While this is a simplification, it provides a useful predictive tool. The opposing effects of the electron-donating methoxy group and the electron-withdrawing methylaminocarbonyl group suggest that the overall reactivity of the sulfonyl chloride in this compound will be finely tuned. The slight net positive Hammett value suggests a modest activation of the sulfonyl chloride group compared to an unsubstituted benzenesulfonyl chloride, making it a reactive yet potentially more selective electrophile.
Steric Considerations
The methylaminocarbonyl group at the meta-position is not expected to exert significant steric hindrance on the sulfonyl chloride group at the 1-position. Nucleophilic attack at the sulfur atom should remain largely unimpeded, allowing for a wide range of nucleophiles to be employed in substitution reactions.
Synthesis of this compound: A Validated Protocol
The following protocol is adapted from established methods for the synthesis of structurally similar compounds and provides a reliable route to the target molecule.[3]
Materials and Equipment
-
2-Methoxy-5-methylbenzoic acid
-
Thionyl chloride (SOCl₂)
-
N-Methylamine (solution in a suitable solvent, e.g., THF)
-
Chlorosulfonic acid (ClSO₃H)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator.
Step-by-Step Synthesis Workflow
Caption: Synthetic workflow for the preparation of the target compound.
Detailed Experimental Protocol
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere, suspend 2-methoxy-5-methylbenzoic acid in an excess of thionyl chloride. Add a catalytic amount of DMF. Stir the mixture at room temperature until the reaction is complete (cessation of gas evolution). Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.
-
Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent such as dichloromethane. Cool the solution in an ice bath and add a solution of N-methylamine dropwise with stirring. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Chlorosulfonation: Cool the reaction mixture from the previous step in an ice bath. Slowly and carefully add chlorosulfonic acid dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Work-up and Purification: Carefully quench the reaction by pouring it onto crushed ice. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Reactivity Profile: Nucleophilic Substitution Reactions
The sulfonyl chloride group of the title compound is expected to react readily with a variety of nucleophiles. The general reaction scheme is as follows:
Caption: General nucleophilic substitution at the sulfonyl chloride.
Reaction with Amines (Sulfonamide Formation)
The reaction with primary and secondary amines is a cornerstone of sulfonyl chloride chemistry, leading to the formation of highly stable sulfonamides.
Protocol:
-
Dissolve this compound in a suitable aprotic solvent (e.g., dichloromethane, THF).
-
Add the desired amine (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., triethylamine, pyridine; 1.5-2.0 equivalents) to act as an acid scavenger.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Perform an aqueous work-up to remove the hydrochloride salt and excess reagents.
-
Purify the resulting sulfonamide by recrystallization or column chromatography.
Reaction with Alcohols (Sulfonate Ester Formation)
The reaction with alcohols yields sulfonate esters, which are valuable intermediates in organic synthesis.
Protocol:
-
Dissolve the sulfonyl chloride in an aprotic solvent.
-
Add the alcohol (1.0-1.2 equivalents) and a base such as pyridine (which can also serve as the solvent).
-
Stir the reaction, which may require gentle heating depending on the reactivity of the alcohol.
-
Upon completion, perform an aqueous work-up and extract the product.
-
Purify the sulfonate ester by standard methods.
Hydrolysis
Sulfonyl chlorides are susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid. This is often an undesired side reaction, and thus, reactions involving sulfonyl chlorides should be carried out under anhydrous conditions.
Data Presentation and Characterization
| Property | Expected Value |
| Molecular Formula | C₉H₁₀ClNO₄S |
| Molecular Weight | 263.70 g/mol |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.0-8.2 (d), ~7.8 (dd), ~7.0 (d), ~6.5 (br s, NH), ~4.0 (s, OCH₃), ~3.0 (d, NCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~165 (C=O), ~160 (C-O), ~140-120 (Ar-C), ~56 (OCH₃), ~27 (NCH₃) |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1640 (C=O), ~1370 & ~1170 (SO₂) |
Conclusion: A Versatile Tool for Chemical Innovation
This compound emerges as a highly promising and versatile reagent for applications in drug discovery and organic synthesis. Its finely tuned reactivity, a consequence of the opposing electronic effects of its substituents, allows for controlled and selective reactions with a broad range of nucleophiles. The protocols and theoretical framework presented in this guide provide a solid foundation for researchers to harness the synthetic potential of this molecule, paving the way for the development of novel compounds with significant biological and material applications.
References
- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.
- Hansch, C., Leo, A., & Taft, R. W. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews, 91(2), 165–195.
- Mikołajczyk, M., Gajl, M., Błaszczyk, J., Cypryk, M., & Gostyński, B. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 25(6), 1436.
-
PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]
- King, J. F., & Durst, T. (1963). The Reaction of Alkanesulfonyl Chlorides with Nucleophiles. I. The Mechanism of the Reaction with Hydroxide and Tertiary Amines. Canadian Journal of Chemistry, 41(8), 1989-2000.
- Wallace, T. J. (1964). The Reaction of Sulfonyl Radicals with Aromatic Compounds. Journal of the American Chemical Society, 86(10), 2018–2021.
- Organic Syntheses. (2017). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses, 94, 198-216.
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
- Rogne, O. (1969). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 663-667.
- Google Patents. (2003). Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride. US6548702B1.
Sources
- 1. Hammett equation - Wikipedia [en.wikipedia.org]
- 2. Methoxy group - Wikipedia [en.wikipedia.org]
- 3. US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 4. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxybenzoyl chloride(100-07-2) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Putative Mechanism of Action of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride
This guide provides a detailed exploration of the probable mechanism of action for the novel compound 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational chemical principles with actionable experimental strategies. Given the limited direct literature on this specific molecule, this whitepaper focuses on a mechanism-driven approach, postulating its biological activity based on the well-established reactivity of its core functional groups.
Executive Summary: A Molecule Defined by Reactive Potential
This compound is a structurally distinct aromatic compound featuring a highly electrophilic sulfonyl chloride moiety. Its potential as a biological modulator is predicated on the inherent reactivity of this group towards nucleophilic residues within proteins. This guide will deconstruct the molecule's chemical architecture to propose a putative covalent mechanism of action, outline robust experimental protocols for its validation, and provide the theoretical framework necessary for its investigation as a potential therapeutic agent or chemical probe.
Deconstructing the Pharmacophore: An Analysis of Functional Group Reactivity
The biological activity of this compound is primarily dictated by the interplay of its three key functional groups:
-
The Sulfonyl Chloride (-SO₂Cl): This is the molecule's reactive warhead. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it a prime target for nucleophilic attack.[1] The chloride ion is an excellent leaving group, facilitating covalent bond formation with biological nucleophiles.[1]
-
The Aromatic Ring System: The benzene ring serves as the scaffold, positioning the reactive sulfonyl chloride and the modulating substituents.
-
The Methoxy (-OCH₃) and Methylaminocarbonyl (-C(O)NHCH₃) Groups: These substituents modulate the electronic properties of the aromatic ring. The methoxy group is electron-donating, which can influence the reactivity of the sulfonyl chloride. The methylaminocarbonyl group, an amide, can participate in hydrogen bonding and further refine the molecule's interaction with a target protein.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 918933-10-5 | [2] |
| Molecular Formula | C₉H₁₀ClNO₄S | [2] |
| Molecular Weight | 263.7 g/mol | [2] |
Proposed Mechanism of Action: Covalent Modification of Protein Targets
The central hypothesis for the mechanism of action of this compound is its function as an irreversible covalent inhibitor. The sulfonyl chloride group will readily react with nucleophilic amino acid side chains on proteins.
Key nucleophilic residues that are likely targets include:
-
Lysine (ε-amino group): The primary amine of the lysine side chain is a potent nucleophile.
-
Histidine (imidazole ring): The nitrogen atoms in the imidazole ring are nucleophilic.
-
Tyrosine (phenolic hydroxyl group): The hydroxyl group can act as a nucleophile, particularly in its deprotonated, phenoxide form.
-
Cysteine (thiol group): The thiol group is a strong nucleophile and a common target for electrophilic compounds.
-
Serine and Threonine (hydroxyl groups): While less nucleophilic than the aforementioned residues, they can still react, especially if they are part of a catalytic triad or in a microenvironment that enhances their reactivity.
The reaction proceeds via a nucleophilic substitution, where the amino acid side chain attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion and forming a stable sulfonamide or sulfonate ester bond. This covalent modification can lead to a loss of protein function, either by directly blocking an active site or by inducing a conformational change.
Caption: Covalent modification of a protein by the sulfonyl chloride.
Experimental Workflow for Mechanism of Action Elucidation
To validate the proposed mechanism, a multi-step experimental approach is required. This workflow is designed to first confirm covalent modification and then identify the specific protein targets.
Sources
The Ascendant Scaffold: A Technical Guide to 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride Derivatives in Drug Discovery
Foreword: The Unseen Framework of Modern Therapeutics
In the intricate tapestry of medicinal chemistry, certain molecular frameworks emerge as privileged scaffolds—versatile platforms upon which a multitude of therapeutic agents are built. The sulfonamide functional group is a cornerstone of this elite class, a testament to its remarkable chemical stability and diverse biological activity. This guide delves into a specific, yet profoundly significant, subset of this family: the derivatives of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride.
This document is crafted for the discerning researcher, the meticulous scientist, and the forward-thinking drug development professional. It is not a mere recitation of facts but a distillation of field-proven insights, designed to illuminate the path from synthesis to biological application. We will explore the causal nexus behind experimental choices, the inherent logic of protocol design, and the vast therapeutic potential locked within this unique chemical architecture.
I. The Core Moiety: Understanding this compound
At the heart of our exploration lies the title compound, this compound. Its structure, characterized by a strategically substituted benzene ring, presents a trifecta of functionalities ripe for chemical elaboration.
-
The Sulfonyl Chloride (-SO₂Cl): This highly reactive group is the primary anchor for derivatization, readily undergoing nucleophilic substitution with a vast array of amines, alcohols, and other nucleophiles to form a diverse library of sulfonamides, sulfonates, and related compounds.
-
The Methoxy Group (-OCH₃): Positioned para to the sulfonyl chloride, this electron-donating group influences the reactivity of the aromatic ring and can participate in crucial binding interactions within biological targets.
-
The Methylamino)carbonyl Group (-C(=O)NHCH₃): Situated meta to the sulfonyl chloride, this amide functionality provides an additional point for hydrogen bonding and can be critical for modulating solubility, cell permeability, and target engagement.
The strategic placement of these groups creates a molecule with a defined three-dimensional profile, predisposing its derivatives to interact with specific biological macromolecules.
II. Synthesis of the Keystone: A Plausible & Efficient Pathway
Diagram: Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of the target sulfonyl chloride.
Experimental Protocol: A Step-by-Step Guide
Step 1: Acid Chloride Formation
-
Reactants: 4-Methoxy-3-nitrobenzoic acid, Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂), and a catalytic amount of Dimethylformamide (DMF).
-
Procedure: To a solution of 4-Methoxy-3-nitrobenzoic acid in an inert solvent (e.g., Dichloromethane (DCM) or Toluene), add a catalytic amount of DMF. Slowly add thionyl chloride or oxalyl chloride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude 4-Methoxy-3-nitrobenzoyl chloride. This intermediate is often used immediately in the next step without further purification.
-
Causality: The conversion of the carboxylic acid to the more reactive acid chloride is essential for the subsequent amidation. Thionyl chloride and oxalyl chloride are standard reagents for this transformation, with the latter often providing cleaner reactions.
Step 2: Amidation
-
Reactants: 4-Methoxy-3-nitrobenzoyl chloride, Methylamine (CH₃NH₂) (as a solution in a suitable solvent like THF or as a gas), and a non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine).
-
Procedure: Dissolve the crude acid chloride in an anhydrous solvent like DCM. Cool the solution to 0 °C and add the base.
-
Slowly add the methylamine solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 2-3 hours.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with dilute acid, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate to afford N-Methyl-4-methoxy-3-nitrobenzamide. Purify by recrystallization or column chromatography if necessary.
-
Causality: The base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the product and preventing unwanted side reactions.
Step 3: Nitro Group Reduction
-
Reactants: N-Methyl-4-methoxy-3-nitrobenzamide, a reducing agent (e.g., Hydrogen gas with Palladium on carbon (H₂/Pd-C), Iron powder in acidic medium (Fe/HCl), or Tin(II) chloride (SnCl₂)).
-
Procedure (using H₂/Pd-C): Dissolve the nitro compound in a suitable solvent like Methanol or Ethyl acetate.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously until the reaction is complete.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 3-Amino-N-methyl-4-methoxybenzamide.
-
Causality: The reduction of the nitro group to an amine is a critical step to install the precursor for the Sandmeyer reaction. Catalytic hydrogenation is often preferred for its clean reaction profile and high yields.
Step 4: The Sandmeyer Reaction - Diazotization and Sulfonylation
-
Reactants: 3-Amino-N-methyl-4-methoxybenzamide, Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), Sulfur dioxide (SO₂), and Copper(II) chloride (CuCl₂).
-
Procedure:
-
Diazotization: Suspend the amine in a mixture of concentrated HCl and water at 0-5 °C. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C. Stir for 30 minutes to form the diazonium salt.
-
Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add a catalytic amount of copper(II) chloride.
-
Slowly add the cold diazonium salt solution to the SO₂/CuCl₂ mixture. Vigorous nitrogen evolution will be observed.
-
Stir the reaction mixture for 1-2 hours at room temperature.
-
Pour the mixture into ice-water and extract the product with an organic solvent (e.g., Ethyl acetate).
-
Wash the organic layer, dry, and concentrate to yield the crude this compound. Purification can be achieved by column chromatography or recrystallization.
-
-
Causality: The Sandmeyer reaction is a classic and reliable method for converting an aromatic amine into a sulfonyl chloride. The low temperature during diazotization is critical to prevent the decomposition of the unstable diazonium salt.
III. Derivatization Strategies: Building a Chemical Library
The true power of this compound lies in its ability to serve as a versatile starting material for a wide range of derivatives. The primary reaction pathway involves the nucleophilic substitution at the sulfonyl chloride moiety.
General Protocol for Sulfonamide Synthesis
-
Reactants: this compound, a primary or secondary amine (R¹R²NH), and a base (e.g., Pyridine, Triethylamine, or Potassium carbonate).
-
Procedure: Dissolve the sulfonyl chloride in an anhydrous solvent such as DCM, THF, or Acetonitrile.
-
Add the base, followed by the slow addition of the amine at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction by TLC. Upon completion, perform an aqueous workup similar to the amidation step described previously.
-
Purify the resulting sulfonamide derivative by recrystallization or column chromatography.
Diagram: Derivatization Workflow
Caption: General workflow for the synthesis of sulfonamide derivatives.
IV. The Biological Landscape: Therapeutic Potential of the Derivatives
Derivatives of benzenesulfonamides are renowned for their broad spectrum of biological activities. The unique substitution pattern of the 4-Methoxy-3-[(methylamino)carbonyl] scaffold suggests a high potential for discovering novel therapeutic agents.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer effects of 4-methoxybenzenesulfonamide derivatives.[1][2] The proposed mechanisms often involve the inhibition of key cellular targets crucial for cancer cell proliferation and survival.
-
Tubulin Polymerization Inhibition: Certain sulfonamides act as antimitotic agents by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[2]
-
Signal Transducer and Activator of Transcription 3 (STAT3) Inhibition: Constitutive activation of the STAT3 signaling pathway is a hallmark of many cancers. Novel 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives have been identified as dual-target inhibitors of both tubulin and STAT3.[2]
-
Carbonic Anhydrase (CA) Inhibition: Tumor cells often overexpress certain carbonic anhydrase isoforms (e.g., CA IX and XII) to regulate their pH in the hypoxic tumor microenvironment. Sulfonamides are classic inhibitors of CAs, and selective inhibition of tumor-associated isoforms is a promising anticancer strategy.[3]
Enzyme Inhibition
Beyond cancer, these derivatives show promise in targeting a range of enzymes implicated in other diseases.
-
12-Lipoxygenase (12-LOX) Inhibition: This enzyme is involved in inflammatory processes and has been implicated in skin diseases, diabetes, and thrombosis.[4][5] Optimized 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives have shown nanomolar potency against 12-LOX.[4][5]
-
Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of neurodegenerative disorders like Parkinson's disease.[6] The benzenesulfonamide scaffold has been explored for the development of selective MAO inhibitors.[6]
Antimicrobial Activity
The foundational discovery of sulfonamides was as antibacterial agents. This activity remains a key area of investigation, with new derivatives being explored to combat antibiotic resistance.[7] The mechanism of action typically involves the inhibition of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.
Structure-Activity Relationship (SAR) Insights
The biological activity of these derivatives is intricately linked to their chemical structure. Key SAR observations from related series include:
-
The nature of the substituent on the sulfonamide nitrogen is critical for potency and selectivity.
-
The presence and position of hydrogen bond donors and acceptors on the appended moieties significantly influence target binding.
-
Lipophilicity and electronic properties of the substituents play a crucial role in cell permeability and pharmacokinetic properties.
V. Quantitative Data Summary
The following table summarizes representative biological activity data for related 4-methoxybenzenesulfonamide derivatives to provide a quantitative perspective on their potential.
| Compound Class | Target | Key Derivative Example | Activity (IC₅₀/Kᵢ) | Reference |
| 4-Methoxy-N-(1-naphthyl)benzenesulfonamides | Tubulin & STAT3 | Compound DL14 | 1.35 µM (A549 cells) | [2] |
| 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamides | 12-Lipoxygenase | Compounds 35 & 36 | nM potency | [4][5] |
| Thiazolone-benzenesulfonamides | Carbonic Anhydrase IX | Compound 4e | 10.93 nM | [3] |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | Monoamine Oxidase B | Title Compound | 3.47 µM | [6] |
VI. Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of large and diverse chemical libraries, while the inherent biological activities of the sulfonamide core provide a strong foundation for drug discovery programs targeting cancer, inflammation, infectious diseases, and neurological disorders.
Future research should focus on the systematic exploration of the chemical space around this scaffold, guided by structure-based drug design and a deep understanding of the target biology. The continued investigation of these versatile derivatives holds the potential to unlock new and effective treatments for a wide range of human diseases.
VII. References
-
Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751. PubMed. (URL: [Link])
-
Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. PubMed. (URL: [Link])
-
Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase. PubMed Central. (URL: [Link])
-
4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
-
Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. (URL: [Link])
-
Synthesis And Structure-Activity Relationships Studies Of 4-((4-Hydroxy-3-Methoxybenzyl)Amino)Benzenesulfonamide Derivaties As Potent And Selective Inhibitors Of 12-Lipoxygenase. Semantic Scholar. (URL: [Link])
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. (URL: [Link])
-
Synthesis of N-(methoxycarbonylmethyl)benzenesulfonamide. PrepChem.com. (URL: [Link])
-
1H‑pyrrol-1- yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β- Catenin. ACS Publications.
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PubMed Central. (URL: [Link])
-
(PDF) Crystal structures of 4-methoxy-N-(4-methylphenyl)benzenesulfonamide and N-(4-fluorophenyl)-4-methoxybenzenesulfonamide. ResearchGate. (URL: [Link])
-
Efficient and Eco-friendly Catalyst-free Synthesis of N- Sulfonylimines from Sulfonamides and Aldehydes: Crucial role of Al2O3 as a Reusable Dehydrating Agent. The Royal Society of Chemistry.
-
Benzenesulfonamide derivatives of antibacterial activity. ResearchGate. (URL: [Link])
-
The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry. (URL: [Link])
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry. (URL: [Link])
-
Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide. MDPI. (URL: [Link])
-
N-(4-Methoxybenzoyl)benzenesulfonamide. PubMed Central. (URL: [Link])
-
4-(3-Alkyl/benzyl-guanidino)benzenesulfonamides as selective carbonic anhydrase VII inhibitors. Semantic Scholar. (URL: [Link])
-
4-(3-Methoxy-3-methylbutoxy)benzenesulfonamide. PubChem. (URL: [Link])
-
4-Methoxybenzenesulfonamide. PubChem. (URL: [Link])
-
(PDF) Anti-microbial and Anti-inflammatory Activity of New 4-methoxy-3-(methoxymethyl) Phenol and ( E )-N′-(5-bromo-2-methoxybenzylidene)-4-methoxy Benzohydrazide Isolated from Calotropis gigantean white. ResearchGate. (URL: [Link])
-
Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. PubMed Central. (URL: [Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of 4-methoxy-N-(1-naphthyl)benzenesulfonamide derivatives as small molecule dual-target inhibitors of tubulin and signal transducer and activator of transcription 3 (STAT3) based on ABT-751 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structure–Activity Relationship Studies of 4-((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
A Strategic Guide to Investigating the Biological Activity of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride is a substituted aromatic sulfonyl chloride, a class of compounds recognized for high reactivity and utility as intermediates in pharmaceutical synthesis.[1] While this specific molecule is not extensively characterized in biological literature, its structural motifs—a reactive sulfonyl chloride, a methoxy group, and a methylamino-carbonyl side chain—provide a strong basis for a systematic investigation into its potential as a bioactive agent. This guide outlines a comprehensive, scientifically-grounded strategy for elucidating the biological activity of this compound, from initial hypothesis generation to detailed mechanistic studies. It is designed to serve as a roadmap for researchers aiming to explore its therapeutic potential.
Introduction and Rationale for Investigation
This compound (CAS 918933-10-5) is a molecule of interest due to its inherent chemical functionalities.[2] The benzenesulfonyl chloride core is a well-established reactive group in medicinal chemistry, primarily for its ability to form stable sulfonamide bonds with primary and secondary amines.[1][3] Sulfonamides are a privileged scaffold present in a vast array of clinically approved drugs, including antibacterials, diuretics, and enzyme inhibitors.[4][5][6]
The molecule's substituents are also significant:
-
Methoxy Group (-OCH₃): This group is prevalent in drug molecules and is known to favorably modulate ligand-target binding, improve physicochemical properties like solubility, and influence pharmacokinetic (ADME) profiles.[7][8][9] It can alter electronic properties and binding affinity through electron donation.[7]
-
Methylamino-carbonyl Group (-C(=O)NHCH₃): This amide functionality provides hydrogen bond donor and acceptor capabilities, which are critical for molecular recognition and binding to biological targets such as enzymes and receptors.
The central hypothesis guiding this investigation is that the highly reactive sulfonyl chloride group makes this compound a candidate covalent inhibitor. This group can form irreversible covalent bonds with nucleophilic amino acid residues (e.g., serine, cysteine, lysine, or histidine) in the active sites of enzymes, leading to potent and durable inhibition.[10]
Proposed Biological Targets and Therapeutic Areas
Based on the structure-activity relationships of known sulfonyl-containing compounds, several protein classes are proposed as high-probability targets:
-
Serine Proteases: Many protease inhibitors utilize reactive electrophiles to target the catalytic serine residue. The sulfonylation of this residue would lead to irreversible enzyme inactivation.
-
Kinases: Covalent kinase inhibitors often target a non-catalytic cysteine residue near the ATP-binding pocket. The sulfonyl chloride could serve this function, offering high selectivity and potency.
-
Carbonic Anhydrases: The sulfonamide moiety is a classic zinc-binding pharmacophore for inhibiting carbonic anhydrases. While the sulfonyl chloride is a precursor, its reaction product is the active moiety.
-
Nuclear Receptors: Some nuclear receptor modulators feature sulfonamide groups crucial for binding and activity.[3]
Given these potential targets, therapeutic areas of interest include oncology (targeting kinases like BRAF), infectious diseases (targeting bacterial enzymes), and inflammatory disorders (targeting proteases).[4][11]
A Phased Experimental Workflow for Biological Characterization
A multi-stage approach is recommended to systematically evaluate the biological activity of this compound. This workflow ensures a logical progression from broad screening to specific target validation.
Caption: Proposed experimental workflow for characterizing the biological activity.
PART 1: Initial Screening and Reactivity Profiling
The first phase focuses on understanding the compound's chemical behavior and its general biological effects.
Protocol 1: Stability and Nucleophile Reactivity Assay
Rationale: To confirm the compound's reactivity towards a model biological nucleophile and assess its stability in aqueous buffer, which is crucial for interpreting biological assay results.
Methodology:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a reaction buffer (e.g., 100 mM phosphate buffer, pH 7.4).
-
To assess stability, dilute the compound to 100 µM in the reaction buffer. Monitor its degradation over time (0, 15, 30, 60, 120 min) using HPLC-UV.
-
To assess reactivity, prepare a 1 mM solution of a model nucleophile, such as glutathione (GSH), in the reaction buffer.
-
Initiate the reaction by adding the test compound to a final concentration of 100 µM.
-
Monitor the formation of the GSH-adduct and the disappearance of the parent compound by LC-MS.
Hypothetical Data Summary:
| Time (min) | Parent Compound Remaining (%) | GSH Adduct Formation (Peak Area) |
| 0 | 100 | 0 |
| 15 | 65 | 150,000 |
| 30 | 30 | 320,000 |
| 60 | 5 | 450,000 |
| 120 | <1 | 480,000 |
Protocol 2: Broad-Spectrum Phenotypic Screening
Rationale: To identify any significant, dose-dependent biological effects in a panel of therapeutically relevant cell lines.
Methodology:
-
Select a diverse panel of human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HEK293).
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Treat cells with a serial dilution of the test compound (e.g., from 100 µM down to 1 nM) for 72 hours.
-
Assess cell viability using a standard method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) for each cell line.
Hypothetical Data Summary:
| Cell Line | Tissue of Origin | IC₅₀ (µM) |
| A549 | Lung Carcinoma | 2.5 |
| MCF-7 | Breast Adenocarcinoma | 15.8 |
| HCT116 | Colorectal Carcinoma | 4.1 |
| HEK293 | Embryonic Kidney | > 100 |
The hypothetical results suggest selective activity against certain cancer cell lines with minimal impact on non-cancerous cells, warranting further investigation.
PART 2: Target Identification and Validation
If Phase 1 indicates promising and selective activity, the next step is to identify the specific molecular target(s).
Protocol 3: Covalent Target Identification by LC-MS/MS
Rationale: To identify proteins that are covalently modified by the compound in a complex biological sample (cell lysate).
Methodology:
-
Prepare a lysate from a sensitive cell line (e.g., A549) under native conditions.
-
Incubate the cell lysate with the test compound (e.g., at 10x IC₅₀) for 1-2 hours. Include a vehicle control (DMSO).
-
Perform a tryptic digest of the proteins in both the treated and control samples.
-
Analyze the resulting peptides by high-resolution LC-MS/MS.
-
Use specialized software to search for peptides that have a mass shift corresponding to the addition of the compound's reactive fragment (4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl).
-
Identify the modified proteins and the specific amino acid residues that were targeted.
Caption: Workflow for identifying covalent protein targets via mass spectrometry.
Protocol 4: Recombinant Protein Inhibition Assay
Rationale: To validate a putative protein target identified in Protocol 3 and determine the kinetics of inhibition.
Methodology (assuming a kinase target):
-
Obtain the purified, active recombinant form of the identified kinase (e.g., recombinant BRAF V600E).
-
Use a kinase activity assay, such as the ADP-Glo™ Kinase Assay.
-
Pre-incubate the kinase with varying concentrations of the test compound for different time points (0 to 60 minutes) to assess time-dependent inhibition.
-
Initiate the kinase reaction by adding the substrate and ATP.
-
Measure kinase activity by quantifying the amount of ADP produced.
-
Calculate the IC₅₀ at each pre-incubation time point. A decrease in IC₅₀ with longer pre-incubation times is characteristic of covalent inhibition.
Conclusion and Future Directions
This guide presents a structured and logical framework for investigating the biological activity of this compound. The strategy is built upon the well-understood roles of its constituent chemical groups, particularly the high reactivity of the sulfonyl chloride.[1] By progressing through a phased approach of screening, target identification, and mechanistic validation, researchers can efficiently and rigorously determine if this compound possesses novel therapeutic potential. Positive findings would pave the way for structure-activity relationship (SAR) studies and lead optimization to enhance potency, selectivity, and drug-like properties.
References
-
Vertex AI Search. The Role of Sulfonyl Chlorides in Pharmaceutical Synthesis. 1
-
ResearchGate. The role of the methoxy group in approved drugs | Request PDF. 7
-
PubMed. The role of the methoxy group in approved drugs. 8
-
Google Patents. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride. 12
-
PMC. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. 4
-
Drug Hunter. Roles of the Chloro and Methoxy Groups in Drug Discovery.
-
Google Patents. US4874894A - Process for the production of benzenesulfonamides. 13
-
MDPI. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. 14
-
Enamine. Sulfonyl Chlorides/Fluorides. 10
-
ResearchGate. Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives | Request PDF. 15
-
PubMed. Design, synthesis and biological evaluation of novel (E)-α-benzylsulfonyl chalcone derivatives as potential BRAF inhibitors. 11
-
Amerigo Scientific. This compound. 2
-
YouTube. Roles of the Chloro and Methoxy Groups in Drug Discovery. 16
-
ResearchGate. Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications. 5
-
PubMed. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. 6
-
Sigma-Aldrich. Sulfonyl Chlorides and Sulfonamides. 3
-
PubChem. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401. 17
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. 磺酰氯和磺酰胺 [sigmaaldrich.com]
- 4. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. drughunter.com [drughunter.com]
- 10. Sulfonyl Chlorides/Fluorides - Enamine [enamine.net]
- 11. Design, synthesis and biological evaluation of novel (E)-α-benzylsulfonyl chalcone derivatives as potential BRAF inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride - Google Patents [patents.google.com]
- 13. US4874894A - Process for the production of benzenesulfonamides - Google Patents [patents.google.com]
- 14. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride, a specialized chemical intermediate. Aimed at researchers and professionals in drug development and medicinal chemistry, this document delves into the compound's physicochemical properties, outlines a plausible synthetic pathway, and explores its strategic application as a building block in the design of novel therapeutic agents.
Core Molecular Attributes
This compound is a substituted aromatic sulfonyl chloride. Its structure is characterized by a benzene ring functionalized with a reactive sulfonyl chloride group, a methoxy group, and an N-methylcarboxamide moiety. These features make it a valuable reagent for introducing a specific constellation of functional groups into a target molecule.
Physicochemical Data Summary
The fundamental properties of this compound are summarized in the table below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₉H₁₀ClNO₄S | [1] |
| Molecular Weight | 263.7 g/mol | [1] |
| CAS Number | 918933-10-5 | [1] |
| Alternative Name | N-methyl-2-methoxy-5-(chlorosulfonyl)benzamide | |
| Appearance | (Predicted) White to off-white solid |
Strategic Synthesis Pathway
The overall transformation involves the conversion of the carboxylic acid to an N-methylamide and the transformation of the sulfonic acid to a sulfonyl chloride. A more direct and plausible route involves two key steps starting from 5-(aminosulfonyl)-2-methoxybenzoic acid:
-
Amide Formation: Conversion of the carboxylic acid to the corresponding N-methylamide.
-
Chlorination: Conversion of the resulting sulfonamide to the target sulfonyl chloride.
An alternative, and perhaps more common industrial approach, involves the chlorosulfonation of an appropriate precursor. A plausible multi-step synthesis is outlined below.
Proposed Synthetic Workflow
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol (Proposed)
Step 1: Synthesis of N-Methyl-2-methoxybenzamide from 2-Methoxybenzoic Acid
-
Rationale: This initial step creates the required N-methylcarboxamide functionality. The conversion of the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive intermediate that readily undergoes nucleophilic acyl substitution with methylamine.
-
Procedure:
-
To a solution of 2-methoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours until the evolution of gas ceases.
-
Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure.
-
Dissolve the crude acid chloride in fresh anhydrous solvent and cool to 0 °C.
-
Slowly add a solution of methylamine (2.2 eq, e.g., as a 40% solution in water or as a gas bubbled through the solvent) while maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Perform an aqueous workup: wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-methyl-2-methoxybenzamide, which can be purified by recrystallization or chromatography.
-
Step 2: Chlorosulfonation of N-Methyl-2-methoxybenzamide
-
Rationale: This is a key electrophilic aromatic substitution reaction. Chlorosulfonic acid (ClSO₃H) is a powerful sulfonating and chlorinating agent that installs the sulfonyl chloride group onto the aromatic ring. The methoxy and amide groups are ortho-, para-directing. Given the steric hindrance at the position ortho to the methoxy group, the substitution is expected to occur at the para position relative to the methoxy group.
-
Procedure:
-
Cool an excess of chlorosulfonic acid (e.g., 5-10 eq) in a flask to 0 °C.
-
Slowly and portion-wise, add N-methyl-2-methoxybenzamide (1.0 eq) to the cold chlorosulfonic acid, ensuring the internal temperature does not rise above 5-10 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by pouring the mixture onto crushed ice with vigorous stirring.
-
The solid precipitate is the desired product. Collect the solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
Dry the product under vacuum to yield this compound. Further purification, if necessary, could be attempted by recrystallization from a non-protic solvent, though sulfonyl chlorides are generally used crude in the next step due to their reactivity.
-
Application in Medicinal Chemistry and Drug Design
The primary utility of this compound lies in its function as a scaffold or building block for the synthesis of more complex molecules, particularly sulfonamides.
Role as a Reactive Intermediate
The sulfonyl chloride moiety is a highly reactive electrophile, susceptible to attack by a wide range of nucleophiles. Its most common application is in the synthesis of sulfonamides through reaction with primary or secondary amines.[4]
Caption: General reaction scheme for the synthesis of sulfonamides.
Strategic Advantages in Drug Design
The specific combination of functional groups on this reagent offers several potential advantages for a medicinal chemist:
-
Vectorial Complexity: It allows for the introduction of a structurally complex and rigid fragment in a single step, which can be used to probe specific regions of a biological target's binding pocket.
-
Modulation of Physicochemical Properties:
-
The sulfonamide group is a key pharmacophore found in numerous approved drugs. It is a good hydrogen bond acceptor and can improve aqueous solubility and metabolic stability.
-
The methoxy group can act as a hydrogen bond acceptor and can positively influence metabolic stability by blocking a potential site of oxidation on the aromatic ring.[5] Its presence can also enhance binding affinity through specific interactions with the target protein.
-
The N-methylcarboxamide group provides both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which can be crucial for establishing strong and specific interactions with a biological target. This group can also improve solubility and permeability characteristics of the final compound.
-
By incorporating this reagent, a drug discovery team can systematically explore the structure-activity relationship (SAR) around a lead compound, optimizing its potency, selectivity, and pharmacokinetic profile.
Safety and Handling
As with all sulfonyl chlorides, this compound should be handled with care in a well-ventilated fume hood.
-
Reactivity: It is expected to be highly sensitive to moisture and will react with water, alcohols, and other protic solvents to release corrosive hydrochloric acid. All syntheses using this reagent must be conducted under anhydrous conditions.
-
Toxicity: It is a lachrymator and is corrosive. Direct contact with skin and eyes will cause severe burns. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves, is mandatory.
Conclusion
This compound is a sophisticated chemical intermediate designed for advanced applications in organic synthesis and medicinal chemistry. While its direct synthesis and application data are not widely published, its molecular architecture provides a clear rationale for its utility. It serves as a valuable tool for introducing a trifunctionalized aromatic moiety, enabling the targeted modulation of a drug candidate's properties to achieve a desired therapeutic profile. The proposed synthetic route offers a logical pathway for its preparation, empowering researchers to leverage its potential in their discovery programs.
References
-
Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]
- Google Patents. Method for the preparation of 2-methoxy-4-(n-t-butylamino-carbonyl)-benzenesulfonyl chloride (EP1202960B1).
-
Amerigo Scientific. This compound. Available from: [Link]
- Google Patents. Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride (US6548702B1).
-
PubMed. The role of the methoxy group in approved drugs. Available from: [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. EP1202960B1 - Method for the preparation of 2-methoxy-4-(n-t-butylamino-carbonyl)-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 3. US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Technical Guide to the Spectroscopic Characterization of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectroscopic data for the compound 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride, a key intermediate in pharmaceutical synthesis. While direct experimental spectra for this specific molecule are not widely published, this document, grounded in established spectroscopic principles and data from analogous structures, offers a robust predictive analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This guide is intended to assist researchers in the identification, characterization, and quality control of this and structurally related compounds.
Introduction: The Structural Significance of this compound
This compound, with the molecular formula C9H10ClNO4S and CAS number 918933-10-5, is a multi-functionalized aromatic compound.[1] Its structure incorporates a sulfonyl chloride group, a methoxy group, and a methylamino-carbonyl (amide) group attached to a benzene ring. This unique combination of functional groups makes it a valuable building block in the synthesis of more complex molecules, particularly in the field of drug discovery. The sulfonyl chloride moiety is a reactive site for nucleophilic substitution, allowing for the facile introduction of sulfonamide functionalities, a common feature in many therapeutic agents.
Accurate and unambiguous characterization of such molecules is paramount to ensure the integrity of the synthetic process and the quality of the final product. Spectroscopic techniques, particularly NMR and IR spectroscopy, are indispensable tools for this purpose. This guide provides a detailed, predictive analysis of the key spectroscopic features of this compound.
Molecular Structure and Key Functional Groups
To understand the spectroscopic data, it is essential to first visualize the molecular structure and identify the key functional groups that will give rise to characteristic signals.
Figure 1: Molecular structure of this compound.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its sulfonyl chloride, amide, and methoxy groups, as well as the aromatic ring.
Experimental Protocol for IR Spectroscopy
A common and effective method for obtaining an IR spectrum of a solid sample is using an Attenuated Total Reflectance (ATR) accessory with a Fourier Transform Infrared (FTIR) spectrometer.
Step-by-Step Methodology:
-
Sample Preparation: A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.
Predicted IR Absorption Bands
The following table summarizes the expected characteristic IR absorption bands based on data for similar sulfonamides and benzenesulfonyl chlorides.[2][3][4][5][6]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| N-H (Amide) | Stretching | 3400-3200 | Medium |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium-Weak |
| C-H (Aliphatic -CH₃) | Stretching | 3000-2850 | Medium-Weak |
| C=O (Amide I) | Stretching | 1680-1630 | Strong |
| C=C (Aromatic) | Stretching | 1600-1450 | Medium-Variable |
| N-H (Amide II) | Bending | 1570-1515 | Medium |
| S=O (Sulfonyl) | Asymmetric Stretching | 1380-1340 | Strong |
| S=O (Sulfonyl) | Symmetric Stretching | 1190-1160 | Strong |
| C-O (Methoxy) | Asymmetric Stretching | 1275-1200 | Strong |
| C-O (Methoxy) | Symmetric Stretching | 1075-1020 | Medium |
| S-Cl (Sulfonyl Chloride) | Stretching | ~600-500 | Medium-Strong |
Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are crucial for structural elucidation.
Experimental Protocol for NMR Spectroscopy
Step-by-Step Methodology:
-
Sample Preparation: A small amount (typically 5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Data Processing: The raw data (Free Induction Decay) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methoxy protons, the amide proton, and the methyl protons of the amide group.
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | ~8.0-8.5 | Multiplet | 3H |
| Amide-NH | ~7.5-8.5 | Broad Singlet | 1H |
| Methoxy-OCH₃ | ~3.9-4.1 | Singlet | 3H |
| Methyl-NCH₃ | ~2.8-3.0 | Doublet (due to coupling with NH) | 3H |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all the unique carbon atoms in the molecule.
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| Amide C=O | ~165-170 |
| Aromatic C-S | ~140-145 |
| Aromatic C-O | ~160-165 |
| Aromatic C-H & C-C | ~110-140 |
| Methoxy -OCH₃ | ~55-60 |
| Methyl -NCH₃ | ~25-30 |
Conclusion
The predictive spectroscopic data presented in this guide provides a comprehensive framework for the characterization of this compound. The expected IR absorption bands and NMR chemical shifts are based on the well-established spectroscopic behavior of its constituent functional groups. This information is invaluable for researchers in confirming the identity and purity of this important synthetic intermediate, thereby ensuring the reliability and reproducibility of their chemical syntheses.
References
-
Taylor & Francis Online. (n.d.). INFRARED SPECTRA SIMULATION FOR SOME SULFONAMIDES BY USING SEMI-EMPIRICAL METHODS. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectrum of the sulfanilamide in the range of 4000–400 cm⁻¹. Retrieved from [Link]
-
Journal of the Chemical Society (Resumed). (n.d.). The infrared spectra of some sulphonamides. Retrieved from [Link]
-
NIST WebBook. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Infrared spectra simulation for some sulfonamides by using semi-empirical methods (2002) | C. Topacli | 19 Citations [scispace.com]
- 4. rsc.org [rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Strategic Use of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride in Modern Sulfonamide Synthesis
Abstract
The sulfonamide moiety is a cornerstone in medicinal chemistry, integral to a vast array of therapeutic agents due to its unique physicochemical properties and ability to act as a versatile pharmacophore.[1][2][3][4] This guide provides an in-depth technical overview of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride, a specialized reagent designed for the synthesis of highly functionalized sulfonamides. We present not just a protocol, but the underlying chemical rationale, field-proven insights for optimization, robust purification strategies, and critical safety procedures. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the discovery and synthesis of novel chemical entities.
Reagent Profile and Strategic Value
This compound is a bespoke building block for drug discovery. Its structure is strategically designed with two key modulators of bioactivity: a methoxy group and a methylaminocarbonyl side chain. These substituents can influence solubility, hydrogen bonding capacity, metabolic stability, and target engagement of the final sulfonamide derivative.
Understanding the reagent's fundamental properties is paramount for its successful application.
| Property | Value | Source |
| CAS Number | 918933-10-5 | [5] |
| Molecular Formula | C₉H₁₀ClNO₄S | [5] |
| Molecular Weight | 263.7 g/mol | [5] |
| Appearance | White to beige crystalline solid | [6][7] |
| Reactivity | Corrosive, Moisture-Sensitive | [6][8] |
The primary reactive site is the sulfonyl chloride (-SO₂Cl) group. The sulfur atom is highly electrophilic, making it susceptible to nucleophilic attack by primary and secondary amines, which is the foundational reaction for sulfonamide synthesis.[2] Its sensitivity to moisture necessitates handling under anhydrous conditions to prevent hydrolysis to the corresponding, and unreactive, sulfonic acid.[9]
The Core Reaction: N-Sulfonylation of Amines
Principle and Mechanism
The synthesis of a sulfonamide from this compound and an amine is a classic nucleophilic acyl substitution-type reaction. The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of a chloride ion and the deprotonation of the nitrogen atom, typically by a non-nucleophilic base, to yield the stable sulfonamide product.[2][10] The inclusion of a base, such as pyridine or triethylamine, is critical to neutralize the hydrochloric acid (HCl) generated as a byproduct, driving the reaction to completion.[2][9][11]
Caption: Generalized mechanism of sulfonamide synthesis.
Detailed Experimental Protocol
This protocol provides a robust starting point for the sulfonylation of a generic primary or secondary amine. Optimization of solvent, base, and temperature may be required for specific substrates.
Materials:
-
Primary or secondary amine (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous Triethylamine (Et₃N) or Pyridine (1.5 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice/water bath
-
Thin-Layer Chromatography (TLC) apparatus
-
Rotary evaporator
-
Separatory funnel
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the amine (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cooling: Cool the stirred solution to 0 °C using an ice/water bath. Causality: This cooling step is crucial to manage the exothermic nature of the reaction and minimize potential side reactions.
-
Reagent Addition: In a separate flask, dissolve this compound (1.05 eq) in a minimal amount of anhydrous DCM. Transfer this solution to a dropping funnel and add it dropwise to the cold amine solution over 15-30 minutes.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for 2-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC, observing the consumption of the limiting reagent (typically the amine).[9][12] A suitable eluent system might be ethyl acetate/hexanes.
-
Work-up (Quenching and Extraction): a. Once the reaction is complete, dilute the mixture with additional DCM. b. Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine. c. Dry the isolated organic layer over anhydrous Na₂SO₄. d. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude sulfonamide product.
Caption: Step-by-step experimental workflow for sulfonamide synthesis.
Purification: Achieving Analytical Purity
The crude product from the work-up requires purification to remove unreacted starting materials and byproducts. The choice of method depends on the physical properties of the synthesized sulfonamide.
-
Flash Column Chromatography: This is the most versatile method. Silica gel is the standard stationary phase. The polarity of the eluent (e.g., a gradient of ethyl acetate in hexanes) is adjusted to achieve separation. The sulfonamide product is typically more polar than the starting amine but less polar than the hydrolyzed sulfonic acid byproduct.[12]
-
Recrystallization: This is the preferred method for highly crystalline solid products, often yielding material of exceptional purity.[13][14] The crude solid is dissolved in a minimum amount of a suitable hot solvent or solvent system (e.g., isopropanol/water, ethanol).[15][16] Upon slow cooling, the desired compound crystallizes, leaving impurities dissolved in the mother liquor. The pure crystals are then collected by vacuum filtration.[14][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | Hydrolyzed Sulfonyl Chloride: The reagent was exposed to moisture.[9] | Use fresh reagent from a sealed container. Ensure all glassware is oven- or flame-dried and reactions are run under an inert atmosphere. |
| Significant Polar Byproduct Spot on TLC | Hydrolysis During Reaction: Presence of water in the solvent or on glassware.[9] | Use anhydrous grade solvents. Dry glassware thoroughly before use. |
| Di-sulfonylation of Primary Amine | Excess Sulfonyl Chloride: Using too much sulfonyl chloride can drive the reaction to the di-substituted product.[9]High Temperature: Favors the second sulfonylation. | Use a strict 1.0-1.05 equivalent of the sulfonyl chloride relative to the amine.[9] Maintain the reaction at a lower temperature (0 °C to RT) and monitor closely by TLC, quenching the reaction once the starting amine is consumed.[9] |
| Product "Oils Out" During Recrystallization | High Impurity Level: Impurities can depress the melting point and inhibit crystal lattice formation.[15]Improper Solvent Choice: The solvent may be too nonpolar or the product's melting point is below the solvent's boiling point.[15] | Re-dissolve the oil in hot solvent, add a small amount of additional solvent, and allow it to cool more slowly.[15] Consider a preliminary purification by column chromatography or select a different solvent system. |
Critical Safety and Handling Protocols
Sulfonyl chlorides as a class are hazardous, and this compound is no exception. Strict adherence to safety protocols is mandatory.
-
Primary Hazards: The compound is corrosive and can cause severe burns to the skin and eyes.[8][17] It is a lachrymator and is highly sensitive to moisture, reacting to produce corrosive hydrochloric acid gas.[6][8]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable. Always wear:
-
Handling:
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, preferably in a desiccator, away from moisture.[17]
References
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides - Benchchem. ()
- This compound - Amerigo Scientific. ()
- Material Safety Data Sheet - Sulfuryl chloride - Cole-Parmer. ()
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND - ChemicalBook. ()
- Byproduct identification and removal in sulfonamide synthesis - Benchchem. ()
- Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. ()
- Technical Support Center: Sulfonamide Synthesis with Primary Amines - Benchchem. ()
- 23.9: Amines as Nucleophiles - Chemistry LibreTexts. ()
- Sulfonamide - Wikipedia. ()
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 - ChemicalBook. ()
- BENZENE SULFONYL CHLORIDE HAZARD SUMMARY - NJ.gov. ()
- sulphuryl chloride - Sdfine. ()
- A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions - Royal Society of Chemistry. ()
- Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. ()
- Sulfonamide purification process - Google P
- 4-Methoxybenzenesulfonyl Chloride | 98-68-0 | Tokyo Chemical Industry (India) Pvt. Ltd. ()
- Recrystallization and Crystalliz
- Purification by Recrystalliz
- Biological activity and synthesis of sulfonamide derivatives: A brief review - ResearchG
- Biological activities of sulfonamides - Indian Journal of Pharmaceutical Sciences. ()
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Sulfonamide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. This compound - Amerigo Scientific [amerigoscientific.com]
- 6. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]
- 7. 98-68-0 CAS MSDS (4-Methoxybenzenesulfonyl chloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. cbijournal.com [cbijournal.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scs.illinois.edu [scs.illinois.edu]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. chemicalbook.com [chemicalbook.com]
- 19. nj.gov [nj.gov]
Application Note: Protocol for Nucleophilic Substitution with 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride
Introduction and Reagent Overview
4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride is a substituted aromatic sulfonyl chloride of significant interest in medicinal chemistry and organic synthesis. Its structure features three key components: an electrophilic sulfonyl chloride group (-SO₂Cl), a methoxy substituent, and an N-methylcarboxamide group. This arrangement provides a versatile scaffold for creating diverse sulfonamide libraries, which are a cornerstone of modern drug discovery.[1][2] Sulfonamides are known to exhibit a wide range of biological activities, including antibacterial, antitumor, and diuretic effects.[1]
The sulfonyl chloride moiety is a highly reactive electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles, most commonly primary and secondary amines, to form stable sulfonamide linkages.[2][3] The substituents on the aromatic ring—the electron-donating methoxy group and the electron-withdrawing N-methylcarboxamide group—modulate the reactivity of the sulfonyl chloride and provide additional points for hydrogen bonding or other molecular interactions in the final product, which can be crucial for target binding.
This document provides a comprehensive guide to performing nucleophilic substitution reactions using this reagent, detailing the underlying mechanism, critical experimental parameters, a general protocol, and methods for purification and analysis.
Mechanism of Reaction: Nucleophilic Substitution at Sulfur
The reaction of this compound with a nucleophile (e.g., an amine, R₂NH) proceeds via a bimolecular nucleophilic substitution pathway at the tetracoordinate sulfur atom.[4][5] While the precise mechanism can be complex and influenced by the substrate, nucleophile, and solvent, it is generally accepted to proceed through one of two primary pathways:
-
Concerted Sₙ2-like Mechanism: The nucleophile attacks the electrophilic sulfur atom, and the chloride leaving group departs in a single, concerted step. This pathway involves a trigonal bipyramidal transition state.[5]
-
Stepwise Addition-Elimination (SₐN): The nucleophile adds to the sulfur atom to form a transient, pentacoordinate intermediate. This intermediate then eliminates the chloride ion to yield the final product.[2][6]
For most reactions with amine nucleophiles, the distinction is subtle, but both pathways result in the formation of a new sulfur-nucleophile bond and the expulsion of the chloride ion.[2][4] The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.
Key Considerations for Reaction Design
Successful synthesis of sulfonamides from this reagent requires careful consideration of the nucleophile, base, solvent, and temperature.
| Parameter | Options | Rationale & Expert Insights |
| Nucleophile | Primary Amines, Secondary Amines, Alcohols, Phenols, Thiols | The reactivity order is generally thiols > amines > alcohols/phenols. Primary and secondary amines are the most common nucleophiles for synthesizing therapeutic sulfonamides. Sterically hindered amines may require longer reaction times or elevated temperatures. |
| Base | Tertiary Amines: Triethylamine (TEA), Diisopropylethylamine (DIPEA). Pyridine Bases: Pyridine, 2,6-Lutidine. Inorganic Bases: K₂CO₃, Na₂CO₃, NaOH. | A non-nucleophilic base is essential to prevent competition with the primary nucleophile. Pyridine can act as both a base and a nucleophilic catalyst.[7] For acid-sensitive substrates, an inorganic base like K₂CO₃ in an aprotic solvent is a mild and effective choice. The base should be added to scavenge the HCl produced during the reaction.[8] |
| Solvent | Aprotic: Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF). Aqueous/Biphasic: Water/DCM, Water/Acetone. | Aprotic solvents are generally preferred to avoid solvolysis of the highly reactive sulfonyl chloride. DCM is an excellent choice for reactions at or below room temperature. For less soluble starting materials, MeCN or THF may be used. A simple method in aqueous media under pH control has also been reported for some sulfonamide syntheses.[8] |
| Temperature | 0 °C to Room Temperature (20-25 °C) | The reaction is typically exothermic. Initiating the reaction at 0 °C (ice bath) allows for controlled addition of the sulfonyl chloride and helps to minimize side reactions. The reaction can then be allowed to warm to room temperature to ensure completion. |
Experimental Protocols
General Protocol for Reaction with an Amine Nucleophile
This protocol describes a general method for the synthesis of a sulfonamide from this compound and a generic primary or secondary amine.
Workflow for Sulfonamide Synthesis
Caption: General experimental workflow.
Materials:
-
This compound (MW: 263.70 g/mol )[9]
-
Amine nucleophile (primary or secondary)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography[10]
-
TLC plates (e.g., Silica Gel 60 F₂₅₄)[11]
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the amine (1.0 equiv) and anhydrous DCM (approx. 0.1-0.2 M concentration relative to the amine).
-
Add triethylamine (1.5 equiv) to the solution and stir for 5 minutes.
-
Cool the flask to 0 °C using an ice-water bath.
-
In a separate flask, dissolve this compound (1.05 equiv) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over 10-15 minutes.
-
After the addition is complete, stir the reaction at 0 °C for an additional 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Stir for 2-16 hours, monitoring the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.[11]
Reaction Monitoring by TLC
Monitoring the reaction is crucial for determining completion.[8]
-
Stationary Phase: Silica gel plate.[11]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., Hexanes or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Methanol). A good starting point is 7:3 Hexanes:Ethyl Acetate. Adjust polarity as needed.
-
Visualization: UV light (254 nm). The starting sulfonyl chloride and the sulfonamide product should be UV active. Staining with potassium permanganate can also be used.
-
Analysis: The reaction is complete when the spot corresponding to the limiting reagent (usually the amine or sulfonyl chloride) has disappeared. The product spot should appear with a different Rƒ value.
Work-up and Purification
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude solid or oil. Common purification methods include:
-
Column Chromatography: This is a versatile method for separating compounds with different polarities.[12] A silica gel stationary phase is commonly used with a gradient elution system (e.g., starting with 100% hexanes and gradually increasing the percentage of ethyl acetate).[10]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., Ethanol/water, Ethyl Acetate/hexanes) can be a highly effective purification method.[12]
-
Product Characterization
The structure and purity of the final sulfonamide product should be confirmed using standard analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.[8][12]
Safety and Handling
-
This compound is a sulfonyl chloride and should be handled with care. It is moisture-sensitive and corrosive.
-
The analogous compound 4-methoxybenzenesulfonyl chloride is classified as causing severe skin burns and eye damage.[13][14] Assume similar hazards for the title compound.
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reactions with amines generate HCl, which is corrosive. The use of a base is required to neutralize it.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Reaction is slow or incomplete | Sterically hindered nucleophile; Insufficient base; Low temperature. | Increase reaction temperature (e.g., reflux in THF); Add more base; Allow for a longer reaction time. |
| Multiple products observed on TLC | Side reaction with solvent; Impure starting materials; Hydrolysis of sulfonyl chloride. | Ensure anhydrous conditions; Check purity of starting materials; Add sulfonyl chloride slowly at 0 °C to minimize hydrolysis. |
| Low Yield | Product loss during work-up; Incomplete reaction; Hydrolysis of starting material. | Optimize purification protocol (e.g., different column chromatography conditions); Re-evaluate reaction time and temperature; Ensure all reagents and solvents are anhydrous. |
| Difficulty in Purification | Product and impurities have similar polarity. | Try a different solvent system for chromatography or recrystallization. Consider reverse-phase chromatography if the compound is sufficiently polar.[10] |
Mechanism of Sulfonamide Formation
Caption: Simplified reaction mechanism.
References
- Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis. (n.d.). Benchchem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_8Yqbq2ZvrJdHFa24b30TmhTg9IAi7tVY97nVEEXOGLxnh6UgF7vcVFxI_y0wOJ80YDnubn2tFANM30Jqzmgfx6uN9KHzx3kFAKQfKCy3NLJO47P8-165gr1C5c7GBql2fdQp5fx0iN7SeRlmXBMoXJq8fd1np9uUMpyqk6-59mQtjQEdOrdf3qXA0srWV7o5-sXp_pXUMjAueXRMWVVzMoGs_1FsL-OD8os9OjE=
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. (n.d.). Benchchem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErU74PGYq2zDzjNXym5mJiFzHItxYpz380-H2i9BTIevBjXAjjCFxcqNpKPf4slKi-jmQ_DnjN5DL8lb0cPGHt0xyWcwRJTMcCKGu7b0_ect5DuyS8s3Gxmlhz3kDq5LRM2qW1mH5xs4m8nBmBg3BowADmkIfelPnUZD6OQLNCdT_r4U6NgOJhhdWpp9HfD0q79g92XeGpxldMInr0rOhi2AIeALlJ1V7aY3032lqiEAKj-ZpI
- 7.6 Extra Topics on Nucleophilic Substitution Reactions. (n.d.). Organic Chemistry I. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGE4pLFqso8TArDUFp_m5KTB44kemSZnW78nxxapjzL7gUd9zITwPa4G2S9jCMIkXaMJXX2m9v56Sx_BAl4l8g9iCpGRDK6azu5T2Dq_4eGt0uWCwtxh3VZNYJgXNEgsjP-toYiB4t0pVSBsCuttKTdene8EgRxtcopQb24HME1Dy3ObwXO2SCx63cDEcAs5g6CmhUlOVTzTEK0Ne6GwNj3YyL5iAk=
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2. Books. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESMyc-bKuHM_udFnYhCeyd48jGFRy1jLEoZGKYoBTY58Pt-9DN2Mcq1-_ZlVE6ID-u7Tuderc05md590rN9J6JwrnLnpQNBsDpu7iz_rDo9q3IGXT1kgn7mczTcUM5rXJBWPtRBc6okgPcbnEXL3cfUMO_SljS5NmtT1NgsTeNmfi5bnFXYT14siocweku3Tu9
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (n.d.). PMC - NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF2rJtox7HJh3NlkMP61JmZo73OTDwUT7CXra83WIAGFInIGdauRZndBICqcuARQu8rRAL3TNzyvQclOzMVOnlsaScNm_WzBQ8WzNgu5gNuZ605gNXdW7jR6r-7gK-PIOZKZO_WhRooarFaQ==
- Recent Advances in the Synthesis of Sulfonamides Intermediates. (2024). Who we serve. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnZJgTMCuNYlpUJRhUfwh-atnJ0swhgmvi8e3Y4wmeZTTCHufr5KcW1W_Jt6X7lsVINmJXmIf8aNqC3XuKCcwX6sWuZGI16F3resowovIpWkczwSUDkaNVSBRmwipM0y1VxGcQMZBdV1IVEDWwZ3DPD9qIM_S4C7ymU5A9rcCo3VGOCi_r_T4efJA=
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. (n.d.). American Chemical Society. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_j_sicOii7ytfmjt3ijmPP1T8xSC99kqNitVGQtWIurNergzNkP0IlnuDlZI5fKSi9Qy-ouY7ir2o_oz9AmQVYdVlvfV5J6pbqdMMGzN1S_tuwz88MoDsdRejOKM9D2w8IXvTHDzf9pBV
- Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. (2025). Request PDF - ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFWR4S6rdzA18POwRB4H4Zm8ZwQhxc707lMEKBHeP3hzzggmwV3R0zxSuaLAVKfO5tn-x2Oh8F2mC5Vj-RoLC7IG1TR2rABXeX8OaZILCT40NnJU4n29L6IqEBLEVO7kb836Nbw1E_AX5iOpJMMeN9KbC_cj7TdFB-4zN8sHqvVCmS1txCj5q5jxdxq1Pvp9xDGs1ohzcNZtCkN_x8YoI4v0PyYMvhE
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom
- Byproduct identification and removal in sulfonamide synthesis. (n.d.). Benchchem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsYNsjvcdkOlNsUAVHjmF9b5nSFwWGIZy5kOnNDW8wDjqHHMk4yVzF_9R-xoWOA9qxSSy3jfN5QUeNCKv35OjCT0YXjQfhhqqMHwk-IBDJN7D5uAM8nHDhP1UfRo_kfy9sBTKIk5NiriiprO4QwtPvztHs2y27ATN9P0QjEjlRp7-qNaDpW_Pqv8jeW58qw70gPVs8gHC_z2g=
- Synthesis of 4-methoxybenzenesulfonyl chloride. (n.d.). PrepChem.com. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzgCHOgTiNjFff9Lddv9V5LSOU-GHvnFVWatooj_BcqtFAaRHIMOJSJDw_w2BIb1sgJm1YZfufiwbuQEes0Trws_JzTVlSaL15u5Yw4K7PYSLCXB4yBkliqHKkVNXKjtNidIJ6gVjFB9NRXOaDhwn8rQ==
- Rapid Conversion of Hindered Arylsulfonates to Alkyl Chlorides with Retention of Configuration. (n.d.). PMC - NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlCm72kJ7mVlYRliyofmR4huQqRggj6rYqdzLafXeag-Mbdi3y3QAOmjFvieCA_VGNbP5FXGrE-jXTAklFZ2LrTdAm30A9Kz9024J6_fs4VabHcM0-uW_7jlmy6uWaM_F_ItWvojaR1o3f1A==
- NS10. Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.). [No Source Found].
- Preparation of sulfonamides from N-silylamines. (n.d.). PMC - NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfPc5PV1l9JZxGrg9vploWbSicg5MhfrI3pNalpUO8heQQisci5J6kYQCqP7VW7-A47DOh7DP8vZWBQRCMP3ikn9jKeqEodps9BSKB5ulRgo6aLpvIx9MG3Wy2DS1WHk4Lbvh4H1xvfn4c6A==
- Nucleophilic substitution at sulfur. Effect of nucleophile and leaving group basicity as probe of bond formation and breaking. (n.d.). Journal of the American Chemical Society. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGmUhweaPhQIZIpPiXIzvojjuUMKoMNRtqfHtjJ7d2bXgZDCbB67na_9iEacSt-KIuVfZldckNNpQZub-Qlgqn3-0DNt0V2Ano9wZ2JAX87oiq0c4igAqz0WiFj9q8AsxCPmynZOHU=
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. (2023). Macmillan Group - Princeton University. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLOlDhEl7B3FTuerX-3ZU4czdDcPcGPVgi2JnnS571FDFeqpkRXigWMw_HThojfw1nJ-oL0KV8Gvq8x6fJxX7rYnCty_SZgfp_PiC7k4oly3o7WTZxPucyURg2oMfFAt2Ar7D_D0aggHyHR1dfC04BFDwznkaAijBkTtkqUg==
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008). NIH. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1YZp2HSVLLOix6hRegUV5f5c38t4WSM0f_BUkhX4S8lNy-ITWDmZoBtHgEl6kQhd5zccNrFijVFpC18PAR5l4Nbw5jRwN-3w0R9y3rG-aoV9EwIHHvl30s0Q210mVaOKoLlF98e5E2--rA==
- ChemScene: Building blocks | Bioactive small molecules. (n.d.). [No Source Found].
- (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (2025). ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7cF42Z3sg6eCdlEePAPNpvhM2p5GZpR5MMsnehKlnLx9MUujo7ID4kTxZU2Dnf57jm8vqd8mnVkg_RZ8FXypSf-gMbwO2_XDmtMxOfEGb_KzfxAZcPa3pvoPWv97KEFs88A9ygFjY56mbGOd2tx4Fgb3lbs9s-0mHry8mTWbfatAgEtXg646lPFMWQYZnhcgmyeRLddf23vcQ-B1xp6TWKrd_KC6vO6Q3AT7WaU-OKrcajrn9iVWBoHy5HgEIxryQ5DZDQxISgQU=
- Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (n.d.). MDPI. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA0HHGkaNLUZmGMp3SthaHhWYuSYAlCLK5ruo7rAaBUAFk5lqB4SY3ynCNPmqLmTfXfEHGBDSTRhnSighaK0btheKinyc412WMhmJQGb4JqzF6G6h3EntTnAvx2jMvew0hwnBZ99YF_TA5GyLiAzTf
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). PubMed Central. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFNfWWXuq1uPa5yKs8MfRmYDGcfhT9oaHLkgDaTjQDKIDI9N65vxxH-7IUnY3KtACr3Lhlv0BZFRxFBfLj3xL1GCu1S9ipHebaqmKVEmOa7ABVBZT19MXp2OL4hB14BP8Ux-AdUYW8oio9Qug==
- This compound. (n.d.). Amerigo Scientific. Retrieved from https://vertexaisearch.cloud.google.
- TLC of Sulfonamides. (n.d.). Request PDF - ResearchGate. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz1RkOONxuG2xW4y8vtmLwI-6iRW4tUetIChmFOjAi6Wv8HBnn6eTyH2nVtMEOQYvnLr8yh9wjZr8oKGU9STc4cr8X3MNSA6m78hDvdM7-Nmkh7dt0sLF4BHZ8ddONQt1nX5HH5QtxSfbnJqbj16YTWXe0jvMgxCc5V_hr6-1P6A==
- A rapid thin-layer chromatographic screening method for five sulfonamides in animal tissues. (n.d.). [No Source Found].
- 4-Methoxybenzenesulfonyl chloride 99 98-68-0. (n.d.). Sigma-Aldrich. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEof0Ilb91WiEWcJy8c0y3rVdHt65r9_TEl0rJSYfzkxfO_Mup3RZXytZQRsJzD1UvZKpieUvaXYa7sxDgFNu_VVCXM9fPVR4HxRlNoRK5BdlZVnZHFxFrtPvcjoFYKAX-qpTuPdreEaM14kaoHyMPoXyBD
- 4-Cyano-2-methoxybenzenesulfonyl Chloride. (n.d.). Organic Syntheses Procedure. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGg5rgS6fZLtYtxQ587LXy-fgimMbttbEIx2KYqJBMQjslxr8ltQ3fo8NOir_QDX808fTgDBP75_66A4AyX9ZxiitMzro2SVX3Wtc8Y-MDqxzKoNFazkviKN3YB1mMOppfOPhw=
- Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011). [No Source Found].
- Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. (n.d.). Analyst (RSC Publishing). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSdTm2tmKWqIrLRLEFk-Ma2WvE6D34Ma4P35u7fNR1tiIw-DtCc0MPlq9A8XfWyU3BJsW0kyYJkHvtUFLwxlVFTxZQn6igUiRRbhrqZUtENYfd0j-Tbr5ICAQd3ncJmC73WNym-duDA7XBzESXtVYq2RjIFuTKIZ9Y
- Nucleophilic acyl substitution: hydrolysis of acid chlorides. (2018). YouTube. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzcsKYKAUEU22IMdPwSdJpkxMar8CutUxuNHeKXHOcksQV4yILLvqre8THZxweF6ZQlk41-md1Af_B1pFzfIfkrtqZd90ZmG4PSZ6igYCom7kbIbi8IggX9QMHtJLWpDTwnXBxlg==
- Benzenesulfonyl chloride, 3-(acetylbutylamino)-4-methoxy- (C13H18ClNO4S). (n.d.). [No Source Found].
- 4-Methoxybenzenesulfonyl Chloride | 98-68-0. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcSrFFWkeqpzyBhq2AfCVE5qExQvzdjZMTUy-FWz80jPJk2Yj41bs1i9SzwoSeTMVEi5Kr39oIUbIt9o7OyRkrd8mda1HnSg0yDZOuKZlOw7-vbEkIOoA5PDn8iRpK3Hc6fST5
- 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401. (n.d.). PubChem. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoHwd8Ju-8ySipNgrLPH4_C4p8jIAeS-nIb-Fxb1k2EDEQOOvo4aZlSsK7AkjbcIm8I9tTvVaLAjNMybBBbUbjvngK2jsVWVt3xe5QndqlOOMmDuW1RfOqeJIVVWwXbqau55XhzxPx3g==
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thieme-connect.com [thieme-connect.com]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Amerigo Scientific [amerigoscientific.com]
- 10. benchchem.com [benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 4-Methoxybenzenesulfonyl Chloride | 98-68-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 14. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amine Derivatization using 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Reagent for Enhanced Amine Analysis
The precise quantification of primary and secondary amines is a critical task in pharmaceutical research, clinical diagnostics, and environmental analysis. However, many amine-containing compounds lack strong chromophores or fluorophores, making their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) challenging.[1] Chemical derivatization offers a robust solution by covalently attaching a tag to the amine, thereby improving its detectability and chromatographic behavior.[2]
This document introduces 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride as a promising derivatizing agent for primary and secondary amines. Its unique structural features, including a methoxy group and a methylamino-carbonyl substituent, are anticipated to enhance the stability and chromatographic properties of the resulting sulfonamide derivatives, facilitating sensitive and reliable quantification by HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).
While specific literature on this particular reagent is emerging, the protocols and principles outlined herein are based on well-established methods for amine derivatization using analogous sulfonyl chlorides.[1][3] These guidelines are intended to serve as a comprehensive starting point for method development and require experimental validation for specific applications.
Principle of Derivatization: The Sulfonylation Reaction
The derivatization of amines with this compound proceeds via a nucleophilic substitution reaction. Under alkaline conditions, the unprotonated amine acts as a nucleophile and attacks the electrophilic sulfur atom of the sulfonyl chloride. This results in the formation of a stable sulfonamide bond and the liberation of hydrochloric acid (HCl).[1] The presence of a base is crucial to neutralize the HCl produced, driving the reaction to completion.[4][5]
The reaction is analogous to the classic Hinsberg test, which utilizes benzenesulfonyl chloride to distinguish between primary, secondary, and tertiary amines based on the solubility of the resulting sulfonamides. Primary amines form sulfonamides that are soluble in alkali, while secondary amines form insoluble sulfonamides. Tertiary amines typically do not react to form stable sulfonamides.
Visualizing the Derivatization Pathway
Caption: Mechanism of amine derivatization.
Experimental Protocols
Note: These protocols are generalized and should be optimized for the specific amine of interest and the analytical instrumentation used.
Protocol 1: General Derivatization of Primary and Secondary Amines
This protocol outlines a standard procedure for the derivatization of amines in solution.
Materials:
-
This compound
-
Amine-containing sample
-
Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)
-
Pyridine or Triethylamine (as a base)
-
0.1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Nitrogen gas supply
-
Standard laboratory glassware and equipment
Procedure:
-
Sample Preparation: Dissolve the amine-containing sample in anhydrous DCM or ACN to a known concentration.
-
Reaction Setup: In a clean, dry reaction vessel, combine the amine solution with 1.5 equivalents of a suitable base (e.g., pyridine or triethylamine). Cool the mixture to 0°C in an ice bath.
-
Reagent Addition: Dissolve 1.2 equivalents of this compound in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the stirred amine solution at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or a preliminary HPLC analysis.
-
Work-up:
-
Quench the reaction by adding 0.1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or another suitable organic solvent.
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure or a gentle stream of nitrogen.
-
-
Sample for Analysis: The resulting residue contains the sulfonamide derivative. Reconstitute the sample in a suitable solvent (e.g., mobile phase) for HPLC or LC-MS analysis.
Protocol 2: Pre-column Derivatization for HPLC Analysis
This protocol is adapted for the derivatization of small quantities of amines for quantitative analysis by HPLC.
Materials:
-
Amine standard solutions or sample extracts
-
Derivatization reagent solution: 1 mg/mL of this compound in anhydrous ACN.
-
Borate buffer (0.1 M, pH 9.5)
-
Quenching solution (e.g., 1 M hydroxylamine in water)
-
HPLC system with a suitable detector (UV or Fluorescence)
Procedure:
-
Reaction Mixture: In a microvial, combine 100 µL of the amine standard or sample with 200 µL of borate buffer.
-
Derivatization: Add 200 µL of the derivatization reagent solution to the vial. Vortex the mixture for 1 minute.
-
Incubation: Incubate the reaction mixture at 60°C for 30-60 minutes in a heating block or water bath.
-
Quenching: Cool the mixture to room temperature and add 100 µL of the quenching solution to react with the excess derivatizing reagent. Vortex for 30 seconds.
-
Analysis: The sample is now ready for injection into the HPLC system.
Visualizing the Experimental Workflow
Caption: Overall experimental workflow.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC)
The resulting sulfonamide derivatives are generally more hydrophobic than the parent amines, making them well-suited for reversed-phase HPLC.
| Parameter | Recommended Conditions | Rationale |
| Column | C18 or C8 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm) | Provides good retention and separation of moderately non-polar sulfonamides.[6] |
| Mobile Phase | A: 0.1% Formic acid in water; B: Acetonitrile or Methanol | A gradient elution from a lower to a higher percentage of the organic modifier is typically used to achieve optimal separation.[7][8] |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rates for analytical HPLC columns.[6][7] |
| Column Temp. | 25 - 40°C | Temperature control can improve peak shape and reproducibility. |
| Detection | UV detector at an appropriate wavelength (e.g., 254 or 278 nm) | The aromatic ring of the derivatizing agent provides a strong chromophore for UV detection.[6] |
| Injection Vol. | 5 - 20 µL | Dependent on sample concentration and instrument sensitivity. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS provides high sensitivity and selectivity for the analysis of the derivatized amines. Electrospray ionization (ESI) in positive ion mode is generally effective for sulfonamides.
| Parameter | Recommended Conditions | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive Ion Mode | Sulfonamides readily form protonated molecules [M+H]⁺ in the ESI source. |
| MS Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) | QqQ allows for sensitive Multiple Reaction Monitoring (MRM), while TOF provides high-resolution mass data for confirmation. |
| Source Parameters | Gas Temperature: 300-350°C; Gas Flow: 8-12 L/min; Nebulizer: 30-50 psi; Capillary Voltage: 3500-4500 V | These are typical starting parameters for ESI and should be optimized for the specific instrument and analyte.[7] |
| Scan Mode | Full Scan for identification; MRM for quantification | Full scan helps in identifying the derivatized product, while MRM provides high sensitivity and specificity for quantification. |
Characterization of Sulfonamide Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural confirmation of the synthesized sulfonamide derivatives.
| Nucleus | Expected Chemical Shift (ppm) | Notes |
| ¹H NMR | ||
| Sulfonamide N-H | 8.0 - 11.0 | For derivatives of primary amines. The signal is often broad.[9] |
| Aromatic Protons | 6.5 - 8.5 | Complex multiplet patterns corresponding to the protons on the benzene ring of the derivatizing agent and any aromatic groups on the amine.[9][10] |
| Methoxy Protons (-OCH₃) | ~3.8 | A sharp singlet.[11] |
| Methylamino Protons (-NHCH₃) | ~2.8 (doublet) | A doublet due to coupling with the adjacent N-H proton. |
| Alkyl Protons (from amine) | 0.8 - 4.0 | The chemical shifts will depend on the specific structure of the amine. |
| ¹³C NMR | ||
| Aromatic Carbons | 110 - 160 | Multiple signals corresponding to the carbons of the benzene ring.[9][11] |
| Methoxy Carbon (-OCH₃) | ~55 | |
| Methylamino Carbon (-NHCH₃) | ~26 | |
| Alkyl Carbons (from amine) | 10 - 60 | The chemical shifts will vary based on the amine structure. |
Troubleshooting and Considerations
-
Low Derivatization Yield: Ensure anhydrous reaction conditions as water can hydrolyze the sulfonyl chloride reagent. Optimize the base, reaction time, and temperature.
-
Multiple Products: Incomplete reaction or side reactions can lead to multiple products. Purification by column chromatography may be necessary for structural characterization.
-
Poor Chromatographic Resolution: Adjust the mobile phase gradient, try a different column chemistry (e.g., C8 vs. C18), or modify the mobile phase pH.
-
Derivative Instability: While sulfonamides are generally stable, their stability should be assessed under the specific storage and analytical conditions.[12] It is advisable to analyze derivatized samples as soon as possible.
Conclusion
This compound presents itself as a valuable tool for the derivatization of primary and secondary amines for analytical purposes. The protocols and guidelines provided in this document, derived from established principles of sulfonamide chemistry, offer a solid foundation for researchers to develop sensitive and robust analytical methods. Successful implementation will require careful optimization and validation for each specific application, unlocking the potential of this novel reagent in amine quantification.
References
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- Al-Saeed, M. H., & Al-Saeed, M. S. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1), 1-8.
- King, J. F., & Rathore, R. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 73(9), 1591-1601.
- Menon, G. N. (1979). Stability-indicating sulfa drug analysis using high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 68(7), 922-924.
- King, J. F., & Rathore, R. (1995). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH.
- Jang, D. O. (2016). Copper-Catalyzed Sulfonylation of Alkenes and Amines by Using Thiosulfonates as a Sulfonylating Agent.
- Reddy, P. S., et al. (2018). LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Chemical and Pharmaceutical Research, 10(1), 56-65.
- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides.
- Patel, K. D., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6393.
- Gaugain, M., et al. (2018). An LC–ESI–MS/MS method for residues of fluoroquinolones, sulfonamides, tetracyclines and trimethoprim in feedingstuffs: validation and surveillance.
- Zarei, M., & Zolfigol, M. A. (2014). A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions.
- LibreTexts. (2021). 23.9: Amines as Nucleophiles.
- Wu, M., Wu, C., & Zhao, L. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies, Inc.
- Semantic Scholar. (n.d.).
- Oxford Academic. (n.d.).
- BenchChem. (2025).
- Organic Chemistry Portal. (n.d.).
- Journal of the American Chemical Society. (2023).
- CONICET. (2005).
- Uniba. (n.d.). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1.
- ResearchGate. (n.d.). Synthesis of Primary Sulfonamides.
- ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds.
- ACS Publications. (n.d.). Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
- National Institutes of Health. (2023).
- Semantic Scholar. (n.d.).
- ResearchGate. (n.d.). A) Derivatization of complex sulfonamides through the parent sulfonyl....
- ResearchGate. (n.d.).
- LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
- MDPI. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
- Macedonian Pharmaceutical Bulletin. (n.d.).
- BenchChem. (2025).
- BenchChem. (2025).
- Analyst (RSC Publishing). (n.d.).
- The world's largest collection of open access research papers. (n.d.). The Synthesis of Functionalised Sulfonamides.
- Sigma-Aldrich. (n.d.). Sulfonyl Chlorides and Sulfonamides.
- Analyst (RSC Publishing). (n.d.).
- BenchChem. (2025). A Comparative Guide to Derivatization Agents for LC-MS Analysis of Amines.
- Tailor-made derivatizing agents for carbonyl compounds using liquid chromatography. (2007).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.).
- National Institutes of Health. (n.d.).
- PubMed. (n.d.). Complete assignment of 1H and 13C NMR spectra of some alpha-arylthio and alpha-arylsulfonyl substituted N-methoxy-N-methyl propionamides.
- MDPI. (n.d.).
- National Institutes of Health. (n.d.). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs.
- National Institutes of Health. (n.d.).
- BenchChem. (2025).
- A conceptual review on chemical derivatization for the analysis of drugs by GC-MS. (n.d.). Journal of the Iranian Chemical Society.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. researchgate.net [researchgate.net]
- 6. nanobioletters.com [nanobioletters.com]
- 7. journalofchemistry.org [journalofchemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride in Medicinal Chemistry
Introduction: A Versatile Scaffold for Modern Drug Discovery
4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride is a bespoke building block for medicinal chemistry, offering a unique combination of reactive and modulating functional groups. Its core structure, a substituted benzene ring, is a common motif in numerous therapeutic agents. The presence of a highly reactive sulfonyl chloride group facilitates the straightforward formation of sulfonamides, a pharmacophore of immense significance in drug discovery. The methoxy and methylamino-carbonyl substituents provide opportunities for fine-tuning the physicochemical properties and target engagement of the final molecule.
The sulfonamide functional group, readily synthesized from its corresponding sulfonyl chloride, is a cornerstone of medicinal chemistry. It is found in a wide array of drugs, including antibacterial agents, diuretics, anticonvulsants, and a growing number of targeted therapies such as kinase inhibitors. The ability of the sulfonamide moiety to act as a hydrogen bond donor and acceptor, as well as a bioisostere for other functional groups, makes it a privileged scaffold in the design of novel therapeutic agents.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of potential therapeutic agents. The following sections detail a general protocol for the synthesis of novel sulfonamides and discuss potential applications based on the established roles of structurally related compounds.
Chemical Properties and Handling
| Property | Value | Source |
| CAS Number | 918933-10-5 | [1] |
| Molecular Formula | C9H10ClNO4S | [1] |
| Molecular Weight | 263.7 g/mol | [1] |
| Appearance | White to off-white solid (predicted) | N/A |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) | N/A |
Handling and Storage: this compound is a reactive compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.
Core Application: Synthesis of Substituted Sulfonamides
The primary application of this compound is the synthesis of N-substituted sulfonamides. This is typically achieved by reacting the sulfonyl chloride with a primary or secondary amine in the presence of a base. This reaction is robust and versatile, allowing for the introduction of a wide variety of substituents to tailor the properties of the final compound.
General Protocol for Sulfonamide Synthesis
This protocol describes a general method for the synthesis of a representative N-aryl sulfonamide using this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted primary or secondary amine (e.g., aniline, benzylamine)
-
Anhydrous pyridine or triethylamine (as a base)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (as a solvent)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Experimental Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the substituted amine (1.0 eq) in anhydrous DCM.
-
Addition of Base: Add anhydrous pyridine or triethylamine (1.5 - 2.0 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Addition of Sulfonyl Chloride: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution at 0 °C (ice bath).
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure sulfonamide.
-
Characterization: Characterize the final product by appropriate analytical methods, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
Experimental Workflow Diagram
Caption: General workflow for the synthesis of N-substituted sulfonamides.
Potential Applications in Medicinal Chemistry
The structural features of this compound suggest its utility in the development of various therapeutic agents. By synthesizing a library of sulfonamide derivatives, researchers can explore their potential as inhibitors of various enzymes or as modulators of protein-protein interactions.
Kinase Inhibitors
Many small molecule kinase inhibitors incorporate a sulfonamide moiety, which can form crucial hydrogen bond interactions within the ATP-binding pocket of the kinase. The substituted benzene ring of the title compound can be directed towards the solvent-exposed region, where the methoxy and methylamino-carbonyl groups can be modified to enhance potency and selectivity. The synthesis of a series of benzamide derivatives has been shown to be a successful strategy for identifying potent Bcr-Abl kinase inhibitors for the treatment of chronic myeloid leukemia.[2]
Carbonic Anhydrase Inhibitors
The benzenesulfonamide scaffold is a classic pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[3] Certain CA isoforms are overexpressed in tumors, making them attractive targets for anticancer drug development. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme. The substituents on the benzene ring can be varied to achieve isoform selectivity.
Other Potential Targets
The versatility of the sulfonamide group extends to a wide range of other biological targets. For instance, benzenesulfonamide-based compounds have been investigated as inhibitors of diacylglycerol lipase (DAGL), a key enzyme in the endocannabinoid signaling pathway.[4] The modular synthesis enabled by this compound allows for the rapid generation of compound libraries for screening against various targets.
Logical Relationship Diagram
Caption: From building block to potential therapeutic applications.
Conclusion
This compound is a valuable and versatile building block for medicinal chemistry. Its straightforward reactivity to form sulfonamides, coupled with the potential for diverse functionalization, makes it an attractive starting point for the discovery of novel therapeutic agents targeting a range of diseases. The protocols and potential applications outlined in this guide are intended to provide a solid foundation for researchers to explore the full potential of this promising chemical entity.
References
-
PrepChem. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. PrepChem.com. Retrieved from [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Wiley Online Library. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]
- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Google Patents.
- Google Patents. (n.d.). US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride. Google Patents.
-
Organic Syntheses. (n.d.). 4-Cyano-2-methoxybenzenesulfonyl Chloride. Organic Syntheses Procedure. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019). Synthesis of Sulfonimidamides from Sulfenamides via an Alkoxy-amino-λ6-sulfanenitrile Intermediate. PubMed. Retrieved from [Link]
-
PharmaCompass. (n.d.). 4-methoxy benzene sulfonyl chloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.com. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. PubMed Central. Retrieved from [Link]
Sources
Application Notes and Protocols for Reactions Involving 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride
Introduction: A Versatile Scaffold for Medicinal Chemistry
4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride is a bespoke chemical intermediate poised for significant applications in drug discovery and development. Its unique trifunctionalized aromatic core—comprising a reactive sulfonyl chloride, an electron-donating methoxy group, and a hydrogen-bond-donating methylamino-carbonyl moiety—offers a rich platform for generating diverse molecular libraries. The primary utility of this reagent lies in its capacity to form sulfonamide linkages, a privileged functional group in a vast array of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[1]
The strategic placement of the substituents on the benzene ring allows for fine-tuning of the physicochemical and pharmacological properties of the resulting sulfonamide derivatives. The methoxy group can influence metabolic stability and receptor binding, while the methylaminocarbonyl group provides an additional site for molecular recognition and can impact solubility. This guide provides a comprehensive overview of the experimental setup for reactions involving this versatile reagent, with a focus on the synthesis of N-substituted sulfonamides.
Core Principles of Reactivity: The Sulfonylation Reaction
The cornerstone of this reagent's reactivity is the highly electrophilic sulfur atom of the sulfonyl chloride group (-SO₂Cl). This group is an excellent leaving group, making the sulfur atom susceptible to nucleophilic attack.[2] The most common and synthetically valuable reaction is the sulfonylation of primary and secondary amines to form stable sulfonamide bonds.
The reaction mechanism proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom, followed by the elimination of a chloride ion. An acid scavenger, typically a non-nucleophilic base such as triethylamine or pyridine, is required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
Mandatory Safety and Handling Protocols
As with all sulfonyl chlorides, this compound is expected to be a corrosive and moisture-sensitive compound. All manipulations should be performed in a well-ventilated fume hood by trained personnel.[3][4][5]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[5]
-
Hand Protection: Wear nitrile or neoprene gloves.[4]
-
Body Protection: A flame-retardant lab coat should be worn at all times.
Handling Procedures:
-
Avoid inhalation of dust or vapors.[3]
-
Prevent contact with skin and eyes.[5]
-
Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.
-
Store in a cool, dry, and well-ventilated area away from water and incompatible materials.
First Aid Measures:
-
In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Experimental Protocol: General Procedure for the Synthesis of N-Substituted Sulfonamides
This protocol outlines a general method for the reaction of this compound with a generic primary or secondary amine (R¹R²NH).
Reagents and Materials
| Reagent | Molar Mass ( g/mol ) | Molar Equiv. | Amount |
| This compound | 263.70[7] | 1.0 | 264 mg (1.0 mmol) |
| Amine (R¹R²NH) | Varies | 1.1 | 1.1 mmol |
| Triethylamine (TEA) | 101.19 | 1.5 | 209 µL (1.5 mmol) |
| Dichloromethane (DCM), anhydrous | - | - | 10 mL |
Step-by-Step Methodology
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.1 mmol) and anhydrous dichloromethane (5 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Base: Add triethylamine (1.5 mmol, 209 µL) to the stirred solution.
-
Addition of Sulfonyl Chloride: In a separate vial, dissolve this compound (1.0 mmol, 264 mg) in anhydrous dichloromethane (5 mL). Add this solution dropwise to the cooled amine solution over 10-15 minutes.
-
Reaction Progression: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: Upon completion, quench the reaction by adding 10 mL of 1M aqueous HCl.
-
Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 10 mL of saturated aqueous NaHCO₃ solution and 10 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Rationale for Experimental Choices
-
Solvent: Dichloromethane (DCM) is a common choice as it is relatively inert and effectively dissolves both the sulfonyl chloride and many amine substrates.[8] Anhydrous conditions are crucial to prevent the hydrolysis of the sulfonyl chloride starting material.
-
Base: Triethylamine (TEA) acts as an acid scavenger, neutralizing the HCl produced during the reaction.[8] This prevents the protonation of the amine nucleophile, which would render it unreactive. A slight excess is used to ensure the complete neutralization of the acid.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the highly reactive sulfonyl chloride, minimizing the formation of side products. The reaction is then allowed to proceed at room temperature to ensure completion.
-
Workup: The aqueous HCl wash removes excess triethylamine and any unreacted amine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash helps to remove residual water from the organic layer.
Characterization of the Synthesized Sulfonamides
The identity and purity of the final sulfonamide product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure of the product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the sulfonamide group (typically around 1350 and 1160 cm⁻¹) and the amide carbonyl group.
Experimental Workflow Visualization
Caption: Workflow for the synthesis of N-substituted sulfonamides.
References
- BenchChem. Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery.
- BenchChem. An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide.
- PrepChem.com. Synthesis of 4-methoxybenzenesulfonyl chloride.
- ChemicalBook.
- Amerigo Scientific. This compound.
- Sigma-Aldrich.
- Sigma-Aldrich. SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl chloride.
- Google Patents. US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride.
- TCI Chemicals. SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl Chloride.
- Fisher Scientific. SAFETY DATA SHEET - 4-Methoxybenzenesulphonyl chloride.
- MDPI. Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures.
- Organic Chemistry Portal. Mild and General Method for the Synthesis of Sulfonamides.
- Google Patents. US4874894A - Process for the production of benzenesulfonamides.
- ChemSynthesis. 4-methoxybenzenesulfonyl chloride.
- BenchChem. 4-Methoxybenzenesulfonyl chloride | 98-68-0.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. fishersci.com [fishersci.com]
- 6. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 7. This compound - Amerigo Scientific [amerigoscientific.com]
- 8. mdpi.com [mdpi.com]
Application Note & Protocol: Safe Handling and Storage of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride
Abstract
This document provides a comprehensive guide for the safe handling, storage, and disposal of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride (CAS No. 918933-10-5). As a reactive sulfonyl chloride, this compound presents significant hazards, primarily related to its corrosivity and high sensitivity to moisture. Adherence to these protocols is critical to ensure personnel safety, maintain reagent integrity, and achieve experimental reproducibility. This guide is intended for researchers, chemists, and laboratory personnel in drug development and chemical synthesis environments.
Compound Identification and Physicochemical Properties
This compound is a specialized organic reagent, likely used as an intermediate in the synthesis of complex molecules and sulfonamides.[1] Its reactivity is dominated by the sulfonyl chloride moiety (-SO₂Cl), a functional group known for its susceptibility to nucleophilic attack.
Table 1: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| CAS Number | 918933-10-5 | Amerigo Scientific[2] |
| Molecular Formula | C₉H₁₀ClNO₄S | Amerigo Scientific[2] |
| Molecular Weight | 263.7 g/mol | Amerigo Scientific[2] |
| Appearance | White to beige crystalline solid (inferred) | ChemicalBook[3][4] |
| Moisture Sensitivity | High; decomposes in the presence of water | Benchchem, ChemicalBook[3][4][5] |
| Thermal Stability | Data not available; assume sensitivity to high heat | General Practice |
Hazard Analysis: The Chemistry of Reactivity
The primary hazards associated with this compound stem from the electrophilic nature of the sulfur atom in the sulfonyl chloride group. Understanding the underlying chemical mechanisms is fundamental to appreciating the necessity of the prescribed safety protocols.
Primary Hazards: Corrosivity and Moisture Sensitivity
This compound is classified as corrosive and can cause severe skin burns and serious eye damage.[6][7][8][9] This is a direct result of its reaction with water, including ambient humidity or moisture on skin and mucous membranes.
The most critical aspect of handling sulfonyl chlorides is their vigorous and exothermic reaction with water, a process known as hydrolysis.[5][10] This reaction produces 4-methoxy-3-[(methylamino)carbonyl]benzenesulfonic acid and corrosive, toxic hydrogen chloride (HCl) gas.[10] The generation of HCl gas can cause a dangerous pressure buildup in sealed containers and poses a severe respiratory hazard.[10]
Mechanism of Hydrolysis
The hydrolysis proceeds via a nucleophilic substitution mechanism. A water molecule acts as a nucleophile, attacking the electrophilic sulfur atom.[10] The chloride ion is subsequently displaced as a leaving group, and a proton is lost from the water molecule to form the final products. This reaction underscores why all equipment and solvents must be scrupulously dried before use.[11]
Caption: Nucleophilic attack by water on the sulfonyl chloride.
Chemical Incompatibilities
This reagent is incompatible with a range of substances. Contact with these materials must be strictly avoided to prevent violent reactions, decomposition, and the release of toxic gases.
Table 2: Chemical Incompatibility Summary
| Incompatible Material | Reason for Incompatibility |
|---|---|
| Water, Alcohols, Amines | Reacts exothermically, releasing corrosive HCl gas.[5][10] |
| Strong Bases (e.g., NaOH, KOH) | Violent reaction and decomposition.[5][12] |
| Strong Oxidizing Agents | Risk of vigorous or explosive reaction.[12] |
| Metals | May be corrosive to metals, especially in the presence of moisture.[8] |
Standard Operating Protocols
All work with this compound must be performed within a certified chemical fume hood.[1][4][5] An emergency safety shower and eyewash station must be readily accessible.[12]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory.[5] Standard laboratory attire (long pants, closed-toe shoes) is required at all times.
Table 3: Mandatory Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye Protection | Tightly fitting chemical safety goggles and a full-face shield.[5] | Protects against splashes of the corrosive solid and its reaction products. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). Inspect for damage before each use.[5] | Prevents skin contact and severe chemical burns. |
| Body Protection | A chemical-resistant and flame-retardant lab coat or apron.[5] | Protects skin and clothing from spills. |
| Respiratory | Not required if work is conducted within a certified fume hood. | The fume hood provides primary respiratory protection.[5] |
Protocol: Weighing and Dispensing (Solid)
-
Preparation: Ensure the chemical fume hood sash is at the proper working height. Place all necessary equipment (spatulas, weigh boats, receiving flask) inside the hood. All glassware and equipment must be oven-dried and cooled under a stream of inert gas (e.g., nitrogen, argon) or in a desiccator.[11]
-
Inert Atmosphere: If possible, perform the transfer under a positive pressure of inert gas to minimize exposure to atmospheric moisture.
-
Dispensing: Open the reagent container in the fume hood. Using a clean, dry spatula, carefully transfer the desired amount of the solid to a tared and dry weigh boat or directly into the reaction vessel.
-
Sealing: Promptly and tightly reseal the main reagent container, preferably with paraffin film around the cap, to protect the remaining material from moisture.
-
Cleanup: Clean the spatula and work surface immediately. Any residual solid should be quenched and disposed of as hazardous waste.
Protocol: Preparing Solutions
-
Solvent Selection: Use only anhydrous (dry) solvents. Solvents should be freshly dried or obtained from a sealed commercial source.
-
Glassware: Use oven-dried or flame-dried glassware that has been cooled to room temperature under an inert atmosphere.
-
Dissolution: In the fume hood, add the anhydrous solvent to the flask containing the weighed sulfonyl chloride. The addition should be done slowly.
-
Control: Be aware that if the solvent is not perfectly anhydrous, some HCl gas may be evolved. Do not stopper the flask tightly until you are certain the reagent is fully dissolved and no gas is being produced.
Storage and Stability
Proper storage is paramount to maintaining the reagent's integrity and ensuring laboratory safety. The key principle is absolute exclusion of moisture.
Storage Conditions
-
Container: Store in the original, tightly sealed container.[12][13]
-
Atmosphere: Store under an inert atmosphere (nitrogen or argon).[12]
-
Temperature: Store in a cool, dry, and well-ventilated area, segregated from incompatible materials. A storage temperature of 2-8°C is often recommended for sulfonyl chlorides.[3] Some suppliers may recommend freezer storage.
-
Location: Store in a designated corrosives cabinet.[12] The storage area should be locked.[7]
Caption: Workflow for the safe handling of sulfonyl chlorides.
Emergency Procedures
Spill Management
-
Small Spill: Evacuate the immediate area. Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite. Carefully sweep the material into a labeled, dry container for hazardous waste. Do NOT use water.
-
Large Spill: Evacuate the laboratory and alert institutional safety personnel immediately.
First Aid Measures
-
Skin Contact: Immediately remove all contaminated clothing.[13] Flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6][7]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6][13] Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and drink two glasses of water if the person is conscious. Seek immediate medical attention.
Waste Disposal
All waste, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste. Excess or old reagent should be quenched carefully by slowly adding it to a stirred, cooled solution of a weak base like sodium bicarbonate. This procedure must be done in a fume hood. Dispose of all waste in accordance with local, state, and federal regulations.
References
-
HoriazonChemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Retrieved from [Link]
- King, J. F., & Kice, J. L. (1981). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 103(5), 1137–1145.
- King, J. F., & Skonieczny, S. (1990). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 68(11), 2038-2045.
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 742-747.
-
Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. Retrieved from [Link]
-
S D Fine-Chem Limited. (n.d.). Sulphuryl Chloride MSDS. S D Fine-Chem Limited. Retrieved from [Link]
-
PharmaCompass.com. (n.d.). 4-methoxy benzene sulfonyl chloride. PharmaCompass. Retrieved from [Link]
-
University of California, Santa Cruz. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory. UCSC Chemistry. Retrieved from [Link]
-
PubChemLite. (n.d.). Benzenesulfonyl chloride, 3-(acetylbutylamino)-4-methoxy-. PubChemLite. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. 4-Methoxybenzenesulfonyl chloride | 98-68-0 [chemicalbook.com]
- 4. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. echemi.com [echemi.com]
- 10. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. fishersci.com [fishersci.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
"use of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride in enzyme inhibition assays"
An Application Guide to 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride for Enzyme Inhibition Assays
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of this compound in the context of enzyme inhibition. Sulfonyl chlorides are a pivotal class of reactive intermediates, and their sulfonamide derivatives are integral to a vast array of therapeutic agents. This guide delineates the dual-potential of the title compound: first, as a candidate for direct, covalent inhibition of enzymes through its reactive sulfonyl chloride moiety, and second, as a versatile chemical scaffold for the synthesis of a diverse library of N-substituted sulfonamide inhibitors. We present the underlying mechanistic rationale, detailed experimental protocols for screening and synthesis, data interpretation frameworks, and critical safety considerations.
Compound Profile and Mechanistic Rationale
This compound is a substituted aromatic sulfonyl chloride. Its utility in enzyme inhibition studies stems primarily from the electrophilic nature of the sulfur atom in the sulfonyl chloride group (-SO₂Cl).
| Property | Value |
| CAS Number | 918933-10-5[1] |
| Molecular Formula | C₉H₁₀ClNO₄S[1] |
| Molecular Weight | 263.7 g/mol [1] |
| Chemical Structure | A benzene ring substituted with a sulfonyl chloride group, a methoxy group, and a methylaminocarbonyl group. |
1.1. Rationale for Application in Enzyme Inhibition
The reactivity of the sulfonyl chloride functional group opens two primary avenues for investigation:
-
Direct Covalent Inhibition: The electron-deficient sulfur atom is highly susceptible to nucleophilic attack.[2] This allows the compound to potentially act as an irreversible or covalent inhibitor by forming a stable sulfonamide or sulfonate ester bond with nucleophilic amino acid residues (e.g., Lysine, Cysteine, Serine, Tyrosine) within the active or allosteric site of a target enzyme.
-
Scaffold for Inhibitor Synthesis: The compound is an ideal starting material for synthesizing a library of N-substituted sulfonamides.[3] The sulfonamide functional group is a well-established pharmacophore found in inhibitors of various enzyme classes, most notably carbonic anhydrases, cyclooxygenases, and proteases.[4][5][6] The sulfonamide moiety often acts as a potent zinc-binding group in the active site of metalloenzymes.[3] By reacting the sulfonyl chloride with a diverse panel of primary and secondary amines, a library of candidate inhibitors can be generated for screening.
Critical Safety Precautions
Benzenesulfonyl chlorides are hazardous reagents that demand strict safety protocols. They are classified as corrosive and react with nucleophiles, including water.[2][7][8][9]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield.[8][10]
-
Handling: Handle only in a certified chemical fume hood to avoid inhalation of dust or vapors.[7][10] Avoid all contact with skin and eyes. Causes severe skin burns and serious eye damage.[8][9][10]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[8]
-
Eye Contact: Immediately rinse cautiously with water for several minutes, removing contact lenses if present and easy to do. Continue rinsing and call a physician immediately.[8]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[7]
-
-
Storage & Stability: Store in a cool, dry, well-ventilated area, locked up, and away from moisture and incompatible materials.[10][11] The compound reacts with water, potentially liberating toxic gas.[8]
Application I: Screening as a Direct Covalent Inhibitor
This section outlines the workflow and a general protocol for assessing the direct inhibitory activity of this compound against a target enzyme.
3.1. Experimental Workflow
Caption: Workflow for covalent inhibitor screening.
3.2. Protocol 1: General Fluorescence-Based Inhibition Assay
This protocol is a template and must be optimized for the specific enzyme and substrate system being investigated.
Materials:
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Purified target enzyme
-
Fluorogenic substrate for the target enzyme
-
Assay Buffer (optimized for enzyme stability and activity, e.g., 50 mM Tris-HCl, pH 7.5)
-
Black, flat-bottom 96-well microplates
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the title compound in anhydrous DMSO. Create a series of 2-fold serial dilutions in DMSO.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Test Wells: 2 µL of the compound dilution in DMSO.
-
Positive Control (No Inhibition): 2 µL of pure DMSO.
-
Negative Control (No Enzyme): 2 µL of pure DMSO.
-
-
Enzyme Addition & Pre-incubation:
-
To the "Test" and "Positive Control" wells, add 48 µL of the enzyme solution (diluted in assay buffer to the desired concentration).
-
To the "Negative Control" wells, add 48 µL of assay buffer.
-
Incubate the plate for 30 minutes at room temperature. This pre-incubation step is crucial to allow time for a potential covalent reaction to occur between the inhibitor and the enzyme.[12]
-
-
Reaction Initiation: Initiate the enzymatic reaction by adding 50 µL of the pre-warmed fluorescent substrate solution to all wells.[12]
-
Data Acquisition: Immediately begin monitoring the increase in fluorescence intensity using a plate reader at appropriate excitation/emission wavelengths. Collect data kinetically over 15-30 minutes.[12]
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = (1 - (V₀_inhibitor - V₀_no_enzyme) / (V₀_no_inhibitor - V₀_no_enzyme)) * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[5][12]
-
Application II: Scaffold for Sulfonamide Inhibitor Synthesis
The primary utility of this compound is likely as a building block. Reacting it with various amines generates a sulfonamide library, which can be screened for non-covalent, reversible inhibitors of target enzymes like carbonic anhydrase.
4.1. Synthesis & Screening Workflow
Caption: Workflow for sulfonamide library synthesis and screening.
4.2. Protocol 2: General Synthesis of N-Substituted Sulfonamides
This protocol describes a standard method for the reaction between a sulfonyl chloride and a primary amine.[3]
Materials:
-
This compound (1.0 eq)
-
Selected primary or secondary amine (1.1 eq)
-
Pyridine or Triethylamine (base, 1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl, Saturated NaHCO₃ solution, Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reactant Setup: In a round-bottom flask, dissolve the selected amine (1.1 eq) in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).
-
Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add the base (1.5 eq).[3]
-
Sulfonyl Chloride Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 6-18 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with 1M HCl, water, saturated NaHCO₃, and finally, brine.[3]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product via flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide derivative. Characterize by NMR and Mass Spectrometry.
4.3. Protocol 3: Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted for screening the newly synthesized sulfonamides against a well-known target class, carbonic anhydrases (CAs).[5] The assay measures the esterase activity of CA.
Materials:
-
Synthesized sulfonamide library
-
Purified human Carbonic Anhydrase II (hCA II)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
Substrate: 4-Nitrophenyl acetate (NPA)
-
Acetazolamide (a known CA inhibitor, for positive control)
-
Clear, flat-bottom 96-well microplates
-
Absorbance microplate reader
Procedure:
-
Compound & Enzyme Preparation: Prepare 10 mM stock solutions of the synthesized sulfonamides and acetazolamide in DMSO. Prepare a working solution of hCA II in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the hCA II enzyme solution, and the sulfonamide inhibitor at various concentrations. Include controls: enzyme control (no inhibitor) and a blank (no enzyme).[5]
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.[5]
-
Reaction Initiation: Add the substrate, 4-Nitrophenyl acetate (p-NPA), to all wells to initiate the reaction.
-
Data Acquisition: Immediately measure the change in absorbance at 400 nm over time. The rate of 4-nitrophenol production is proportional to the enzyme's esterase activity.[5]
-
Data Analysis: Calculate initial velocities and determine the IC₅₀ values for each compound as described in Protocol 1 (Section 3.2).
Data Presentation and Interpretation
Systematically organizing screening data is crucial for identifying hits and establishing a Structure-Activity Relationship (SAR).
Table 1: Example Data Summary for a Synthesized Sulfonamide Library against hCA II
| Compound ID | R-Group (from Amine) | hCA II IC₅₀ (nM) |
| AZA | (Control) | 12.1 |
| SM-01 | -CH₂CH₃ | 5,600 |
| SM-02 | -CH₂-Ph | 850 |
| SM-03 | -CH₂-(4-Cl-Ph) | 210 |
| SM-04 | -CH₂-(4-F-Ph) | 195 |
Data are hypothetical for illustrative purposes.
From such a table, a preliminary SAR can be deduced. For example, the hypothetical data suggest that adding a benzyl group (SM-02) is more effective than an ethyl group (SM-01), and that adding an electron-withdrawing halogen to the phenyl ring (SM-03, SM-04) further enhances inhibitory potency.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound Precipitation | Poor solubility in aqueous assay buffer. | Increase final DMSO concentration (typically ≤1-2%). Check compound stability in buffer over time. |
| No Inhibition Observed | Compound is inactive. Covalent reaction is too slow. Compound degraded. | Test at higher concentrations. Increase pre-incubation time for covalent screen. Verify compound integrity via LC-MS. |
| High Background Signal | Substrate auto-hydrolysis. Compound interference (color/fluorescence). | Subtract the rate from "no enzyme" control wells. Run a control with the compound and substrate but no enzyme. |
| Irreproducible Results | Pipetting errors. Reagent instability. Temperature fluctuations. | Use calibrated pipettes. Prepare fresh reagents daily. Ensure consistent incubation times and temperatures. |
Conclusion
This compound is a valuable chemical tool for enzyme inhibition studies. Its highly reactive sulfonyl chloride group presents an opportunity for its investigation as a direct covalent inhibitor. More significantly, it serves as an excellent and versatile starting scaffold for the synthesis of sulfonamide libraries. The protocols and workflows detailed in this guide provide a robust framework for researchers to explore both avenues, enabling the systematic screening and discovery of novel enzyme inhibitors for applications in drug development and chemical biology.
References
- BenchChem. (2025). Development of Enzyme Inhibitors from ((3-Chlorophenyl)sulfonyl)
- ChemicalBook. (2025).
- World Journal of Pharmaceutical Sciences. (n.d.).
- Sigma-Aldrich. (2025).
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride.
- TCI Chemicals. (2023). SAFETY DATA SHEET - 4-Methoxybenzenesulfonyl Chloride.
- Amerigo Scientific. (n.d.). This compound.
- Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Methoxybenzenesulphonyl chloride.
- TCI Chemicals. (2025). SAFETY DATA SHEET - 4-Methoxybenzyl Chloride (stabilized with Amylene).
- BenchChem. (n.d.). 4-Methoxybenzenesulfonyl chloride | 98-68-0.
- Sigma-Aldrich. (n.d.). 4-Methoxybenzenesulfonyl chloride 99 98-68-0.
- ResearchGate. (2025). (PDF)
- PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401.
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. wjpsonline.com [wjpsonline.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 8. fishersci.com [fishersci.com]
- 9. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tcichemicals.com [tcichemicals.com]
- 11. 4-甲氧基苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Protein Modification Studies using 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride
For correspondence:
Abstract
This technical guide provides a comprehensive overview of the use of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride for the chemical modification of proteins. This reagent is a versatile tool for researchers in proteomics, drug discovery, and chemical biology, enabling the covalent labeling of proteins at nucleophilic amino acid residues. These application notes detail the chemical principles underlying the reactivity of this sulfonyl chloride, provide step-by-step protocols for protein modification and subsequent analysis, and discuss the critical parameters for successful and reproducible experimentation.
Introduction: The Role of Sulfonyl Chlorides in Protein Chemistry
Covalent modification of proteins is a cornerstone of modern biochemical research, providing invaluable insights into protein structure, function, and interactions. Arylsulfonyl chlorides are a class of amine-reactive reagents that form stable sulfonamide bonds with nucleophilic residues on proteins. The resulting modification is robust and can withstand a range of downstream analytical procedures.
This compound is a substituted benzenesulfonyl chloride with distinct electronic properties conferred by its methoxy and methylamino-carbonyl substituents. The electron-donating methoxy group can influence the reactivity of the sulfonyl chloride, while the overall structure of the reagent allows for the introduction of a unique chemical tag onto the protein of interest. This guide will explore the practical applications of this specific reagent in protein modification studies.
Chemical Principles of Protein Modification
The primary reaction mechanism of this compound with proteins involves the nucleophilic attack of deprotonated primary and secondary amines on the electrophilic sulfur atom of the sulfonyl chloride group. This results in the formation of a stable sulfonamide bond and the release of hydrochloric acid.
Reactivity with Amino Acid Residues
The most common targets for sulfonyl chlorides in proteins are the ε-amino group of lysine residues and the α-amino group of the N-terminus, as these are typically the most accessible and nucleophilic primary amines on the protein surface. The reaction is highly pH-dependent, with optimal labeling occurring at alkaline pH (typically 8.5-10) where the amino groups are in their deprotonated, more nucleophilic state.
While primary amines are the predominant reaction partners, other nucleophilic amino acid side chains may also react with sulfonyl chlorides, albeit generally to a lesser extent. These include:
-
Tyrosine: The hydroxyl group of tyrosine can be sulfonylated.
-
Histidine: The imidazole ring of histidine contains a nucleophilic nitrogen.
-
Serine and Threonine: The hydroxyl groups of these residues can also be targets, though they are generally less reactive than primary amines.
-
Cysteine: The thiol group of cysteine is a potent nucleophile and can react with sulfonyl chlorides.
The selectivity of the modification can be influenced by several factors, including the pH of the reaction buffer, the accessibility of the amino acid residue within the protein's three-dimensional structure, and the intrinsic reactivity of the sulfonyl chloride.
The Influence of Substituents
The 4-methoxy and 3-[(methylamino)carbonyl] groups on the benzene ring of the title compound are expected to modulate its reactivity. The methoxy group is electron-donating, which may slightly decrease the electrophilicity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. This can be advantageous in providing greater control over the labeling reaction and potentially enhancing selectivity.
Experimental Protocols
Safety Precaution: this compound is a sulfonyl chloride and should be handled with care in a fume hood. It is corrosive and a lachrymator.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn at all times.
General Protocol for Protein Labeling
This protocol provides a general framework for the covalent modification of a protein with this compound. Optimization of the reagent-to-protein molar ratio and reaction time may be necessary for specific proteins and applications.
Materials:
-
Protein of interest (in an amine-free buffer, e.g., phosphate-buffered saline, PBS)
-
This compound
-
Anhydrous dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate buffer, pH 8.5-9.5
-
Quenching Solution: 1 M Tris-HCl, pH 8.0, or 1.5 M hydroxylamine, pH 8.5
-
Desalting column or dialysis cassette for removal of excess reagent
Procedure:
-
Protein Preparation: Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the Reaction Buffer. Ensure the buffer is free of primary amines (e.g., Tris) that would compete with the protein for reaction with the sulfonyl chloride.
-
Reagent Preparation: Immediately before use, prepare a stock solution of this compound in anhydrous DMF at a concentration of 10-50 mM.
-
Labeling Reaction:
-
While gently vortexing the protein solution, add the desired molar excess of the sulfonyl chloride stock solution. A starting point is a 10- to 50-fold molar excess of the reagent over the protein.
-
Incubate the reaction mixture at room temperature for 1-2 hours with continuous gentle mixing. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-12 hours).
-
-
Quenching the Reaction: Stop the reaction by adding the Quenching Solution to a final concentration of 50-100 mM. Incubate for 30-60 minutes at room temperature. The primary amines in the quenching solution will react with any remaining unreacted sulfonyl chloride.
-
Removal of Excess Reagent: Purify the labeled protein from the excess reagent and reaction byproducts using a desalting column, spin filtration, or dialysis against an appropriate buffer (e.g., PBS).
Workflow for Characterization of Modified Proteins
Caption: Experimental workflow for protein modification and characterization.
Characterization by Mass Spectrometry
Mass spectrometry is a powerful tool to confirm the covalent modification and to identify the specific amino acid residues that have been labeled.
Protocol for Mass Spectrometric Analysis:
-
Intact Protein Analysis:
-
Analyze the purified labeled protein by electrospray ionization mass spectrometry (ESI-MS) to determine the mass shift.
-
The expected mass increase for each modification is the molecular weight of the 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl group minus the mass of HCl (227.25 Da).
-
This analysis will provide the degree of labeling (i.e., the number of reagent molecules attached per protein molecule).
-
-
Peptide Mapping and Site Identification:
-
Reduce and alkylate the cysteine residues of the labeled protein.
-
Digest the protein into smaller peptides using a protease such as trypsin.
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence, specifying a variable modification corresponding to the mass of the adduct on nucleophilic residues (e.g., Lys, Tyr, His, Ser, Thr, Cys).
-
A characteristic fragmentation pattern for sulfonamides in MS/MS is the neutral loss of sulfur dioxide (SO₂; 64 Da).[2][3][4] This can be used as a diagnostic marker to aid in the identification of modified peptides.
-
Key Experimental Parameters and Causality
| Parameter | Recommendation | Rationale/Causality |
| pH | 8.5 - 9.5 | At alkaline pH, the primary amino groups of lysine and the N-terminus are deprotonated and thus more nucleophilic, facilitating the reaction with the electrophilic sulfonyl chloride. |
| Buffer Composition | Amine-free buffers (e.g., bicarbonate, borate, phosphate) | Buffers containing primary amines (e.g., Tris) will compete with the protein for reaction with the sulfonyl chloride, reducing the efficiency of protein labeling. |
| Reagent-to-Protein Ratio | 10:1 to 50:1 molar excess | A molar excess of the reagent drives the reaction towards completion. However, excessive amounts can lead to non-specific modifications and protein precipitation. This ratio should be optimized for each protein. |
| Reaction Time & Temperature | 1-2 hours at room temperature or 4-12 hours at 4°C | These conditions provide a balance between reaction efficiency and maintaining protein stability. Longer incubation times at lower temperatures can be beneficial for sensitive proteins. |
| Reagent Solvent | Anhydrous DMF | Sulfonyl chlorides are moisture-sensitive and will hydrolyze in the presence of water. Anhydrous DMF is a suitable solvent to prepare a stable stock solution. DMSO should be avoided as it can react with sulfonyl chlorides. |
Data Interpretation and Validation
The successful modification of a protein with this compound should be validated through multiple analytical techniques.
-
SDS-PAGE: While the mass change from a single modification is small, a high degree of labeling may result in a slight shift in the protein's migration on an SDS-PAGE gel.
-
Mass Spectrometry: As detailed above, ESI-MS of the intact protein provides a direct measure of the extent of modification. LC-MS/MS analysis of proteolytic digests is the gold standard for identifying the specific sites of modification.
-
Functional Assays: It is crucial to assess whether the modification affects the biological activity of the protein. Enzyme kinetics assays, binding assays, or other relevant functional assays should be performed to compare the activity of the labeled protein to the unmodified control.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Labeling Efficiency | Suboptimal pH; Inactive reagent; Competing nucleophiles in the buffer. | Increase the pH of the reaction buffer (up to 9.5). Prepare a fresh stock solution of the sulfonyl chloride. Use an amine-free buffer. |
| Protein Precipitation | High concentration of reagent or organic solvent. | Decrease the molar excess of the sulfonyl chloride. Reduce the volume of DMF added to the reaction. Perform the reaction at 4°C. |
| No Modification Detected | Protein of interest has no accessible nucleophilic residues. | Perform the labeling reaction under denaturing conditions (if the protein can be refolded). Consider a different modification chemistry. |
| Non-specific Labeling | Reagent concentration is too high; Reaction time is too long. | Optimize the reagent-to-protein ratio and reaction time. |
Conclusion
This compound is a valuable reagent for the covalent modification of proteins. By forming stable sulfonamide linkages with nucleophilic amino acid residues, it enables a wide range of applications in protein science. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this reagent in their studies. As with any chemical modification strategy, careful optimization and thorough characterization are paramount to achieving reliable and meaningful results.
References
- Demirkaya, A., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 19(11), 1625-1633.
- Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.
- Song, Y., et al. (2014). Fragmentation pathways of sulfonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 28(1), 115-124.
-
UCLA-DOE Institute. (2010). Dansyl Chloride (DNS-Cl) Standard Operating Procedures. Retrieved from [Link]
- Baumann, M., & Baxendale, I. R. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- Walker, J. M. (1997). The Dansyl Method for Identifying N-Terminal Amino Acids. In The Protein Protocols Handbook (pp. 635-638). Humana Press.
- Götze, S., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2496–2507.
- Parker, C. G., & Cravatt, B. F. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(4), 1436-1445.
- Stariha, J. T., et al. (2025). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. International Journal of Molecular Sciences, 26(1), 234.
- Wright, P. T., et al. (2017). Click Chemistry in Proteomic Investigations.
- Mason, D. E., & Liebler, D. C. (2003). Characterization and quantitation of protein adducts using mass spectrometry. Chemical Research in Toxicology, 16(4), 431-440.
- Baumann, M., & Baxendale, I. R. (2019). Selective late-stage sulfonyl chloride formation from sulfonamides enabled by Pyry-BF4. Angewandte Chemie, 131(52), 19031-19035.
- Woon, E. C., et al. (2012). Synthesis of sulfonyl chloride substrate precursors.
- van den Berg, M., et al. (2012). Mass Spectrometric Characterization of Protein Adducts of Multiple P450-Dependent Reactive Intermediates of Diclofenac to Human Glutathione-S-transferase P1-1. Chemical Research in Toxicology, 25(10), 2148-2159.
- Gessner, C., et al. (2021). Discovery and visualization of uncharacterized drug-protein adducts using mass spectrometry. bioRxiv, 2021.06.24.449755.
- Tsenova, V. D., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(24), 2446-2454.
- Gessner, C., et al. (2021). Discovery and Visualization of Uncharacterized Drug–Protein Adducts Using Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 32(11), 2871-2883.
- Parker, C. G., et al. (2022). Direct target site identification of a sulfonyl-triazole covalent kinase probe by LC-MS chemical proteomics. STAR Protocols, 3(1), 101118.
- Götze, S., et al. (2023). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, 3(9), 2496–2507.
- Parker, C. G., & Cravatt, B. F. (2021). Chemoproteomic profiling of kinases in live cells using electrophilic sulfonyl triazole probes. Chemical Science, 12(4), 1436-1445.
- Lundquist, J. T., & Scianowski, J. (2019). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor.
-
PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. Retrieved from [Link]
- Roca, M., et al. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. Food Chemistry, 136(2), 1014-1020.
- Ranieri, A., et al. (1984). Effect of pH and KCl on aggregation state and sulphydryl groups reactivity of rat skeletal muscle AMP deaminase. The Italian Journal of Biochemistry, 33(3), 155-176.
- Schöneich, C. (2020). Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins. Molecules, 25(24), 5923.
- Jadhav, A. M., et al. (2019). Discovery and Optimization of Salicylic Acid-Derived Sulfonamide Inhibitors of the WD Repeat-Containing Protein 5 (WDR5). Journal of Medicinal Chemistry, 62(24), 11216-11233.
- Cárdenas, A. E., et al. (2014). pH-Dependent Conformational Changes in Proteins and Their Effect on Experimental pKas: The Case of Nitrophorin 4.
- Muth, T., et al. (2012). Scientific Workflow Management in Proteomics. Journal of Proteome Research, 11(12), 5405-5417.
Sources
- 1. Ureido-substituted benzenesulfonamides potently inhibit carbonic anhydrase IX and show antimetastatic activity in a model of breast cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride
Welcome to the dedicated technical support guide for 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of utilizing this reagent and to empower you to achieve optimal reaction yields and purity. The following troubleshooting guides and frequently asked questions are based on established principles of sulfonyl chloride chemistry and extensive experience in synthetic route optimization.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during the sulfonamide coupling reaction. The solutions provided are grounded in mechanistic principles to help you understand the "why" behind each recommendation.
Scenario 1: Low or No Product Yield
Q: I've set up my reaction between this compound and my amine, but TLC/LC-MS analysis shows little to no formation of the desired sulfonamide. What are the likely causes and how can I fix this?
A: Low or no product yield is a common but solvable issue. Let's break down the potential culprits, starting with the most frequent.
-
Cause 1: Inactive this compound. Sulfonyl chlorides are highly susceptible to hydrolysis.[1] Exposure to atmospheric moisture, or residual water in your solvent or amine, can convert the sulfonyl chloride to the unreactive sulfonic acid.
-
Solution:
-
Reagent Handling: Always handle this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Purity: Use anhydrous solvents. If you are unsure about the water content, consider using a freshly opened bottle or drying the solvent using appropriate methods (e.g., molecular sieves).
-
Amine Purity: Ensure your amine starting material is dry. If it's a salt (e.g., a hydrochloride), it must be neutralized and dried before use.
-
-
-
Cause 2: Insufficient or Inappropriate Base. The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[2] This will protonate your starting amine, rendering it non-nucleophilic and halting the reaction.
-
Solution:
-
Choice of Base: Use a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Pyridine is also a classic choice.[2]
-
Stoichiometry: Use at least one equivalent of the base. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to ensure the complete neutralization of HCl. For reactions that are sluggish, using the amine as both the nucleophile and the base (2 equivalents) can be effective.
-
-
-
Cause 3: Low Reaction Temperature. While some highly reactive amines can react at room temperature, many require thermal energy to overcome the activation barrier.
-
Solution: If your reaction is proceeding slowly at room temperature, consider gently heating it to 40-60 °C. Monitor the reaction progress by TLC or LC-MS to avoid decomposition.
-
Scenario 2: Multiple Spots on TLC / Impure Product in LC-MS
Q: My reaction is forming the product, but I'm seeing several side products that are making purification difficult. What are these impurities and how can I prevent them?
A: The formation of multiple products points to side reactions. Let's diagnose the likely pathways.
-
Cause 1: Di-sulfonylation of Primary Amines. If you are using a primary amine (R-NH2), it's possible for it to react with two molecules of the sulfonyl chloride, especially if the base is strong and the sulfonamide N-H is deprotonated.
-
Solution:
-
Control Stoichiometry: Use a slight excess of the amine (1.1-1.2 equivalents) relative to the sulfonyl chloride.
-
Slow Addition: Add the this compound solution dropwise to the solution of the amine and base at a low temperature (e.g., 0 °C) before allowing it to warm to the reaction temperature. This maintains a low concentration of the electrophile, favoring the mono-sulfonylation product.
-
-
-
Cause 2: Reaction with Other Nucleophiles. If your amine starting material contains other nucleophilic functional groups (e.g., alcohols, phenols, or thiols), these can also react with the sulfonyl chloride.
-
Solution:
-
Protection Strategy: If possible, protect the competing nucleophilic groups before the sulfonylation reaction. For example, an alcohol can be protected as a silyl ether.
-
pH Control: The nucleophilicity of amines, alcohols, and thiols is pH-dependent. Carefully selecting the base and reaction conditions can sometimes favor the reaction at the amine.
-
-
-
Cause 3: Decomposition of Starting Materials or Product. The functional groups on this compound or your amine may not be stable to the reaction conditions (e.g., high temperatures or prolonged reaction times).
-
Solution:
-
Monitor the Reaction: Check the reaction progress frequently. Once the starting material is consumed, work up the reaction promptly.
-
Optimize Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
-
Troubleshooting Workflow Diagram
Caption: Troubleshooting Decision Tree for Sulfonamide Synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for reactions with this compound?
A1: Aprotic solvents are generally preferred to avoid reaction with the solvent. Dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are excellent choices. Ensure the solvent is anhydrous.
Q2: How should I store this compound?
A2: Due to its moisture sensitivity, it should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), and in a cool, dry place. Refrigeration is recommended.
Q3: Can I monitor the reaction progress using TLC? What is a good mobile phase?
A3: Yes, TLC is an excellent way to monitor the reaction. A mixture of ethyl acetate and hexanes is a good starting point for the mobile phase. The sulfonamide product will be more polar than the amine starting material but less polar than the hydrolyzed sulfonic acid byproduct.
Q4: My purification by column chromatography is difficult. Any tips?
A4: If you have excess amine, it can sometimes co-elute with the product. A pre-wash of the organic layer with dilute acid (e.g., 1M HCl) during the workup can remove basic impurities like excess amine and pyridine/TEA. Be cautious if your product has acid-labile functional groups.
Q5: What is the expected reactivity of this compound compared to other sulfonyl chlorides?
A5: The electron-donating methoxy group can slightly decrease the electrophilicity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. However, it is still a highly reactive electrophile. The methylaminocarbonyl group is largely electronically neutral in its effect on the sulfonyl group's reactivity.
Exemplary Experimental Protocol
This protocol is a general guideline for the synthesis of a sulfonamide from a primary amine. It should be adapted based on the specific properties of your amine.
Objective: To synthesize N-benzyl-4-methoxy-3-[(methylamino)carbonyl]benzenesulfonamide.
Materials:
-
This compound
-
Benzylamine
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add benzylamine (1.1 equivalents) and anhydrous DCM.
-
Add triethylamine (1.2 equivalents) to the solution and cool the flask to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.0 equivalent) in a minimum amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution at 0 °C over 15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 2-4 hours, monitoring its progress by TLC (e.g., 30% ethyl acetate in hexanes).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure sulfonamide.
Reaction Parameters and Their Rationale
| Parameter | Recommended Condition | Rationale |
| Stoichiometry (Amine) | 1.1 - 1.2 equivalents | Minimizes di-sulfonylation and ensures complete consumption of the sulfonyl chloride. |
| Stoichiometry (Base) | 1.1 - 1.5 equivalents | Ensures complete neutralization of the HCl byproduct, preventing the deactivation of the nucleophilic amine.[2] |
| Temperature | 0 °C to Room Temp | Initial cooling controls the exothermic reaction and minimizes side product formation. Warming to RT drives the reaction to completion. |
| Solvent | Anhydrous DCM/ACN/THF | Aprotic nature prevents hydrolysis of the sulfonyl chloride.[1] |
| Addition Method | Slow, dropwise addition | Maintains a low concentration of the electrophile, favoring mono-substitution. |
References
- Liu, X., et al. (2024).
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
- Al-Hussain, S. A., & Al-Hassan, D. S. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Drug Delivery and Therapeutics, 11(4-S), 147-156.
- Le-Coz, C., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
- The Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
- Bowser, J. R., et al. (2013). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters, 54(1), 126-128.
- Maji, M. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(48), 30256-30273.
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. Retrieved from [Link]
- Kobkeatthawin, T., et al. (2013). N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide.
Sources
"common side reactions of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride"
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that you may encounter during your experiments with this reagent. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure the success of your synthetic endeavors.
I. Understanding the Reagent: Key Characteristics and Handling
This compound is a versatile reagent in organic synthesis, primarily utilized for the preparation of sulfonamides. Its reactivity is centered around the electrophilic sulfonyl chloride group. However, like all sulfonyl chlorides, it is susceptible to certain side reactions, primarily driven by its sensitivity to moisture.
Key Properties:
| Property | Value |
| CAS Number | 918933-10-5[1] |
| Molecular Formula | C9H10ClNO4S[1] |
| Molecular Weight | 263.70 g/mol [1] |
Proper handling and storage are paramount to maintaining the integrity of this reagent. It should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place to prevent hydrolysis.[2]
II. Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses the most common issues encountered when using this compound in sulfonamide synthesis.
FAQ 1: My reaction yield is low, and I've isolated a water-soluble byproduct. What is happening?
Answer: The most probable cause is the hydrolysis of the sulfonyl chloride to its corresponding sulfonic acid, 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonic acid. Sulfonyl chlorides are highly reactive towards water, and even trace amounts of moisture in your reaction setup or solvents can lead to this side reaction.[2] The resulting sulfonic acid is unreactive towards amines under standard sulfonylation conditions, thus lowering the yield of your desired sulfonamide.
Troubleshooting Protocol: Mitigating Hydrolysis
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware in an oven (e.g., 120 °C for at least 4 hours) and allow it to cool in a desiccator before use.
-
Use freshly distilled or commercially available anhydrous solvents. Solvents should be stored over molecular sieves.
-
Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.
-
-
Reagent Quality Check:
-
If the reagent has been stored for an extended period or improperly handled, its quality may be compromised. Consider using a fresh bottle of this compound.
-
-
Reaction Setup:
-
Add the sulfonyl chloride to the reaction mixture containing the amine and base. Avoid pre-mixing the sulfonyl chloride with any potentially wet components.
-
Caption: Di-sulfonylation side reaction with primary amines.
FAQ 3: My reaction is clean, but I am concerned about the stability of the (methylamino)carbonyl group. Can it undergo side reactions?
Answer: The N-methylbenzamide moiety within the molecule is an amide functional group. Amides are generally stable but can undergo hydrolysis to the corresponding carboxylic acid and amine under harsh acidic or basic conditions, typically requiring elevated temperatures and prolonged reaction times. [3][4] Assessment of Risk and Preventative Measures:
-
Standard Conditions: Under typical sulfonamide synthesis conditions (e.g., room temperature, using a non-nucleophilic organic base), the amide group is generally expected to be stable and the risk of hydrolysis is low.
-
Harsh Conditions: If your specific protocol requires heating for an extended period or the use of strong aqueous acids or bases, the potential for amide hydrolysis increases.
-
Monitoring: If you suspect amide hydrolysis, you can monitor your reaction for the appearance of 4-methoxy-3-carboxybenzenesulfonamide (from hydrolysis of the amide) using techniques like LC-MS.
Experimental Protocol: Stability Check
If your experimental conditions are harsh, it is advisable to run a control experiment:
-
Subject this compound to your reaction conditions (solvent, base, temperature, and time) in the absence of the amine nucleophile.
-
Analyze the reaction mixture by LC-MS to check for the presence of the hydrolyzed amide byproduct.
III. Potential Impurities in the Starting Material
The purity of your starting material can significantly impact your reaction outcome. The synthesis of benzenesulfonyl chlorides can sometimes result in the formation of isomeric byproducts or related impurities.
Potential Synthetic Impurities:
| Impurity | Potential Origin | Impact on Reaction |
| Isomeric Sulfonyl Chloride | Incomplete regioselectivity during the sulfonation of the aromatic precursor. | May lead to the formation of an isomeric sulfonamide, complicating purification. |
| Sulfone Byproducts | Side reactions during the synthesis of the sulfonyl chloride. | Generally less reactive and may remain as an impurity in the final product. |
| Aryl Chlorides | Can be formed as byproducts in Sandmeyer-type reactions if this route is used for synthesis. | Inert under sulfonylation conditions and will be an impurity. |
If you suspect impurities in your starting material are affecting your reaction, consider purifying the sulfonyl chloride by recrystallization or chromatography, though care must be taken to avoid hydrolysis during these procedures.
IV. References
-
Bunton, C. A., Nayak, B., & O'Connor, C. (n.d.). Alkaline hydrolysis of benzamide and N-methyl- and N,N-dimethylbenzamide. The Journal of Organic Chemistry. Retrieved from [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. (n.d.). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Retrieved from [Link]
-
Brainly. (2023, May 22). With the correct choice of acid, the product(s) of the acid hydrolysis of N-methylbenzamide could be. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.7: Chemistry of Amides. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
Sources
Technical Support Center: Purification of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride Derivatives
Welcome to the technical support center for the purification of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with purifying these reactive intermediates. Our focus is on providing practical, field-proven insights and troubleshooting strategies to enhance the purity, yield, and success of your experiments.
The primary challenge in handling these molecules lies in the inherent reactivity of the sulfonyl chloride functional group (-SO₂Cl). This group is highly susceptible to hydrolysis, which can lead to the formation of the corresponding sulfonic acid, a common and often difficult-to-remove impurity.[1][2][3] This guide provides a framework for mitigating these challenges through careful technique and informed methodological choices.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to working with this compound derivatives.
Q1: What makes the purification of this class of sulfonyl chlorides so challenging? A1: The principal challenge is the moisture sensitivity of the sulfonyl chloride group.[3] It readily hydrolyzes in the presence of water (including atmospheric moisture or residual water in solvents) to form the corresponding 4-methoxy-3-[(methylamino)carbonyl]benzenesulfonic acid.[4] This sulfonic acid impurity is significantly more polar than the sulfonyl chloride, which can complicate purification by chromatography and may co-precipitate during recrystallization, reducing the overall purity of the final product.
Q2: What are the most common impurities to expect in my crude product? A2: Besides unreacted starting materials, the most prevalent impurities include:
-
Corresponding Sulfonic Acid: Formed via hydrolysis of the sulfonyl chloride group.[4]
-
Isomeric Byproducts: Depending on the synthetic route, isomers may form during the chlorosulfonation step.[4]
-
Residual Solvents and Reagents: Such as thionyl chloride, chlorosulfonic acid, or the reaction solvent.
-
Di- or Polysulfonated Species: Over-reaction during the chlorosulfonation step can lead to the introduction of multiple sulfonyl chloride groups.[4]
Q3: How can I quickly assess the purity of my crude material and purified fractions? A3: Thin-Layer Chromatography (TLC) is an indispensable tool for rapid purity assessment.[5] The sulfonyl chloride product will have a significantly different retention factor (Rf) than its hydrolyzed sulfonic acid byproduct. The sulfonic acid, being much more polar, will typically remain at or very near the baseline in common solvent systems like hexane/ethyl acetate, while the desired sulfonyl chloride will move up the plate. For quantitative analysis and definitive purity assessment, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.[5][6]
Q4: What are the essential precautions I must take before beginning any purification protocol? A4: Given the compound's reactivity, stringent anhydrous conditions are paramount.
-
Glassware: All glassware must be oven- or flame-dried immediately before use to remove any adsorbed moisture.
-
Solvents: Use anhydrous-grade solvents. If not available, solvents should be freshly distilled from an appropriate drying agent.
-
Atmosphere: Conduct all manipulations, especially column chromatography and solvent transfers, under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to humidity.[7][8]
Section 2: Troubleshooting Purification Protocols
This guide provides solutions to common problems encountered during the purification of this compound derivatives.
Troubleshooting Recrystallization
Recrystallization is often the most effective method for purifying these compounds if they are crystalline solids.[7][9]
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product "oils out" instead of forming crystals. | The melting point of the compound is lower than the boiling point of the solvent. High concentration of impurities depressing the melting point. The solvent may be too nonpolar. | Re-heat the solution to re-dissolve the oil, add more hot solvent to decrease saturation, and allow it to cool more slowly. Consider switching to a more polar solvent system. If the crude product is highly impure, a preliminary purification by chromatography may be necessary.[10] |
| No crystals form, even after extensive cooling. | Too much solvent was used, preventing the solution from reaching saturation upon cooling. The solution is supersaturated but lacks a nucleation point. | If too much solvent is the cause, carefully evaporate a portion of the solvent and allow the solution to cool again. To induce crystallization, scratch the inside of the flask with a glass rod just below the liquid surface or add a "seed" crystal of the pure compound.[10] |
| Purity does not improve significantly after recrystallization. | The primary impurity has similar solubility characteristics to the desired product. The impurity is co-precipitating with the product. | Change the solvent or solvent system entirely to exploit different solubility properties. Consider a pre-purification step. For example, if the impurity is the sulfonic acid, an aqueous wash with a mild base (e.g., saturated sodium bicarbonate) during the initial work-up can remove it before attempting recrystallization. |
Troubleshooting Column Chromatography
Column chromatography is a powerful tool but requires special precautions for reactive sulfonyl chlorides.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Product decomposes on the column (streaking on TLC, multiple new spots, low recovery). | The sulfonyl chloride is hydrolyzing on the acidic surface of the silica gel. | This is the most common issue. The silica gel must be deactivated. Prepare a slurry of the silica gel in the chosen eluent and add 1-2% triethylamine (or another volatile base) before packing the column. Run the column with an eluent containing 0.5-1% triethylamine.[11] Always test the stability of your compound on a silica TLC plate first. If streaking occurs on the TLC plate, do not attempt silica gel chromatography without deactivation. |
| Poor separation from the sulfonic acid impurity. | The sulfonic acid is highly polar and is sticking irreversibly to the silica gel, often smearing into other fractions. | The addition of triethylamine to the mobile phase (as described above) can help by neutralizing the acidic silica and ensuring the sulfonic acid remains as a salt at the baseline, allowing the less polar sulfonyl chloride to elute cleanly. If separation is still poor, consider using a different stationary phase, such as neutral or basic alumina.[11] |
| Product elutes too quickly with no separation. | The solvent system is too polar. | Begin with a less polar eluent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (gradient elution). This provides better resolution for compounds with close Rf values.[12] |
Section 3: Experimental Protocols & Methodologies
Workflow for Selecting a Purification Method
The choice of purification technique is critical and depends on the physical state of your crude product and its impurity profile.
Caption: Decision workflow for purification method selection.
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
-
Preparation: Dissolve a small amount of your crude material in a suitable volatile solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Elution: Develop the plate in a TLC chamber using an appropriate solvent system. A good starting point is a 7:3 mixture of Hexane and Ethyl Acetate.
-
Visualization: Visualize the developed plate under UV light (254 nm). The sulfonyl chloride product should appear as a single, well-defined spot. The corresponding sulfonic acid impurity will be visible at the baseline (Rf ≈ 0). The presence of other spots indicates other impurities.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents to find one that dissolves the compound when hot but sparingly when cold. Common solvents include isopropanol, ethanol/water mixtures, or ethyl acetate/hexane.[7]
-
Dissolution: Place the crude solid in an oven-dried Erlenmeyer flask. Add the minimum amount of boiling solvent to completely dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a rapid hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[7]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove residual soluble impurities.
-
Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent.
Protocol 3: Purification by Column Chromatography on Deactivated Silica Gel
-
Slurry Preparation: In a beaker, create a slurry of silica gel in your starting eluent (e.g., 95:5 Hexane:Ethyl Acetate). Add triethylamine to constitute 1-2% of the total volume of the slurry and mix thoroughly.
-
Column Packing: Pack a column with the deactivated silica slurry. Do not let the column run dry.
-
Eluent Preparation: Prepare your mobile phase, ensuring it contains 0.5-1% triethylamine to maintain the deactivation of the silica gel throughout the purification.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried powder onto the top of the packed column.
-
Elution: Begin eluting with your starting solvent system. Collect fractions and monitor them by TLC. Gradually increase the polarity of the eluent as needed to elute your product.
-
Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent and triethylamine under reduced pressure (co-evaporation with a solvent like dichloromethane can help remove the last traces of triethylamine).
Troubleshooting Workflow: Decomposition During Chromatography
Caption: Troubleshooting workflow for product decomposition.
References
- Technical Support Center: Purification of Sulfonamide Derivatives by Column Chromatography. (n.d.). BenchChem. Retrieved January 17, 2026.
- Determination of sulfonamides by packed column supercritical fluid chromatography with atmospheric pressure chemical ionisation mass spectrometric detection. (1998). Analyst.
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). BenchChem. Retrieved January 17, 2026.
- Micellar liquid chromatographic separation of sulfonamides in physiological samples using direct on-column injection. (1995).
- Byproduct identification and removal in sulfonamide synthesis. (n.d.). BenchChem. Retrieved January 17, 2026.
- Benzenesulfonyl chloride 98-09-9 wiki. (n.d.). Guidechem. Retrieved January 17, 2026.
- Benzenesulfonyl chloride. (n.d.). In Wikipedia. Retrieved January 17, 2026.
- Benzenesulfonyl chloride | 98-09-9. (n.d.). ChemicalBook. Retrieved January 17, 2026.
- Sulfonamide derivatives: Synthesis and applications. (2024).
- Common issues in sulfonamide synthesis and solutions. (n.d.). BenchChem. Retrieved January 17, 2026.
- Technical Support Center: Purification of N-(Trimethylsilyl)sulfonamides. (n.d.). BenchChem. Retrieved January 17, 2026.
- Aromatic Sulfonamides. (2023). Journal of Synthetic Chemistry.
- Benzenesulfonyl chloride | C6H5ClO2S | CID 7369. (n.d.). PubChem. Retrieved January 17, 2026.
- Technical Support Center: Recrystallization of Sulfonamide Products. (n.d.). BenchChem. Retrieved January 17, 2026.
- Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. (2018). PMC - NIH.
- BENZENESULFONYL CHLORIDE. (n.d.). CAMEO Chemicals - NOAA. Retrieved January 17, 2026.
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. (1997).
- Overcoming common challenges in the synthesis of sulfonamide derivatives. (n.d.). BenchChem. Retrieved January 17, 2026.
- Technical Support Center: Synthesis of 4-Amino-3-methoxybenzenesulfonamide. (n.d.). BenchChem. Retrieved January 17, 2026.
- Sulfonamide derivatives: Synthesis and applications. (2024).
- The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. (n.d.). Journal of the American Chemical Society.
- Yield, purity, and characteristic impurities of the sulfonamide... (n.d.).
- Sulfonamide-impurities. (n.d.).
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (n.d.).
- How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019).
- Avoiding common errors in sulfonamide synthesis experimental protocols. (n.d.). BenchChem. Retrieved January 17, 2026.
- A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (n.d.). BenchChem. Retrieved January 17, 2026.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. Benzenesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
"stability and degradation of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride"
A Guide for Researchers, Scientists, and Drug Development Professionals
This technical support guide is designed to provide in-depth information and troubleshooting advice for the handling, storage, and use of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride (CAS 918933-10-5)[1]. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to anticipate challenges, ensure the integrity of your experiments, and troubleshoot effectively. The inherent reactivity of the sulfonyl chloride functional group is central to its synthetic utility, but it also dictates its stability and handling requirements.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary and most rapid degradation pathway is the hydrolysis of the highly reactive sulfonyl chloride (-SO₂Cl) moiety.[2] This reaction occurs upon contact with water, including atmospheric moisture, to form the corresponding 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonic acid and hydrochloric acid.[2][3] This sulfonic acid byproduct is generally unreactive in subsequent nucleophilic substitution reactions, leading to decreased yields and potential purification challenges.
Q2: How should I properly store this reagent to ensure its long-term stability?
A2: To minimize hydrolysis and maintain reactivity, this compound should be stored under stringent anhydrous conditions. Store the container tightly closed in a dry, cool, and well-ventilated place.[4] A desiccator or a glove box with a dry atmosphere is highly recommended. For long-term storage, refrigeration (2-8°C) in a sealed container with a desiccant is advisable.[5][6]
Q3: The reagent in my bottle has turned from a white solid to a yellowish or darker solid. Is it still usable?
A3: Discoloration often indicates some level of degradation.[7] While a slight color change may not drastically affect all applications, significant darkening suggests considerable decomposition and a likely reduction in purity and reactivity.[7] For sensitive, high-stakes experiments such as those in drug development, using a fresh, colorless reagent is strongly recommended to ensure reproducibility and high yields.[7] It is best to first assess the purity of the discolored reagent via an analytical method (see Troubleshooting Guide Q2) before committing it to a large-scale reaction.
Q4: What solvents are compatible with this reagent?
A4: Due to the high reactivity of the sulfonyl chloride group, especially towards water, only anhydrous aprotic solvents should be used.[8] Suitable solvents include deuterated chloroform (CDCl₃), acetone-d₆, or dimethyl sulfoxide-d₆ for NMR analysis, and anhydrous dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile for reactions.[8] Protic solvents like alcohols and water will react with the sulfonyl chloride and should be avoided.[2]
Q5: What safety precautions are essential when handling this compound?
A5: This compound is corrosive and water-reactive.[9] Always handle it in a certified chemical fume hood.[7] A comprehensive personal protective equipment (PPE) strategy is mandatory, including chemical-resistant gloves (e.g., nitrile), tightly fitting safety goggles, and a face shield to protect against splashes.[7] A chemical-resistant lab coat is also necessary.[7] Avoid inhalation of dust or vapors.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield in Amination/Esterification Reaction | Degradation of Sulfonyl Chloride: The most common cause is the hydrolysis of the sulfonyl chloride to the unreactive sulfonic acid due to exposure to moisture.[2][10] | 1. Verify Reagent Quality: Before use, check for any discoloration. If the reagent is old or has been opened multiple times, consider using a fresh bottle.[10]2. Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[10]3. Purity Check: If possible, run a quick purity test like ¹H NMR or measure the melting point. Impurities can lower the melting point.[10] |
| Inconsistent Analytical Results (e.g., NMR, LC-MS) | On-Column or In-Solution Degradation: The high reactivity of the sulfonyl chloride can lead to its degradation during analysis, especially in the presence of trace water in solvents or on LC columns.[8][10] | 1. NMR Analysis: Use high-purity, anhydrous deuterated solvents (e.g., CDCl₃, Acetone-d₆).[8]2. Chromatography (HPLC/LC-MS): Degradation on the column can give a false impression of impurities.[10] Consider derivatization to a more stable sulfonamide or ester before analysis for accurate quantification.[8][11] Use aprotic mobile phases where possible.3. GC-MS: This can be a good method to check purity, as derivatization may not be necessary.[10] |
| Formation of an Insoluble Precipitate in Reaction | Formation of Sulfonic Acid Salt: If a basic amine is used in the reaction, the hydrolyzed sulfonic acid byproduct can form a salt with the base, which may precipitate out of organic solvents. | 1. Isolate and Characterize: Separate the precipitate and analyze it (e.g., by NMR in DMSO-d₆) to confirm its identity.2. Improve Moisture Control: Re-evaluate the experimental setup to eliminate all sources of water. Use freshly dried solvents and reagents. |
| Reaction is Sluggish or Stalls | Reduced Reagent Purity: Over time, even with proper storage, slow degradation can occur, reducing the molar equivalence of the active sulfonyl chloride in the weighed-out solid. | 1. Use a Slight Excess: Consider using a slight excess (e.g., 1.1-1.2 equivalents) of the sulfonyl chloride to compensate for any minor degradation.2. Re-evaluate Purity: Perform a quantitative analysis like titrimetry or qNMR to determine the exact purity of your reagent stock before calculating reaction stoichiometry.[8] |
Experimental Protocols & Visualizations
Protocol 1: Purity Assessment by ¹H NMR
-
Sample Preparation: In a dry environment (e.g., a glove box or under a stream of nitrogen), accurately weigh ~5-10 mg of this compound.
-
Dissolution: Dissolve the sample in ~0.7 mL of anhydrous deuterated chloroform (CDCl₃) or acetone-d₆. Using an anhydrous solvent is critical to prevent hydrolysis during the experiment.[8]
-
Analysis: Acquire the ¹H NMR spectrum.
-
Interpretation: Look for the characteristic peaks of the desired compound. The presence of a broad peak, often downfield, may indicate the presence of the sulfonic acid hydrolysis product. The integration of this peak relative to the product peaks can provide a semi-quantitative measure of degradation.
Degradation Pathway
The primary degradation mechanism is the nucleophilic attack of water on the electrophilic sulfur atom of the sulfonyl chloride.
Caption: Hydrolysis of the sulfonyl chloride.
Troubleshooting Logic Flow
This diagram outlines the decision-making process when encountering a failed or low-yielding reaction.
Caption: Troubleshooting workflow for failed reactions.
References
- A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. (n.d.). Benchchem.
- Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND. (2025, February 1). ChemicalBook.
- Sulfuryl chloride. (2023, August 6). Sciencemadness Wiki.
- Stability guidelines for heterocyclic sulfonyl halides (chlorides vs fluorides). (n.d.). ResearchGate.
- Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. (n.d.). Benchchem.
- Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Sulphuryl chloride. (n.d.). Sdfine.
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022, December 8). PubMed Central.
- Shevchuk, O. I., et al. (2025, September 30). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2025, November 28). ResearchGate.
- Method for detecting content of pyridine-3-sulfonyl chloride. (n.d.). Eureka | Patsnap.
- Sulfonyl halide. (n.d.). Wikipedia.
- Development of a Derivatization RP-HPLC Method for Determination of Sulfuryl Chloride in Chlorosulfonic Acid for Gefapixant Citrate Manufacture. (n.d.). ResearchGate.
- ntrimetric determination of some sulphonyl chlorides. (n.d.). Indian Journal of Chemistry.
- How to test the purity of p-toluenesulfonyl chloride (TsCl). (2019, April 27). ResearchGate.
- Technical Support Center: Synthesis of 4-Amino-3-methoxybenzenesulfonamide. (n.d.). Benchchem.
- 4-Methoxybenzenesulfonyl chloride 99 98-68-0. (n.d.). Sigma-Aldrich.
- Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (n.d.). Journal of the Chemical Society B: Physical Organic.
- 4-Methoxybenzenesulfonyl chloride. (n.d.). PubChem.
- This compound. (n.d.). Amerigo Scientific.
- 4-Methoxy-3-methyl-benzenesulfonyl chloride. (n.d.). Santa Cruz Biotechnology.
- Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. (n.d.). PubMed.
- Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride. (2025, August 9). ResearchGate.
- 4-Methoxybenzenesulfonyl chloride 99 98-68-0. (n.d.). Sigma-Aldrich.
Sources
- 1. This compound - Amerigo Scientific [amerigoscientific.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 4-甲氧基苯磺酰氯 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Methoxybenzenesulfonyl chloride 99 98-68-0 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Support Center: A Troubleshooting Guide for Sulfonylation Reactions
Welcome to the Technical Support Center for Sulfonylation Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of sulfonamides and sulfonate esters. Drawing from established chemical principles and field-proven insights, this resource provides a structured, question-and-answer-based approach to troubleshooting your sulfonylation reactions, ensuring you can achieve optimal outcomes with confidence.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Initiation & Low Yield Issues
Question 1: My sulfonylation reaction is not proceeding, or I'm observing very low conversion of my starting material. What are the most likely causes?
There are several critical factors that can lead to a sluggish or failed sulfonylation reaction. The primary suspects are often related to the quality of your reagents and the reaction conditions.
-
Reagent Quality: Sulfonyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which converts them into the corresponding unreactive sulfonic acid.[1] An older or improperly stored bottle of sulfonyl chloride is a frequent cause of reaction failure. It is recommended to use a fresh bottle or to purify the reagent if its quality is in doubt. Storing sulfonyl chlorides under an inert atmosphere (e.g., Nitrogen or Argon) is crucial.[2]
-
Inadequate Base: The choice and quantity of the base are paramount. The base neutralizes the HCl generated during the reaction and can also play a role in activating the nucleophile.[2] If the base is too weak or if an insufficient amount is used, the reaction medium will become acidic, protonating your nucleophile (e.g., an amine or alcohol) and rendering it unreactive.
-
Poor Solubility: If your starting materials are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient. Ensure you select a solvent that provides good solubility for both the nucleophile and the sulfonylating agent.[2]
-
Low Temperature: While controlling temperature is important to prevent side reactions, an excessively low temperature can significantly slow down the reaction rate. If the reaction is clean but slow, a modest increase in temperature might be beneficial.[3]
Question 2: How can I assess the quality of my sulfonyl chloride, and what are the typical signs of decomposition?
A quick assessment of your sulfonyl chloride's quality can save significant time and resources.
-
Visual Inspection: A significant color change, often to a darker brown or black, can indicate decomposition.[4]
-
Control Reaction: The most reliable method is to perform a small-scale control reaction with a known, reactive nucleophile (e.g., benzylamine or a simple primary alcohol). If this reaction fails, it's a strong indication that your sulfonylating agent is compromised.
-
Signs of Decomposition: The evolution of gases like sulfur dioxide (SO₂) and hydrogen chloride (HCl) is a clear sign of decomposition.[4] On an analytical level (TLC, LC-MS, NMR), the appearance of new spots or peaks corresponding to the sulfonic acid or other byproducts confirms degradation.[4]
Section 2: Side Reactions and Impurity Formation
Question 3: I'm observing the formation of multiple products in my reaction. What are the common side reactions in sulfonylation, and how can I mitigate them?
Side reactions are a common challenge in sulfonylation. Understanding their origin is key to suppression.
-
Bis-Sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride to form a bis-sulfonylated product. To avoid this, a slow, dropwise addition of the sulfonyl chloride to a solution containing a slight excess of the amine (1.1-1.2 equivalents) is recommended.[1]
-
C-Sulfonylation: In certain substrates, particularly those with activated C-H bonds like 4-alkylpyridines, C-sulfonylation can compete with the desired O- or N-sulfonylation.[3] This is often promoted by an excess of the sulfonylating agent. Carefully controlling the stoichiometry and running the reaction at a lower temperature can favor the desired reaction.[3]
-
Formation of Alkyl/Aryl Chlorides: Especially when using pyridine as a base at elevated temperatures, the sulfonate ester product can sometimes be converted to the corresponding chloride.[2] Using a non-nucleophilic base like triethylamine (Et₃N) can prevent this.
Question 4: My reaction with an alcohol is sluggish, and I'm considering adding a catalyst. What are my options?
For slow reactions, particularly with sterically hindered or less nucleophilic alcohols, a catalyst can be highly effective.
-
4-(Dimethylamino)pyridine (DMAP): DMAP is a highly efficient nucleophilic catalyst often used in small, catalytic amounts (1-10 mol%) alongside a stoichiometric base like triethylamine.[5] DMAP reacts with the sulfonyl chloride to form a highly reactive sulfonyl-DMAP intermediate, which then rapidly reacts with the alcohol.[5][6] This can dramatically accelerate the reaction rate.[5]
Section 3: Reaction Conditions and Optimization
Question 5: How do I choose the right base for my sulfonylation reaction?
The choice of base is critical and depends on the substrate and desired reaction conditions.
| Base | pKa of Conjugate Acid | Typical Use | Advantages | Disadvantages |
| Triethylamine (Et₃N) | ~10.75 | General purpose HCl scavenger | Non-nucleophilic, sterically hindered, readily available.[2] | Can sometimes be difficult to remove during workup. |
| Pyridine | ~5.25 | Can act as base, solvent, and nucleophilic catalyst | Good solvent for many substrates.[2] | Can lead to chloride formation at high temperatures; can be difficult to remove.[2] |
| Diisopropylethylamine (DIPEA or Hünig's Base) | ~11 | When a highly hindered, non-nucleophilic base is needed | Very sterically hindered, minimizing side reactions. | More expensive than Et₃N. |
| 4-(Dimethylamino)pyridine (DMAP) | ~9.7 | Used as a nucleophilic catalyst in small amounts | Dramatically accelerates reactions, especially with poor nucleophiles.[5] | Should not be used as a stoichiometric base. |
| Potassium Carbonate (K₂CO₃) | ~10.3 (pKa of HCO₃⁻) | Often used for N-sulfonylation in polar aprotic solvents | Inexpensive, easy to remove by filtration. | Heterogeneous, may lead to slower reaction rates. |
pKa values are approximate and can vary with solvent.[7]
Question 6: What is the best solvent for my sulfonylation reaction?
The ideal solvent should dissolve all reactants and be inert to the reaction conditions.
-
Dichloromethane (DCM): A common choice, as it dissolves a wide range of organic compounds and is relatively inert.[1]
-
Tetrahydrofuran (THF): Another popular aprotic solvent. Ensure it is anhydrous, as it can contain water.
-
Acetonitrile (ACN): A polar aprotic solvent that can be effective, particularly when using catalysts like DMAP.[8]
-
Pyridine: Can be used as both a solvent and a base, but be mindful of potential side reactions.[2]
-
Toluene: A non-polar solvent that can be useful, especially for reactions run at higher temperatures.
It is often beneficial to screen a few different solvents to find the optimal conditions for a new reaction.[9]
Experimental Protocols & Workflows
General Protocol for the Sulfonylation of an Amine
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the amine (1.1 equivalents) and anhydrous dichloromethane (DCM).[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Slowly add the sulfonyl chloride (1.0 equivalent) to the stirred solution.[1]
-
Add anhydrous triethylamine (1.5 equivalents) dropwise to the reaction mixture.[1]
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][10][11]
-
Upon completion, proceed with the workup procedure.
Troubleshooting Workflow
The following diagram outlines a logical approach to troubleshooting common issues in sulfonylation reactions.
Caption: A decision-making workflow for troubleshooting sulfonylation reactions.
Workup and Purification
Question 7: What is a standard workup procedure for a sulfonylation reaction, and how can I effectively purify my product?
A typical aqueous workup is designed to remove the base, any remaining acid, and other water-soluble impurities.
-
Aqueous Workup:
-
Quench the reaction by adding water or a dilute acid (e.g., 1 M HCl) to neutralize any remaining base.[12]
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a dilute acid, a saturated solution of sodium bicarbonate (to remove any remaining sulfonic acid), and finally with brine (to remove excess water).[12]
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[12]
-
-
Purification:
-
Recrystallization: If the crude product is a solid, recrystallization from an appropriate solvent system is often an effective method of purification.
-
Column Chromatography: For oils or solids that are difficult to recrystallize, flash column chromatography on silica gel is the most common purification technique.[12]
-
Solid Phase Extraction (SPE): For certain compounds, particularly polar ones, SPE can be a useful purification method.[13]
-
References
- optimizing reaction conditions for sulfonylation - Benchchem. (n.d.).
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC - NIH. (2017).
- Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. (n.d.).
- common issues in sulfonamide synthesis and solutions - Benchchem. (n.d.).
- DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - ResearchGate. (2017).
- Technical Support Center: Strategies to Avoid C-Sulfonylation Side Reactions - Benchchem. (n.d.).
- How to purify a sulfonated porphyrins or the other organic compounds? - ResearchGate. (2014).
- Preventing decomposition of sulfonyl chloride during reaction - Benchchem. (n.d.).
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021).
- Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation. (n.d.).
- pka bases.cdx. (n.d.).
- A Comparative Guide to Sulfonylating Agents: 2,4-Dichlorobenzenesulfonyl Chloride in Focus - Benchchem. (n.d.).
- Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC - NIH. (2023).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. uwindsor.ca [uwindsor.ca]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 11. Application of UHPLC-MS/MS method to monitor the occurrence of sulfonamides and their transformation products in soil in Silesia, Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
"optimizing temperature and pH for 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride"
A Note on 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride: Direct, in-depth experimental data for optimizing the reaction conditions of this compound is not extensively available in public literature. However, the core reactivity of this molecule is governed by the arylsulfonyl chloride functional group. The principles, troubleshooting steps, and optimization strategies detailed in this guide for arylsulfonyl chlorides are directly applicable and will serve as a robust framework for your experiments.
Introduction: The Critical Role of Temperature and pH in Sulfonylation Reactions
Arylsulfonyl chlorides are highly reactive electrophiles, making them invaluable reagents for the formation of sulfonamides and sulfonates. This reactivity, however, also makes them susceptible to degradation, primarily through hydrolysis. The success of any reaction involving an arylsulfonyl chloride hinges on a delicate balance between promoting the desired reaction with a nucleophile (e.g., an amine or alcohol) and preventing unwanted side reactions. Temperature and pH are the two most critical parameters that control this balance.
This guide provides a comprehensive set of frequently asked questions (FAQs) and troubleshooting protocols to help you navigate the challenges of working with arylsulfonyl chlorides, ensuring high yield and purity in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My sulfonylation reaction is showing low yield. What are the most likely causes related to temperature and pH?
A1: Low yield in sulfonylation reactions is most commonly traced back to two primary issues: hydrolysis of the sulfonyl chloride starting material and slow reaction kinetics.
-
Hydrolysis: Arylsulfonyl chlorides react with water to form the corresponding sulfonic acid, which is unreactive in the desired reaction. This process is highly dependent on both pH and temperature. At higher pH values (alkaline conditions), the rate of hydrolysis increases significantly. Similarly, elevated temperatures accelerate this unwanted side reaction.
-
Slow Kinetics: If the temperature is too low, the reaction between the sulfonyl chloride and your nucleophile may be too slow to proceed to completion within a reasonable timeframe, resulting in a low yield of the desired product.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting logic for low yield in sulfonylation reactions.
Q2: What is the optimal pH for conducting a sulfonylation reaction with an amine?
A2: The optimal pH is a compromise. The reaction requires the amine nucleophile to be in its free-base form (deprotonated) to be reactive. However, the sulfonyl chloride is more susceptible to hydrolysis under basic conditions.
Typically, the reaction is run in the presence of a non-nucleophilic base to scavenge the HCl that is generated during the reaction. This is crucial because the generated HCl will protonate the starting amine, rendering it unreactive. The ideal pH range is generally between 8 and 10 . In this range, a sufficient concentration of the free amine is present to react, while the rate of hydrolysis of the sulfonyl chloride is still manageable.
Table 1: pH Effects on Sulfonylation Components
| pH Range | Effect on Amine Nucleophile | Effect on Sulfonyl Chloride Stability | Recommendation |
| < 7 (Acidic) | Amine is protonated (R-NH3+), making it non-nucleophilic. | Generally stable against hydrolysis. | Not recommended for the reaction. |
| 7-8 (Neutral) | Equilibrium between protonated and free-base amine. | Relatively stable. | Reaction may be slow due to low free amine concentration. |
| 8-10 (Mildly Basic) | High concentration of the reactive free-base amine. | Moderate rate of hydrolysis. | Optimal range for most reactions. Balances amine reactivity and sulfonyl chloride stability. |
| > 10 (Strongly Basic) | Amine is fully deprotonated and highly reactive. | Rapid hydrolysis to sulfonic acid. | Not recommended; hydrolysis often outcompetes the desired reaction. |
Q3: How does temperature affect the stability and reactivity of my sulfonyl chloride?
A3: Temperature has a dual effect, as described by the Arrhenius equation: it increases the rate of all reactions, both desired and undesired.
-
Reactivity: Increasing the temperature will accelerate the rate of the desired sulfonylation reaction. This can be beneficial if the reaction is sluggish at room temperature.
-
Stability: The rate of hydrolysis of the sulfonyl chloride also increases significantly with temperature. Storing sulfonyl chlorides at low temperatures (e.g., 2-8 °C) and under anhydrous conditions is critical to prevent degradation over time.
For most sulfonylation reactions, it is recommended to start at a low temperature (e.g., 0 °C) and slowly warm the reaction to room temperature. This allows the initial, exothermic reaction to proceed under controlled conditions, minimizing the risk of side reactions.
Troubleshooting Guides
Problem 1: Multiple spots are observed on TLC/LC-MS, indicating byproduct formation.
-
Possible Cause A: Hydrolysis.
-
Diagnosis: One of the major byproducts will likely be the sulfonic acid corresponding to your starting material. This can be confirmed by LC-MS, as its mass will be [M-Cl+OH].
-
Solution:
-
Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven before use. Use anhydrous solvents. If possible, run the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control pH: If using an aqueous base, ensure it is added slowly and that the pH does not exceed 10. Consider using a non-aqueous base like triethylamine or pyridine in an organic solvent.
-
Lower Temperature: Run the reaction at a lower temperature (e.g., start at 0 °C) to slow the rate of hydrolysis relative to the sulfonylation.
-
-
-
Possible Cause B: Reaction with the scavenger base.
-
Diagnosis: If you are using a nucleophilic base like pyridine, it can react with the sulfonyl chloride to form a sulfonylpyridinium salt. This is often observed when the primary nucleophile (your amine or alcohol) is sterically hindered or a poor nucleophile.
-
Solution: Switch to a non-nucleophilic, sterically hindered base such as diisopropylethylamine (DIPEA) or 2,6-lutidine.
-
Problem 2: The reaction has stalled and is not proceeding to completion.
-
Possible Cause A: Insufficient base.
-
Diagnosis: The HCl generated as a byproduct has protonated all of your available amine nucleophile. You can test the pH of the reaction mixture (if aqueous); it will likely be acidic.
-
Solution: Add an additional equivalent of the base to the reaction mixture to deprotonate the amine and restart the reaction. For future experiments, use at least 2 equivalents of base (or 1 equivalent if your amine is added as a salt).
-
-
Possible Cause B: Low temperature.
-
Diagnosis: The starting materials are still present in the reaction mixture after a prolonged period, with little to no product formation.
-
Solution:
-
Gradually increase the temperature of the reaction. For example, if you started at 0 °C, allow it to warm to room temperature.
-
If room temperature is insufficient, gently heat the reaction (e.g., to 40-50 °C) while monitoring for any signs of decomposition or byproduct formation by TLC or LC-MS.
-
-
Experimental Protocol: General Procedure for Optimizing the Sulfonylation of an Amine
This protocol provides a starting point for optimizing your reaction.
-
Preparation:
-
Dry a round-bottom flask and magnetic stir bar in an oven at 120 °C for at least 2 hours.
-
Allow the flask to cool to room temperature under a stream of dry nitrogen or in a desiccator.
-
-
Reaction Setup:
-
Dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Place the flask in an ice bath and stir for 10-15 minutes until the temperature equilibrates to 0 °C.
-
-
Addition of Sulfonyl Chloride:
-
Dissolve the this compound (1.1 eq.) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution over 15-30 minutes. A slow addition rate is crucial to control the exotherm and minimize side reactions.
-
-
Reaction Monitoring:
-
After the addition is complete, let the reaction stir at 0 °C for 1 hour.
-
Monitor the progress of the reaction by taking small aliquots and analyzing them by TLC or LC-MS.
-
If the reaction is sluggish, allow the ice bath to expire and let the reaction warm to room temperature. Continue to monitor.
-
-
Workup and Purification:
-
Once the reaction is complete, quench it by adding water or a dilute aqueous acid (e.g., 1M HCl) to neutralize the excess base.
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Optimization Workflow Diagram:
Caption: A systematic workflow for optimizing sulfonylation reaction conditions.
References
-
Organic Chemistry, 2nd Edition. Clayden, J., Greeves, N., & Warren, S. (2012). Oxford University Press. (Provides fundamental principles of nucleophilic substitution and the reactivity of sulfonyl chlorides). URL: [Link]
-
March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition. Smith, M. B., & March, J. (2013). Wiley. (An authoritative reference for reaction mechanisms, including the hydrolysis and aminolysis of sulfonyl chlorides). URL: [Link]
"how to avoid hydrolysis of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride"
A Guide for Researchers, Scientists, and Drug Development Professionals on the Prevention of Hydrolysis
Welcome to the technical support center for 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride. This resource is designed to provide in-depth guidance on the handling, storage, and use of this reagent, with a primary focus on preventing its hydrolysis. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your research.
The Challenge: Hydrolysis of a Key Reagent
This compound is a valuable building block in medicinal chemistry, often utilized for the synthesis of complex sulfonamides.[1] However, its sulfonyl chloride functional group is highly electrophilic and susceptible to nucleophilic attack by water, leading to hydrolysis. This degradation pathway can significantly impact reaction yields, introduce impurities, and compromise the integrity of your experimental results. Understanding and mitigating this issue is paramount for successful synthesis.
The hydrolysis of aromatic sulfonyl chlorides generally proceeds through an SN2-type mechanism where water acts as the nucleophile.[2][3] The presence of both an electron-donating methoxy group and a potentially electron-withdrawing methylaminocarbonyl group on the benzene ring of the target compound creates a unique electronic environment that influences its reactivity and stability.
Frequently Asked Questions (FAQs)
Here, we address common questions regarding the stability and handling of this compound.
Q1: How should I properly store this compound to prevent hydrolysis?
A1: Proper storage is the first and most critical step in preventing hydrolysis. Sulfonyl chlorides are sensitive to moisture and should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[2] Storage in a desiccator containing a suitable drying agent (e.g., silica gel, calcium chloride) is highly recommended. For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing to displace any atmospheric moisture.
Q2: I've noticed the solid reagent has started to clump or appears "wet." What does this indicate?
A2: Clumping or a damp appearance is a strong indicator of moisture absorption and the onset of hydrolysis. The hydrolysis product, 4-methoxy-3-[(methylamino)carbonyl]benzenesulfonic acid, is more hygroscopic than the sulfonyl chloride and can contribute to this change in physical appearance. If you observe this, it is advisable to use a fresh, dry batch of the reagent for sensitive reactions.
Q3: Can I use common organic solvents with this reagent without causing hydrolysis?
A3: The choice of solvent is crucial. Always use anhydrous (dry) solvents for reactions involving sulfonyl chlorides. Commercially available anhydrous solvents are often sufficient, but for highly sensitive reactions, it is best practice to freshly distill the solvent over an appropriate drying agent. Protic solvents like alcohols should be avoided unless they are intended to be a reactant, as they will react with the sulfonyl chloride. Aprotic solvents such as dichloromethane (DCM), acetonitrile (ACN), and tetrahydrofuran (THF) are generally suitable when properly dried.
Q4: What are the tell-tale signs of hydrolysis during my reaction?
A4: Signs of hydrolysis during a reaction can include:
-
A decrease in pH: The hydrolysis of a sulfonyl chloride produces the corresponding sulfonic acid and hydrochloric acid, which will acidify the reaction mixture.
-
Formation of a precipitate: The sulfonic acid byproduct may be insoluble in the reaction solvent and precipitate out.
-
Inconsistent reaction kinetics: As the active sulfonyl chloride is consumed by hydrolysis, the rate of your desired reaction will decrease.
-
Complex mixture on TLC or LC-MS: The presence of a new, more polar spot on a TLC plate or an additional peak in your LC-MS chromatogram corresponding to the mass of the sulfonic acid is a clear indication of hydrolysis.
Troubleshooting Guide: Common Experimental Issues
This section provides a structured approach to troubleshooting common problems encountered when using this compound.
| Issue | Potential Cause | Troubleshooting Step | Scientific Rationale |
| Low yield of the desired sulfonamide product | Hydrolysis of the starting sulfonyl chloride. | 1. Ensure all glassware is oven-dried and cooled under an inert atmosphere. 2. Use freshly opened or properly stored anhydrous solvents. 3. Perform the reaction under an inert atmosphere (nitrogen or argon). | Minimizing exposure to atmospheric and solvent-borne moisture prevents the competing hydrolysis reaction, maximizing the amount of sulfonyl chloride available for the desired transformation. |
| Reaction fails to go to completion | Gradual hydrolysis of the sulfonyl chloride over the reaction time. | 1. Add the sulfonyl chloride in portions throughout the reaction. 2. Consider using a non-nucleophilic base (e.g., proton sponge) to neutralize the HCl byproduct without introducing additional water. | Maintaining a sufficient concentration of the active reagent is key. The HCl generated can also catalyze hydrolysis in some cases. |
| Difficult purification due to polar impurities | Presence of the sulfonic acid byproduct. | 1. During aqueous work-up, wash the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic sulfonic acid. 2. Perform the work-up at low temperatures (e.g., using an ice bath) and as quickly as possible.[4] | The sulfonic acid is acidic and will be deprotonated by a base, forming a salt that is soluble in the aqueous phase and can be easily separated from the desired product in the organic layer. Low temperatures slow the rate of hydrolysis during the work-up.[4] |
| Inconsistent results between batches | Varying degrees of hydrolysis in the starting material. | 1. Always use a fresh bottle of the reagent or one that has been stored under impeccable conditions. 2. If in doubt, the purity of the sulfonyl chloride can be assessed by techniques like NMR or by derivatization followed by HPLC analysis. | The quality of the starting material is a critical parameter for reproducibility. Even small amounts of hydrolysis can have a significant impact on sensitive reactions. |
Experimental Protocols
Protocol 1: Minimizing Hydrolysis During a Typical Sulfonamide Synthesis
This protocol outlines the key steps to minimize hydrolysis when reacting this compound with an amine.
-
Glassware Preparation: All glassware should be thoroughly dried in an oven at 120 °C for at least 4 hours and allowed to cool to room temperature in a desiccator or under a stream of dry nitrogen.
-
Inert Atmosphere: Assemble the reaction apparatus (e.g., a three-necked flask with a condenser, dropping funnel, and nitrogen inlet) while flushing with dry nitrogen or argon. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent and Solvent Preparation: Use a freshly opened bottle of this compound. If the bottle has been opened previously, ensure it was properly sealed and stored. Use anhydrous solvent from a freshly opened bottle or one that has been freshly distilled.
-
Reaction Setup: Dissolve the amine and a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) in the anhydrous solvent under the inert atmosphere.
-
Addition of Sulfonyl Chloride: Dissolve the sulfonyl chloride in a small amount of the anhydrous solvent and add it dropwise to the stirred amine solution at 0 °C (using an ice bath). The slow, cold addition helps to control the exotherm of the reaction and minimize side reactions.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, quench the reaction by adding it to cold water or a saturated aqueous solution of a mild base like sodium bicarbonate.[5] Quickly extract the product into an organic solvent. Wash the organic layer with brine, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Visualizing the Hydrolysis Pathway and Prevention Strategy
Hydrolysis Mechanism of a Sulfonyl Chloride
Caption: The SN2-type hydrolysis of a sulfonyl chloride.
Experimental Workflow for Hydrolysis Prevention
Sources
- 1. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
"solvent effects on 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride reactivity"
Technical Support Center: 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride
Welcome to the technical support center for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions regarding the reactivity and handling of this specific sulfonyl chloride, with a focus on the critical role of solvent selection in achieving successful outcomes.
Section 1: Understanding the Reactivity of Your Sulfonyl Chloride
The reactivity of this compound is governed by the electrophilic nature of the sulfur atom, which is influenced by the electronic properties of the aromatic ring substituents.[1]
-
The Sulfonyl Chloride Group (-SO₂Cl): This is the primary reactive site. The sulfur atom is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom.[1][2]
-
4-Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which can slightly decrease the electrophilicity of the sulfur atom compared to an unsubstituted benzenesulfonyl chloride.
-
3-[(methylamino)carbonyl] Group (-CONHCH₃): This group is electron-withdrawing through induction, which counteracts the effect of the methoxy group and enhances the reactivity of the sulfonyl chloride.
The interplay of these groups results in a moderately reactive sulfonyl chloride, susceptible to nucleophilic attack but also prone to degradation if not handled under appropriate conditions.
Section 2: Troubleshooting Guide & FAQs
This section is formatted in a question-and-answer style to directly address issues you may encounter during your experiments.
FAQ 1: My reaction is sluggish or fails to go to completion. What are the common causes?
Answer: Low or no product formation is a frequent issue, often traced back to reagent quality, base selection, or, most critically, the reaction solvent.[3][4]
Possible Causes & Solutions:
-
Degradation of the Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by atmospheric moisture, which converts them into the corresponding unreactive sulfonic acid.[3][4]
-
Troubleshooting Step: Always use a fresh bottle or a properly stored (desiccated) container of the sulfonyl chloride.[3] Ensure all glassware is oven-dried, and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[3] You can perform a quality check of your starting material by ¹H NMR to look for the presence of the sulfonic acid.
-
-
Inappropriate Solvent Choice: The solvent plays a crucial role in solubilizing reactants and stabilizing the transition state of the reaction.
-
Troubleshooting Step: Aprotic solvents are generally preferred for sulfonylation reactions to avoid the solvent acting as a competing nucleophile.[4][5] If your reactants have poor solubility in common aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), consider switching to a more polar aprotic solvent such as Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO).[4][5] These solvents can accelerate the reaction by better solvating the charged transition state.[5]
-
-
Incorrect Base: The base neutralizes the HCl byproduct and can influence the nucleophilicity of your amine or alcohol.
-
Troubleshooting Step: For standard reactions with amines, tertiary amine bases like triethylamine (Et₃N) or pyridine are common choices.[4] If your nucleophile is weak, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be required.[4] Adding a catalytic amount of 4-Dimethylaminopyridine (DMAP) can also significantly accelerate the reaction by forming a highly reactive sulfonylpyridinium intermediate in situ.[4]
-
Workflow for Troubleshooting Low Yield
Below is a systematic workflow to diagnose and resolve low-yield issues.
Caption: A step-by-step workflow for troubleshooting low-yield sulfonylation reactions.
FAQ 2: I am observing multiple byproducts in my reaction mixture. What are they and how can I prevent them?
Answer: The formation of side products is typically due to the reaction of the sulfonyl chloride with unintended nucleophiles (like water) or side reactions of your starting materials.
Common Side Reactions and Prevention Strategies:
-
Hydrolysis: The most common byproduct is the sulfonic acid, formed from the reaction with trace amounts of water in the solvent or on the glassware.
-
Prevention: Use anhydrous solvents and oven-dried glassware. Running the reaction under an inert atmosphere minimizes exposure to atmospheric moisture.[3]
-
-
Reaction with Solvent: Protic solvents like alcohols (e.g., methanol, ethanol) or water can compete with your desired nucleophile, leading to the formation of sulfonate esters or sulfonic acid, respectively.[5]
-
Reaction with Tertiary Amine Base: While often used as bases, some tertiary amines can react with highly reactive sulfonyl chlorides.[4]
-
Prevention: If you suspect this is an issue, switch to a sterically hindered, non-nucleophilic base like 2,6-lutidine or a proton sponge.[4]
-
FAQ 3: How does solvent choice impact my reaction rate and why?
Answer: The solvent has a profound effect on the rate of sulfonylation, which generally proceeds through an Sₙ2-like mechanism at the sulfur atom.[6][7] The choice between polar protic and polar aprotic solvents is critical.
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These are the preferred solvents for Sₙ2 reactions.[8][9] They are polar enough to dissolve the reactants but lack acidic protons.[8] This means they solvate the cation (e.g., the counter-ion of your amine salt), leaving the anionic or neutral nucleophile "naked" and highly reactive.[7][10] This leads to a significant rate enhancement.[9]
-
Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents should generally be avoided . They form strong hydrogen bonds with the nucleophile, creating a "solvent cage" around it.[7][8] This cage stabilizes the nucleophile, increases its effective steric bulk, and significantly reduces its reactivity, thereby slowing down the Sₙ2 reaction.[7][8] Furthermore, they can act as competing nucleophiles.[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
Technical Support Center: A Guide to the Synthesis of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride
Welcome to the technical support center for the synthesis of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and purification, ensuring the integrity and success of your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound, a key building block in various pharmaceutical syntheses, typically proceeds via the electrophilic chlorosulfonation of N-methyl-4-methoxybenzamide. While the reaction appears straightforward, the presence of the electron-donating methoxy group and the amide functionality introduces specific challenges that can lead to the formation of impurities. This guide will address these potential issues in a practical, question-and-answer format.
Troubleshooting Guide
This section is dedicated to resolving common issues encountered during the synthesis and work-up of this compound.
Question 1: My reaction yields are consistently low. What are the likely causes?
Low yields can stem from several factors throughout the synthetic process. Here’s a breakdown of potential causes and their solutions:
-
Incomplete Reaction: The chlorosulfonation of N-methyl-4-methoxybenzamide may not have gone to completion.
-
Solution: Ensure a sufficient excess of chlorosulfonic acid is used. Reaction time and temperature are also critical; consider a longer reaction time or a modest increase in temperature, monitoring carefully for decomposition.
-
-
Product Decomposition: The sulfonyl chloride product is highly reactive and susceptible to hydrolysis.
-
Losses during Extraction: The product may have partial solubility in the aqueous phase, leading to losses during the work-up.
-
Solution: Ensure the pH of the aqueous layer is acidic to suppress the solubility of any sulfonic acid byproduct. Use a suitable organic solvent for extraction, such as dichloromethane or ethyl acetate, and perform multiple extractions to maximize recovery.
-
Question 2: I am observing a significant amount of a water-soluble impurity in my crude product. What could it be and how can I remove it?
The most common water-soluble impurity is the corresponding sulfonic acid, 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonic acid.
-
Formation: This impurity arises from the hydrolysis of the target sulfonyl chloride during the reaction work-up.[3] Sulfonyl chlorides are sensitive to moisture and will readily convert to sulfonic acids in the presence of water.
-
Identification: The sulfonic acid can be identified by its high polarity and solubility in aqueous solutions. Analytical techniques such as HPLC or LC-MS can confirm its presence.
-
Removal:
-
Aqueous Wash: A simple and effective method is to wash the organic extract containing the crude product with ice-cold water or a saturated sodium bicarbonate solution. The sulfonic acid, being acidic, will preferentially partition into the aqueous basic layer.
-
Recrystallization: If the sulfonic acid co-precipitates with the product, recrystallization from a suitable solvent system can be employed for purification.
-
Question 3: My final product shows the presence of an unexpected isomer. How is this possible?
The formation of isomers during electrophilic aromatic substitution is a known phenomenon. In this synthesis, the directing effects of the methoxy and the (methylamino)carbonyl groups on the benzene ring play a crucial role.
-
Directing Effects: The methoxy group is a strong ortho-, para-director, while the (methylamino)carbonyl group is a meta-director. The desired product is formed by sulfonation at the position ortho to the methoxy group and meta to the amide group. However, a minor amount of the isomeric product, with the sulfonyl chloride group at a different position, might be formed.
-
Mitigation and Removal:
-
Reaction Conditions: Lowering the reaction temperature can often improve the regioselectivity of the chlorosulfonation.
-
Purification: Isomers can typically be separated by column chromatography on silica gel or by fractional crystallization.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material for this synthesis?
The recommended starting material is N-methyl-4-methoxybenzamide. This can be synthesized from 4-methoxybenzoic acid and methylamine.[4]
Q2: What are the critical safety precautions for this reaction?
Chlorosulfonic acid is a highly corrosive and reactive substance. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction is also exothermic and releases HCl gas, which should be trapped.
Q3: How can I monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is a convenient method to monitor the reaction's progress. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to separate the starting material from the product. The disappearance of the starting material spot indicates the completion of the reaction.
Q4: What is the best method for purifying the final product?
Recrystallization is often the most effective method for purifying this compound on a laboratory scale. Suitable solvents include a mixture of a good solvent (like ethyl acetate or dichloromethane) and a poor solvent (like hexane or petroleum ether).
Experimental Protocols
Synthesis of this compound
-
In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a gas outlet connected to a trap for HCl gas, place N-methyl-4-methoxybenzamide.
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, or until TLC indicates the consumption of the starting material.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid product will precipitate out. Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Dry the crude product under vacuum.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of a hot solvent (e.g., ethyl acetate).
-
If necessary, filter the hot solution to remove any insoluble impurities.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizing Impurity Formation
The following diagram illustrates the primary reaction and a key side reaction leading to impurity formation.
Caption: A systematic workflow for troubleshooting synthesis issues.
Quantitative Data Summary
| Parameter | Recommended Range | Potential Issue if Deviated |
| Reactant Ratio (Acid:Amide) | 3:1 to 5:1 | <3:1: Incomplete reaction. >5:1: Increased side products. |
| Reaction Temperature | 0-25 °C | <0°C: Slow reaction rate. >25°C: Increased isomer formation and decomposition. |
| Reaction Time | 2-4 hours | <2h: Incomplete reaction. >4h: Potential for product degradation. |
| Quenching Temperature | < 5 °C | >5°C: Significant hydrolysis of the sulfonyl chloride. |
References
-
PrepChem. Synthesis of 4-methoxybenzenesulfonyl chloride. Available from: [Link]
-
Amerigo Scientific. This compound. Available from: [Link]
-
Organic Syntheses. 4-Cyano-2-methoxybenzenesulfonyl Chloride. Available from: [Link]
- Google Patents. US4874894A - Process for the production of benzenesulfonamides.
- Google Patents. US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride.
-
Organic Chemistry Portal. Carbonyl Protecting Groups - Stability. Available from: [Link]
-
Organic Syntheses. Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Available from: [Link]
- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
National Institutes of Health. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Available from: [Link]
-
PubChem. 4-methoxy-N-methylbenzamide. Available from: [Link]
-
ResearchGate. Efficient α-chlorination of carbonyl containing compounds under basic conditions using methyl chlorosulfate. Available from: [Link]
-
Organic Chemistry Portal. Protecting Groups - Stability. Available from: [Link]
-
National Institutes of Health. N-(4-Chlorophenyl)-4-methoxybenzamide. Available from: [Link]
Sources
Technical Support Center: Scale-Up of Reactions with 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride
Welcome to the technical support center for scientists and researchers engaged in the scale-up of chemical reactions involving 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride. This guide is designed to provide you with in-depth, practical solutions to common challenges encountered during the transition from laboratory-scale experiments to larger-scale production. Drawing from extensive field experience, this resource aims to equip you with the knowledge to anticipate, troubleshoot, and overcome potential hurdles, ensuring a safe, efficient, and successful scale-up process.
Troubleshooting Guide
This section addresses specific, frequently encountered problems in a question-and-answer format, offering detailed explanations and actionable protocols.
Question 1: My scaled-up reaction is exhibiting a significant and potentially hazardous exotherm. How can I effectively control the reaction temperature?
Answer:
Uncontrolled exotherms are a primary safety concern during the scale-up of reactions with sulfonyl chlorides like this compound. The reaction with nucleophiles, particularly amines, is often highly exothermic. What may be a manageable temperature increase in a small flask can become a dangerous runaway reaction in a larger reactor due to the decrease in the surface-area-to-volume ratio, which limits efficient heat dissipation.
Root Causes of Poor Temperature Control:
-
Rapid Reagent Addition: Adding the sulfonyl chloride or the amine nucleophile too quickly generates heat faster than the reactor's cooling system can remove it.
-
Inadequate Cooling Capacity: The cooling system of the larger reactor may not be sufficient for the heat load of the scaled-up reaction.
-
Poor Mixing: Insufficient agitation can lead to localized "hot spots" where the reaction rate is much higher, potentially initiating a runaway reaction.
-
Concentration Effects: Higher concentrations of reactants will lead to a faster reaction rate and greater heat evolution per unit time.
Strategies for Exotherm Management:
-
Controlled Addition:
-
Semi-Batch Operation: Instead of adding all reactants at once (batch mode), add one of the reactants, typically the more reactive one (in this case, often the sulfonyl chloride), portion-wise or via a syringe pump over an extended period. This allows the cooling system to keep pace with the heat generation.
-
Reverse Addition: In some cases, adding the amine to a solution of the sulfonyl chloride can help maintain a low concentration of the more reactive species, thereby controlling the reaction rate.
-
-
Solvent Selection and Concentration:
-
Higher Boiling Point Solvents: Choose a solvent with a boiling point well above the desired reaction temperature to provide a larger safety margin.
-
Dilution: Running the reaction at a lower concentration can slow down the reaction rate and reduce the overall heat output. However, this may impact reaction time and downstream processing, so a balance must be found.
-
-
Enhanced Cooling and Mixing:
-
Reactor Type: For highly exothermic reactions, a jacketed reactor with a high-performance cooling system is essential.
-
Agitation: Ensure the reactor is equipped with an appropriate agitator (e.g., pitched-blade turbine) to ensure efficient mixing and heat transfer from the reaction mass to the reactor walls.
-
Experimental Protocol: Controlled Addition for a Scaled-Up Sulfonamide Synthesis
This protocol outlines a general procedure for the controlled addition of this compound to an amine.
-
Reactor Setup:
-
Charge a jacketed reactor, equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet, with the amine and a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile).
-
Add a non-nucleophilic base, such as triethylamine or pyridine, to the amine solution.[1] The base is crucial for neutralizing the hydrochloric acid byproduct, which would otherwise protonate and deactivate the amine nucleophile.[1]
-
Begin stirring and cool the reactor contents to the desired initial temperature (e.g., 0-5 °C) using the reactor's cooling jacket.
-
-
Reagent Preparation:
-
In a separate vessel, dissolve the this compound in the same anhydrous solvent.
-
-
Controlled Addition:
-
Slowly add the sulfonyl chloride solution to the cooled amine solution via an addition funnel or a syringe pump over a period of 1-2 hours.
-
Carefully monitor the internal temperature of the reactor throughout the addition. The addition rate should be adjusted to maintain the temperature within a narrow range (e.g., ± 2 °C).
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to stir at the set temperature or gradually warm to room temperature.
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Question 2: I'm observing significant formation of an impurity that I suspect is the hydrolyzed sulfonyl chloride. How can I minimize this side reaction?
Answer:
Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is unreactive towards the desired nucleophilic substitution.[1] This is a common issue, especially during scale-up, where longer reaction times and larger surface areas can increase the exposure to atmospheric moisture.
Mitigation Strategies for Hydrolysis:
-
Anhydrous Conditions: It is imperative to maintain strictly anhydrous conditions throughout the reaction.
-
Glassware and Reactor: All glassware and the reactor must be thoroughly dried before use, for instance, by oven-drying or flame-drying under a stream of inert gas.
-
Solvents and Reagents: Use anhydrous solvents and ensure that all reagents are dry. Molecular sieves can be used to dry solvents if necessary.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.[1]
-
-
Reagent Quality: Use fresh or properly stored this compound. Older batches may have already partially hydrolyzed due to exposure to moisture over time.[1]
-
Temperature Control: While lower temperatures are often used to control exotherms, be mindful of cooling the reactor below the dew point of the surrounding air, which can cause condensation on the exterior and potentially introduce moisture into the system if there are any leaks.
Question 3: The work-up and purification of my product are proving to be challenging at a larger scale. What are some robust and scalable methods?
Answer:
Lab-scale purification techniques like column chromatography are often not practical or economical for large-scale production. Therefore, developing a scalable work-up and purification strategy is crucial.
Recommended Scalable Work-Up and Purification Protocols:
-
Aqueous Work-up:
-
After the reaction is complete, a carefully planned aqueous work-up can remove many impurities.
-
Quenching: If an excess of the sulfonyl chloride was used, the reaction can be quenched by the addition of a small amount of water or an aqueous solution of a mild base (e.g., sodium bicarbonate) to hydrolyze the remaining sulfonyl chloride.
-
Extraction: The product can then be extracted into an appropriate organic solvent. A series of washes with dilute acid (to remove the base), dilute base (to remove any sulfonic acid), and brine (to remove residual water) can significantly improve the purity of the crude product.
-
-
Crystallization/Recrystallization:
-
Crystallization is the most effective and scalable method for purifying solid products like sulfonamides.[1]
-
Solvent Screening: A thorough solvent screen is essential to identify a suitable solvent or solvent system that provides good recovery and high purity. Ideal solvents will dissolve the product at elevated temperatures but have low solubility at room temperature or below, while impurities remain in solution.[1] Common solvents for sulfonamide recrystallization include ethanol, isopropanol, and mixtures of ethanol and water.[1]
-
Controlled Cooling: For large-scale crystallization, a controlled cooling profile is important to obtain a consistent crystal size and high purity. Crash cooling should be avoided as it can trap impurities.
-
| Solvent System | Typical Application | Advantages | Disadvantages |
| Ethanol/Water | For moderately polar sulfonamides | Good for inducing crystallization, tunable polarity. | May require careful control of the solvent ratio. |
| Isopropanol | For a wide range of sulfonamides | Readily available, good solvating power when hot. | May have higher solubility at room temperature, leading to lower recovery. |
| Ethyl Acetate/Hexanes | For less polar sulfonamides | Good for precipitating the product from a more soluble state. | Hexanes are highly flammable. |
Frequently Asked Questions (FAQs)
What are the primary safety considerations when handling this compound on a large scale?
-
Corrosivity: This compound is corrosive and can cause severe skin burns and eye damage.[2] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[3]
-
Moisture Sensitivity: It reacts with water, potentially releasing corrosive hydrogen chloride gas.[3] Handle in a well-ventilated area, preferably in a fume hood, and under anhydrous conditions.
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[3]
-
Spill Response: In case of a spill, contain the material, and clean it up using an inert absorbent material. Avoid creating dust.
What are the recommended storage conditions for this compound?
To maintain its integrity, this reagent should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture.[4] Storing under an inert atmosphere (e.g., in a desiccator with a drying agent or in a nitrogen-purged container) is highly recommended to prevent hydrolysis.
Which analytical techniques are most suitable for monitoring reaction progress and purity?
-
Thin Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress by observing the disappearance of starting materials and the appearance of the product.
-
High-Performance Liquid Chromatography (HPLC): A quantitative technique that is ideal for accurately determining the conversion of starting materials and the formation of impurities. It is the preferred method for in-process control during scale-up.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for structural confirmation of the final product and for identifying and quantifying impurities in the isolated material.
Visualizing the Workflow
A well-planned workflow is critical for a successful and safe scale-up. The following diagram illustrates a decision-making process for troubleshooting common issues.
Caption: Troubleshooting Decision Tree for Scale-Up
References
- Vertex AI Search. (n.d.). 4-Methoxybenzenesulfonyl chloride - Solubility of Things.
- BenchChem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides.
- ChemicalBook. (n.d.). 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet.
- ChemicalBook. (n.d.). 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0.
- Pharmaceutical Fronts. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates.
- National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines - PMC.
- BenchChem. (2025). Common issues in sulfonamide synthesis and solutions.
- SpringerLink. (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- Royal Society of Chemistry. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism.
- National Institutes of Health. (n.d.). Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- TCI Chemicals. (2023). SAFETY DATA SHEET.
- Fisher Scientific. (2025). SAFETY DATA SHEET.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- Fisher Scientific. (2025). 4-Methoxybenzoyl chloride - SAFETY DATA SHEET.
Sources
Validation & Comparative
A Senior Application Scientist's Comparative Guide to Benzenesulfonyl Chlorides: Profiling 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride Against Key Industry Analogues
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, benzenesulfonyl chlorides are indispensable reagents. They are pivotal for the formation of sulfonamides—a cornerstone moiety in a vast array of pharmaceuticals—and for the protection of amine functionalities.[1][2] The reactivity and utility of a benzenesulfonyl chloride are exquisitely controlled by the electronic nature of its aromatic substituents. This guide provides an in-depth comparison of several key benzenesulfonyl chlorides, offering researchers a framework for strategic reagent selection.
A central point of inquiry is the compound 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride . Publicly available experimental data on this specific molecule is scarce, suggesting it may be a novel or highly specialized reagent. Therefore, this guide will analyze its predicted reactivity based on fundamental chemical principles and compare it against well-characterized, commercially available analogues: the industry workhorse p-Toluenesulfonyl chloride (TsCl) , the readily cleavable 2-Nitrobenzenesulfonyl chloride (Nosyl chloride, NsCl) , and the fluorescent probe Dansyl chloride . Through this analysis, we will elucidate the causal relationships between structure, reactivity, and application, providing actionable insights for laboratory practice.
Section 1: The Influence of Aromatic Substitution on Reactivity
The core function of a benzenesulfonyl chloride is to act as an electrophile, where the electron-deficient sulfur atom is attacked by a nucleophile (e.g., an amine or alcohol). The electrophilicity of this sulfur, and thus the reagent's overall reactivity, is modulated by the substituents on the benzene ring.
-
Electron-Withdrawing Groups (EWGs): Substituents like the nitro group (-NO₂) in Nosyl chloride pull electron density away from the aromatic ring and, by extension, from the sulfonyl group. This inductive effect makes the sulfur atom significantly more electrophilic and enhances the reagent's reactivity.[3]
-
Electron-Donating Groups (EDGs): Substituents like the methyl group (-CH₃) in Tosyl chloride or the methoxy group (-OCH₃) donate electron density into the ring. This effect reduces the electrophilicity of the sulfur atom, resulting in a more stable and less reactive reagent compared to unsubstituted benzenesulfonyl chloride.[4]
Analysis of this compound
To understand the probable behavior of our target molecule, we must consider the interplay of its two substituents:
-
4-Methoxy Group (-OCH₃): Positioned para to the sulfonyl chloride, this is a powerful electron-donating group through resonance. It strongly deactivates the sulfonyl group toward nucleophilic attack.
-
3-[(methylamino)carbonyl] Group (-CONHCH₃): Positioned meta to the sulfonyl chloride, this amide group is electron-withdrawing by induction. However, its influence is less pronounced due to the meta position.
Predicted Profile: The potent electron-donating effect of the para-methoxy group is expected to be the dominant factor. Therefore, This compound is predicted to be a relatively unreactive sulfonylating agent, likely requiring more forcing conditions (e.g., stronger base, higher temperature, or longer reaction times) than even Tosyl chloride. Its primary utility may lie in applications where extreme stability of the resulting sulfonamide is required or where its unique substitution pattern is integral to a target molecule's structure for biological activity.
Section 2: Comparative Data of Key Benzenesulfonyl Chlorides
For a direct comparison, the physicochemical properties of our selected analogues are summarized below. This data is crucial for planning experiments, particularly concerning solubility and reaction conditions.
| Compound | Structure | Abbreviation | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Feature |
| p-Toluenesulfonyl chloride | TsCl | 190.65 | 65-69 | High stability, robust protecting group[5] | |
| 2-Nitrobenzenesulfonyl chloride | NsCl | 221.62 | 64-67 | Highly reactive, easily cleaved protecting group[3] | |
| Dansyl chloride | DnsCl | 269.75 | 70-73 | Forms highly fluorescent derivatives[6] | |
| 4-Methoxybenzenesulfonyl chloride | - | 206.65 | 39 | Moderately stable, influenced by EDG[7] |
Section 3: Applications in Amine Protection and Derivatization
The strategic choice of a sulfonyl chloride is most evident in its use as a protecting group for amines. The ideal protecting group is one that can be installed easily, remains inert during subsequent reactions, and can be removed cleanly under specific conditions that do not affect other parts of the molecule.[8]
| Protecting Group | Installation Conditions | Stability | Cleavage Conditions | Orthogonality & Rationale |
| Tosyl (Ts) | Amine, base (e.g., pyridine, TEA), CH₂Cl₂[9] | Extremely high. Resistant to strong acids, bases, oxidation, and many reducing agents. | Harsh conditions: Strong acids (conc. HBr) or potent reducing agents (Sodium in liquid ammonia).[10] | Limited. Its robustness means cleavage conditions often affect other functional groups. Chosen for its resilience when other parts of a molecule must undergo harsh transformations. |
| Nosyl (Ns) | Amine, base (e.g., TEA), CH₂Cl₂. Reaction is often faster than with TsCl due to higher reactivity.[3] | Stable to acidic conditions (e.g., TFA used for Boc-deprotection) and hydrogenolysis (for Cbz-deprotection). | Mild, nucleophilic conditions: A thiol (e.g., thiophenol) and a mild base (e.g., K₂CO₃).[3][11] | Excellent. Can be removed without affecting acid-labile (Boc) or hydrogenolysis-labile (Cbz) groups. This is a prime example of a self-validating system in multi-step synthesis. |
Section 4: Experimental Protocols
The following protocols are designed to be self-validating systems, with explanations for key steps to ensure reproducibility and understanding.
Protocol 1: General Procedure for Sulfonamide Synthesis
This protocol describes the reaction of a primary or secondary amine with a benzenesulfonyl chloride.
Objective: To form a stable sulfonamide bond for derivatization or protection.
Methodology:
-
Reagent Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the amine (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, CH₂Cl₂).
-
Causality: Anhydrous conditions are critical as sulfonyl chlorides can readily hydrolyze in the presence of water.
-
-
Base Addition: Cool the solution to 0 °C using an ice bath and add a suitable base (e.g., triethylamine (TEA), 1.5 eq.).
-
Causality: The base is essential to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[12] Le Châtelier's principle dictates that removing a product drives the reaction toward completion. For less reactive sulfonyl chlorides or sterically hindered amines, a stronger, non-nucleophilic base or a catalyst like DMAP may be required.
-
-
Sulfonyl Chloride Addition: Slowly add the benzenesulfonyl chloride (1.1 eq.), either as a solid or dissolved in a minimal amount of the reaction solvent.
-
Causality: A slight excess of the sulfonyl chloride ensures full consumption of the more valuable amine substrate. Slow addition at 0 °C helps to control any exotherm.
-
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Causality: The washes remove the base (TEA), unreacted sulfonyl chloride (which hydrolyzes), and other water-soluble impurities.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for General Sulfonamide Synthesis.
Protocol 2: Orthogonal Deprotection of a Nosyl-Protected Amine
Objective: To cleanly remove the Nosyl group while preserving other sensitive functionalities like a Boc group.
Methodology:
-
Setup: Dissolve the N-nosylated amine (1.0 eq.) in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile.
-
Reagent Addition: Add potassium carbonate (K₂CO₃, 3.0 eq.) followed by a thiol, typically thiophenol (2.0 eq.).
-
Causality: The thiol acts as a soft nucleophile that attacks the electron-deficient nitro-aromatic ring, initiating the cleavage mechanism. The base facilitates the deprotonation of the thiol and the sulfonamide nitrogen.[3]
-
-
Reaction: Stir the mixture at room temperature for 1-3 hours. The reaction is often accompanied by a color change. Monitor by TLC for the disappearance of the starting material.
-
Workup: Dilute the reaction mixture with ethyl acetate and water. Wash the organic layer extensively with water and brine to remove DMF and salts.
-
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to isolate the free amine.
Section 5: Visualization of Key Chemical Principles
Understanding the structure-reactivity relationship is paramount for reagent selection. The following diagram illustrates the logical flow from substituent identity to chemical performance.
Caption: Substituent Effects on Benzenesulfonyl Chloride Reactivity.
Conclusion
The selection of a benzenesulfonyl chloride is a strategic decision that profoundly impacts the efficiency and outcome of a synthetic route. While Tosyl chloride remains the standard for creating robust sulfonamides, its harsh cleavage conditions limit its utility in complex, multi-step syntheses. In contrast, Nosyl chloride offers excellent reactivity and mild, orthogonal deprotection conditions, making it a superior choice for protecting amines in the presence of other sensitive groups. Fluorescent tags like Dansyl chloride open entirely different avenues in biochemical analysis.
Based on our analysis of electronic effects, the target compound This compound is predicted to be a low-reactivity reagent due to the overriding influence of the para-methoxy group. Its application would likely be reserved for specialized cases where its unique structure is required and slower reaction kinetics can be tolerated. For the modern researcher, understanding these nuances is not merely academic; it is fundamental to the rational design and successful execution of chemical synthesis in drug discovery and development.
References
-
ResearchGate. (n.d.). 4-Cyanobenzenesulfonamides: An Amine Synthesis and Protecting Strategy to Compliment the Nosyl Group. [Link]
-
ACS Publications. (n.d.). 4-Cyanobenzenesulfonamides: Amine Synthesis and Protecting Strategy To Compliment the Nosyl Group. The Journal of Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxybenzenesulfonamide. PubChem. [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzenesulfonyl chloride. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxybenzenesulfonyl chloride. PubChem. [Link]
-
ChemSynthesis. (n.d.). 4-methoxybenzenesulfonyl chloride. [Link]
-
National Center for Biotechnology Information. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. PMC. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. PMC. [Link]
-
Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]
-
SVKM's Institute of Pharmacy. (2023). Synthetic applications of p-toluenesulfonyl chloride: A recent update. [Link]
- Google Patents. (n.d.).
-
MDPI. (2023). The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. [Link]
-
Organic Syntheses. (n.d.). Benzenesulfonyl chloride. [Link]
-
ResearchGate. (2018). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. [Link]
-
PubMed. (n.d.). The scope of dansyl vs fluorescein label in fluorescence postlabeling assay for DNA damage. [Link]
-
Wikipedia. (n.d.). Dansyl chloride. [Link]
- Google Patents. (n.d.). Process for preparing 4[[(benzoyl)
-
National Center for Biotechnology Information. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. PMC. [Link]
- Google Patents. (n.d.). High-purity benzene sulfonyl chloride synthetic method.
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. [Link]
-
Royal Society of Chemistry. (2014). Sulfonyl chlorides as an efficient tool for the postsynthetic modification of Cr-MIL-101-SO3H and CAU-1-NH2. Chemical Communications. [Link]
-
ResearchGate. (2017). Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. [Link]
-
Royal Society of Chemistry. (2017). A dansyl-based fluorescent probe for the highly selective detection of cysteine based on a d-PeT switching mechanism. [Link]
-
Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]
-
Common Organic Chemistry. (n.d.). p-Toluenesulfonyl Chloride. [Link]
-
Canadian Science Publishing. (n.d.). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. [Link]
-
ResearchGate. (n.d.). Reaction of sulfonyl chloride derivatives. [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. [Link]
-
ResearchGate. (2011). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. [Link]
-
ChemistryViews. (2018). Better Synthesis of Sulfonyl Chloride Mimics. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Tosyl chloride: Application, Preparation_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. p-Toluenesulfonyl Chloride [commonorganicchemistry.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Protective Groups [organic-chemistry.org]
- 9. svkm-iop.ac.in [svkm-iop.ac.in]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. cbijournal.com [cbijournal.com]
A Comparative Guide to the Structural Confirmation of Sulfonamides Derived from 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride
This guide provides an in-depth comparison of the primary analytical techniques for the unambiguous structural confirmation of novel sulfonamides synthesized from 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride. In drug discovery and development, absolute certainty of a molecule's structure is non-negotiable, as subtle isomeric differences can lead to drastic changes in efficacy and safety. This document moves beyond mere procedural descriptions to explain the strategic application and comparative strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. We will explore the causality behind experimental choices and present a logical, self-validating workflow for researchers, scientists, and drug development professionals.
The Analytical Challenge: Beyond Simple Synthesis
The synthesis of sulfonamides, typically achieved by reacting a sulfonyl chloride with a primary or secondary amine, is a cornerstone of medicinal chemistry.[1][2] However, the potential for side reactions, unexpected rearrangements, or regiochemical ambiguity necessitates a robust, multi-faceted analytical approach to confirm that the desired molecular structure has been achieved. The target molecule scaffold, derived from this compound, possesses distinct structural motifs—a substituted benzene ring, a methoxy group, a methylamino-carbonyl group, and the core sulfonamide linkage—each presenting unique spectroscopic signatures that must be identified and pieced together.
This guide presents a systematic workflow that leverages the complementary nature of modern analytical techniques to build a comprehensive and irrefutable structural proof.
The Spectroscopic Toolkit: A Comparative Overview
No single technique can provide a complete structural picture. True structural validation is achieved by integrating data from orthogonal methods. The three pillars of small molecule characterization—NMR, MS, and X-ray Crystallography—each answer different, yet essential, questions about the molecule's identity and form.
| Analytical Technique | Primary Question Answered | Strengths | Limitations |
| NMR Spectroscopy | What is the atomic connectivity and chemical environment? | Provides detailed information on the C-H framework, atom-to-atom correlations, and solution-state conformation. | Does not directly provide molecular weight; can be ambiguous for complex isomers without 2D techniques. |
| Mass Spectrometry | What is the molecular weight and elemental composition? | Extremely sensitive, confirms molecular formula, and provides structural clues through fragmentation patterns.[3] | Does not inherently reveal atomic connectivity or stereochemistry; fragmentation can be complex.[4] |
| X-ray Crystallography | What is the exact 3D arrangement of atoms in space? | The "gold standard" for unambiguous structure determination, providing precise bond lengths, angles, and stereochemistry.[5] | Requires a high-quality single crystal, which can be challenging to grow; structure is in the solid state, not solution. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is the foundational technique for structural elucidation in solution. It provides a detailed map of the proton and carbon environments within the molecule and, through two-dimensional (2D) experiments, reveals how these atoms are connected.
Expertise & Causality: Experimental Choices
The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for sulfonamides because its polarity effectively solubilizes the compounds, and its hydrogen-bonding acceptor nature prevents the rapid exchange of the sulfonamide N-H proton, allowing this key signal to be observed.[6] Standard experiments include ¹H NMR for proton counts and environments, ¹³C NMR for the carbon backbone, and 2D experiments like COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish C-H and H-H connectivity.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the purified sulfonamide derivative in ~0.6 mL of DMSO-d₆. Ensure the sample is fully dissolved to avoid line broadening.
-
¹H NMR Acquisition: Acquire a proton spectrum. Key signals to identify are the methoxy singlet (~3.9 ppm), the methylamino doublet (~2.8 ppm), the aromatic protons (7-8 ppm), and the sulfonamide N-H singlet (can be broad, ~9-11 ppm).[6][7]
-
¹³C NMR Acquisition: Acquire a carbon spectrum. Characteristic signals include the methoxy carbon (~56 ppm), the methylamino carbon (~26 ppm), the carbonyl carbon (~165 ppm), and aromatic carbons (110-160 ppm).[6][8]
-
2D NMR (COSY & HSQC):
-
Run a COSY experiment to identify proton-proton coupling networks, particularly within the aromatic ring and between the N-H and methyl protons of the methylamino group.
-
Run an HSQC experiment to directly correlate each proton to its attached carbon, confirming assignments made in the 1D spectra.
-
Data Presentation: Characteristic NMR Chemical Shifts
The following table summarizes expected chemical shifts for the core scaffold. The "R-Group" represents the moiety introduced from the amine reactant.
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Notes |
| Methoxy (-OCH₃) | ~3.9 (singlet, 3H)[7] | ~56[8][9] | Sharp, easily identifiable singlet. |
| Methylamino (-NHCH₃) | ~2.8 (doublet, 3H), ~8.5 (quartet, 1H) | ~26 | Coupling between the N-H and C-H protons is observable. |
| Carbonyl (-C=O) | N/A | ~165 | Typically a sharp signal. |
| Aromatic (Ar-H) | 7.0 - 8.2 (multiplets) | 110 - 160 | The substitution pattern dictates the specific splitting. |
| Sulfonamide (-SO₂NH-R) | 9.0 - 11.0 (singlet, 1H)[6] | N/A | Position is solvent and concentration-dependent; may be broad. |
Mass Spectrometry (MS): Confirming Mass and Fragmentation
MS provides two crucial pieces of information: the precise molecular weight, which helps confirm the elemental formula, and the fragmentation pattern, which serves as a molecular fingerprint.
Expertise & Causality: Experimental Choices
Electrospray ionization (ESI) is the preferred method for sulfonamides as it is a soft ionization technique that typically yields an intact protonated molecule, [M+H]⁺.[10] Tandem mass spectrometry (MS/MS) is then used to induce fragmentation. A hallmark fragmentation pathway for aromatic sulfonamides is the neutral loss of sulfur dioxide (SO₂), corresponding to a mass difference of 64 Da.[11] Observing this loss is a strong indicator of the sulfonamide core.
Experimental Protocol: ESI-MS/MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sulfonamide (~1 µg/mL) in a suitable solvent like methanol or acetonitrile, often with 0.1% formic acid to promote protonation.
-
Full Scan MS: Infuse the sample into the ESI source and acquire a full scan mass spectrum in positive ion mode to identify the [M+H]⁺ ion.
-
Tandem MS (MS/MS): Isolate the [M+H]⁺ ion in the mass spectrometer and subject it to collision-induced dissociation (CID).
-
Data Analysis: Analyze the resulting product ion spectrum. Look for the characteristic [M+H - 64]⁺ ion resulting from SO₂ loss.[4][11] Other fragments may arise from cleavage at the S-N bond or within the R-group.
Data Presentation: Predicted Fragmentation Pattern
For a hypothetical derivative where the amine is benzylamine (R = Benzyl), the molecular formula is C₁₆H₁₉N₃O₄S.
| Ion | Calculated m/z (Monoisotopic) | Description |
| [M+H]⁺ | 350.1175 | Protonated parent molecule |
| [M+H - SO₂]⁺ | 286.1348 | Loss of sulfur dioxide from the parent ion.[11] |
| [C₈H₈NO₂S]⁺ | 182.0276 | Fragment corresponding to the 4-Methoxy-3-aminocarbonylbenzenesulfonyl moiety. |
| [C₇H₈N]⁺ | 106.0657 | Fragment corresponding to the protonated benzylamine moiety. |
X-ray Crystallography: The Definitive Structural Proof
While NMR and MS provide compelling evidence, X-ray crystallography offers the ultimate, unambiguous confirmation of molecular structure in the solid state. It resolves any lingering questions of isomerism and provides a precise three-dimensional model of the molecule.[5]
Expertise & Causality: Experimental Choices
The primary challenge in crystallography is growing a single, diffraction-quality crystal. This often requires screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). The resulting data not only confirms connectivity but also reveals conformational details and intermolecular interactions, such as the hydrogen bonds that are crucial for crystal packing in sulfonamides.[12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: Dissolve the purified compound in a minimal amount of a suitable solvent (e.g., ethanol, acetone, ethyl acetate) and allow for slow evaporation over several days to weeks. Screen various solvents and solvent mixtures.
-
Crystal Mounting: Select a well-formed, single crystal (typically 0.1-0.3 mm in size) and mount it on the goniometer of a diffractometer.
-
Data Collection: Cool the crystal in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and collect diffraction data by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a final model with atomic coordinates, bond lengths, and bond angles.
Data Presentation: Key Crystallographic Parameters
Comparison with established values for similar structures validates the model.
| Parameter | Typical Value (Å or °) | Significance |
| S=O Bond Length | 1.43 - 1.45 Å[12] | Confirms the double bond character of the sulfonyl oxygens. |
| S-N Bond Length | 1.60 - 1.62 Å[12] | Characteristic single bond length for a sulfonamide. |
| S-C (Aromatic) Bond Length | 1.75 - 1.77 Å[12] | Confirms the connection to the phenyl ring. |
| N-H···O=S Hydrogen Bond | ~2.0 - 2.4 Å (H···O distance) | A primary intermolecular interaction governing the crystal lattice.[13] |
Integrated Workflow and Data Cross-Validation
The true power of this analytical approach lies in the synergy between the techniques. The proposed workflow ensures a logical progression from initial screening to absolute confirmation, with each step validating the last.
Mandatory Visualization: Analytical Workflow
Caption: A logical workflow for the structural confirmation of novel sulfonamides.
Mandatory Visualization: Data Cross-Validation
Caption: Cross-validation of spectroscopic data to confirm structural features.
By following this integrated approach, researchers can confidently and definitively confirm the structure of newly synthesized sulfonamides, providing a solid foundation for further drug development activities.
References
- Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry.
- Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. J. Am. Soc. Mass Spectrom.
- REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES.
- Analysis of sulfonamides. Slideshare.
- ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFIC
- Mass Spectrometry Fragmentation Analysis of 2-bromo-N-phenethylbenzenesulfonamide. Benchchem.
- Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry.
- X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Deriv
- Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
- Cross-Validation of Analytical Methods for Sulfonamides: A Compar
- Synthesis, X-ray crystallographic and DFT studies of two new N-acylsulfonamides.
- Determination and Confirmation of Sulfonamides. Food Safety and Inspection Service.
- Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. The Royal Society of Chemistry.
- Supporting information: 4-Methoxy-N-phenylbenzenesulfonamide. The Royal Society of Chemistry.
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. PubMed Central.
- X-ray crystallographic analysis of sulfonamides from 3-Isopropylbenzenesulfonyl chloride. Benchchem.
- Validating Sulfonamide Structures: A Comparative Guide to X-ray Crystallography. Benchchem.
- Methoxy groups just stick out. ACD/Labs.
- Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI.
- Carbon-13 magnetic resonance spectroscopy of drugs. Sulfonamides. PubMed.
- Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Comput
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. ymerdigital.com [ymerdigital.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. rsc.org [rsc.org]
- 7. Reduction of Substituted Benzo-Fused Cyclic Sulfonamides with Mg-MeOH: An Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. acdlabs.com [acdlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of Reactivity with Unsubstituted Sulfonyl Chlorides: A Guide for Researchers
For researchers, scientists, and professionals in drug development, a nuanced understanding of reagent reactivity is paramount for efficient and predictable synthesis. This guide offers an in-depth comparative analysis of the reactivity of common unsubstituted sulfonyl chlorides, providing both qualitative insights and quantitative data to inform your experimental design. We will delve into the mechanistic underpinnings of their reactions with key nucleophiles—amines, alcohols, and thiols—and provide actionable experimental protocols for their application and analysis.
Core Principles of Sulfonyl Chloride Reactivity
The reactivity of a sulfonyl chloride (R-SO₂Cl) is fundamentally dictated by the electrophilicity of the sulfur atom. This electrophilicity is significantly enhanced by the presence of two strongly electron-withdrawing oxygen atoms and the electronegative chlorine atom. This polarization of the S-Cl bond makes the sulfur atom a prime target for nucleophilic attack and renders the chloride ion an excellent leaving group.[1][2]
The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur center.[1] The precise mechanism of this substitution has been a subject of extensive study and is generally considered to proceed via one of two main pathways, depending on the reactants and conditions:
-
A concerted SN2-like mechanism: In this pathway, the nucleophile attacks the sulfur atom at the same time as the chloride ion departs, proceeding through a single trigonal bipyramidal transition state.[3][4]
-
A stepwise addition-elimination mechanism: This pathway involves the initial attack of the nucleophile to form a transient, high-energy trigonal bipyramidal intermediate. This intermediate then collapses, expelling the chloride ion to yield the final product.[5]
Computational studies, including Density Functional Theory (DFT) calculations, have been instrumental in elucidating these pathways and the structures of the associated transition states.[4][5]
Comparative Reactivity with Amines: The Path to Sulfonamides
The reaction of sulfonyl chlorides with primary and secondary amines is a cornerstone of organic synthesis, providing a robust route to sulfonamides, a privileged scaffold in medicinal chemistry.[6] The general order of reactivity for common unsubstituted sulfonyl chlorides with amines is:
Methanesulfonyl Chloride > Benzenesulfonyl Chloride ≈ p-Toluenesulfonyl Chloride
This trend is attributed to both steric and electronic factors. Methanesulfonyl chloride (MsCl), being a small, sterically unhindered aliphatic sulfonyl chloride, exhibits the highest reactivity.[7] Aromatic sulfonyl chlorides, such as benzenesulfonyl chloride (BsCl) and p-toluenesulfonyl chloride (TsCl), are slightly less reactive due to the bulk of the aryl group. The methyl group in TsCl is weakly electron-donating, which can slightly decrease the electrophilicity of the sulfur atom compared to the unsubstituted BsCl, though in practice their reactivities are often comparable.
Quantitative Comparison of Reactivity with Aniline
The following table presents second-order rate constants for the reaction of various sulfonyl chlorides with aniline in methanol, providing a quantitative illustration of their relative reactivities.
| Sulfonyl Chloride | Substituent (on Benzene Ring) | Second-Order Rate Constant (k₂) at 25°C (L mol⁻¹ s⁻¹) |
| Benzenesulfonyl Chloride | H | Value not explicitly found, serves as baseline |
| p-Toluenesulfonyl Chloride | p-CH₃ | Slightly lower than Benzenesulfonyl Chloride |
| p-Nitrobenzenesulfonyl Chloride | p-NO₂ | Significantly higher than Benzenesulfonyl Chloride |
| Methanesulfonyl Chloride | N/A (Aliphatic) | Generally higher than aromatic sulfonyl chlorides |
Note: While a direct side-by-side comparison of absolute rate constants under identical conditions is challenging to compile from the literature, the relative trends are well-established. The data for substituted benzenesulfonyl chlorides demonstrates the strong influence of electronic effects on reactivity, as predicted by the Hammett equation.[5]
Mechanistic Considerations with Amines
The reaction with primary and secondary amines typically proceeds via a nucleophilic attack of the amine nitrogen on the sulfonyl sulfur.[6] The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[8]
Interestingly, studies on the reaction of benzenesulfonyl chloride with amines in aqueous media have revealed more complex kinetic profiles, with evidence for third-order kinetic terms, particularly with more hydrophobic amines. This suggests the involvement of the base or a second molecule of the amine in the rate-determining step under certain conditions.[1]
Potential Side Reactions with Amines
While the formation of sulfonamides is generally a high-yielding reaction, potential side reactions can occur:
-
With Primary Amines: If a strong base is used in excess, deprotonation of the initially formed sulfonamide can occur.
-
With Methanesulfonyl Chloride: In the presence of a strong, non-nucleophilic base, MsCl can undergo elimination to form the highly reactive intermediate, sulfene (CH₂=SO₂). This can lead to the formation of byproducts.[9]
Comparative Reactivity with Alcohols: Formation of Sulfonate Esters
The reaction of sulfonyl chlorides with alcohols provides a reliable method for the synthesis of sulfonate esters (e.g., mesylates, tosylates), which are excellent leaving groups in subsequent nucleophilic substitution and elimination reactions.[10][11] The reactivity trend generally mirrors that observed with amines:
Methanesulfonyl Chloride > p-Toluenesulfonyl Chloride ≈ Benzenesulfonyl Chloride
The higher reactivity of MsCl makes it a reagent of choice for the rapid conversion of alcohols to mesylates.[12]
Kinetic Data for Reactions with Alcohols
Mechanistic Pathways with Alcohols
The alcohol acts as a nucleophile, attacking the sulfonyl sulfur. A key feature of this reaction is that the C-O bond of the alcohol remains intact, meaning the stereochemistry at the alcohol's carbon center is retained in the resulting sulfonate ester.[11] The reaction is typically performed in the presence of a base like pyridine to scavenge the HCl produced.[8]
Caption: General workflow for the formation of a sulfonate ester.
Competing Reactions: Substitution vs. Elimination
A crucial consideration when using sulfonate esters in subsequent reactions is the competition between substitution (SN1/SN2) and elimination (E1/E2) pathways. The outcome is influenced by the structure of the substrate, the nature of the nucleophile/base, and the reaction conditions. For example, a primary tosylate reacting with a good nucleophile that is also a strong base may yield a mixture of substitution and elimination products.[7]
A potential side reaction during the formation of a mesylate from an alcohol and MsCl is the formation of the corresponding alkyl chloride. This is more likely to occur if the reaction is not conducted at low temperatures or if an excess of base is used.[14]
Comparative Reactivity with Thiols: Accessing Thioethers and Thioesters
The reaction of sulfonyl chlorides with thiols is a viable route for the formation of thioethers and thioesters, although direct kinetic comparisons are less commonly reported in the literature. Thiols are generally more nucleophilic than their corresponding alcohols, suggesting a facile reaction with sulfonyl chlorides.
Synthetic protocols have been developed for the one-pot synthesis of thioethers and thioesters from sulfonyl chlorides, where a phosphine-mediated deoxygenation of the sulfonyl chloride forms a transient intermediate that is then trapped by the thiol.[15] Additionally, methods for the direct conversion of thiols to sulfonyl chlorides using reagents like hydrogen peroxide and thionyl chloride are well-established, highlighting the inherent reactivity between these functional groups.[16] The reduction of benzenesulfonyl chloride with zinc dust is a known method for the preparation of thiophenol.[2]
Experimental Protocols
Here, we provide detailed, self-validating protocols for key transformations and analytical monitoring.
Protocol 1: General Procedure for the Synthesis of a Sulfonamide
This protocol outlines a standard procedure for the reaction of a sulfonyl chloride with a primary or secondary amine.
Methodology:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and a suitable base such as triethylamine (1.2 eq) or pyridine (solvent) in an anhydrous aprotic solvent (e.g., dichloromethane, 0.1-0.5 M).
-
Addition of Sulfonyl Chloride: Cool the solution to 0 °C in an ice bath. Add the sulfonyl chloride (1.05 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude sulfonamide can be purified by recrystallization or column chromatography.
Sources
- 1. allresearchjournal.com [allresearchjournal.com]
- 2. Thiophenol | C6H5SH | CID 7969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. periodicchemistry.com [periodicchemistry.com]
- 11. Leaving Group Conversions - Sulfonyl Chlorides Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. allresearchjournal.com [allresearchjournal.com]
- 15. researchgate.net [researchgate.net]
- 16. Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides [organic-chemistry.org]
A Senior Application Scientist's Guide to Validating Enzyme Inhibition Data for 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride
Introduction: Beyond the IC50—A Framework for Rigorous Inhibitor Validation
In the landscape of drug discovery and chemical biology, the identification of a novel enzyme inhibitor is merely the first step in a long and rigorous journey. The initial excitement of a screening "hit" must be tempered by a systematic validation process to ensure the observed activity is potent, specific, and mechanistically understood. This guide provides an in-depth framework for validating inhibition data for 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride , a compound whose structure is suggestive of interaction with metalloenzymes, particularly carbonic anhydrases, due to its sulfonamide-like core.
However, a critical feature of this molecule is its sulfonyl chloride moiety. Unlike the stable sulfonamides found in classic inhibitors, a sulfonyl chloride is a reactive electrophile capable of forming covalent bonds with nucleophilic residues on a protein, potentially leading to irreversible inhibition. This chemical property makes a thorough validation essential to distinguish true, specific inhibition from non-specific, artifactual activity.
To establish a benchmark for performance, we will compare the experimental profile of this compound (hereafter designated MMSC ) with Acetazolamide (AZA) , a well-characterized, clinically approved carbonic anhydrase inhibitor (CAI) that functions via a reversible mechanism.[1] This comparative approach will not only validate the data for MMSC but also contextualize its potency and mechanism against a gold-standard agent.
Pillar 1: Establishing a Robust and Self-Validating Assay Foundation
Before an inhibitor can be characterized, the enzyme assay itself must be proven to be precise, reproducible, and operating under conditions that allow for the accurate determination of kinetic parameters.[2] An unvalidated assay is the primary source of misleading inhibition data. For this guide, we will use human Carbonic Anhydrase II (hCA II), a well-studied and ubiquitous isoform, as the target enzyme.
The Causality Behind Assay Choice: The Esterase Activity of Carbonic Anhydrase
While the physiological function of hCA II is the hydration of CO₂, a simpler and more high-throughput-friendly method is to measure its esterase activity using p-nitrophenyl acetate (pNPA) as a substrate. The enzyme catalyzes the hydrolysis of pNPA to p-nitrophenol (pNP), a chromophore that can be monitored spectrophotometrically at 400 nm. This provides a reliable and continuous readout of enzyme activity.[3]
Experimental Protocol: Determination of Michaelis-Menten Constants (Kₘ and Vₘₐₓ)
Objective: To determine the substrate concentration at which the reaction rate is half of the maximum (Kₘ) and the maximum reaction rate (Vₘₐₓ). These values are essential for designing subsequent inhibition experiments.[4]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4.
-
hCA II Stock: 1 mg/mL in assay buffer. Dilute to a final working concentration of 5 nM.
-
pNPA Substrate Stock: 100 mM in DMSO. Prepare a dilution series in assay buffer to achieve final concentrations ranging from 0.1 to 10 times the expected Kₘ (e.g., 0.1 mM to 20 mM).
-
-
Assay Execution (96-well plate format):
-
Add 180 µL of assay buffer to each well.
-
Add 10 µL of the appropriate pNPA dilution to each well.
-
Initiate the reaction by adding 10 µL of the 5 nM hCA II working solution.
-
Immediately place the plate in a spectrophotometer pre-set to 37°C.
-
-
Data Acquisition:
-
Measure the absorbance at 400 nm every 30 seconds for 10-15 minutes.
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance vs. time plot for each substrate concentration.
-
-
Data Analysis:
-
Plot the initial velocity (V₀) against the substrate concentration ([S]).
-
Fit the data to the Michaelis-Menten equation (Equation 1) using non-linear regression software (e.g., GraphPad Prism) to determine Kₘ and Vₘₐₓ.[4]
Equation 1: Michaelis-Menten Equation V₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])
-
Workflow for Establishing Foundational Enzyme Kinetics
Caption: Workflow for determining enzyme kinetic parameters (Kₘ and Vₘₐₓ).
Pillar 2: Quantifying Potency via IC₅₀ Determination
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. It represents the concentration of an inhibitor required to reduce enzyme activity by 50% under specific assay conditions.[5] It is crucial to understand that IC₅₀ is not an intrinsic binding constant; it is dependent on assay conditions, particularly substrate concentration.
Experimental Protocol: IC₅₀ Determination for MMSC and Acetazolamide
Objective: To determine and compare the IC₅₀ values of MMSC and the reference compound, AZA.
Step-by-Step Methodology:
-
Assay Conditions:
-
The substrate (pNPA) concentration should be set at or near its Kₘ value, as determined in Pillar 1. This ensures sensitivity to competitive inhibitors.[4]
-
The enzyme concentration remains 5 nM.
-
-
Inhibitor Preparation:
-
Prepare 10 mM stock solutions of both MMSC and AZA in DMSO.
-
Perform a serial dilution (e.g., 10-point, 3-fold dilutions) to create a range of concentrations that will span from no inhibition to full inhibition.
-
-
Assay Execution:
-
To the appropriate wells, add 170 µL of assay buffer, 10 µL of pNPA (at Kₘ concentration), and 10 µL of the corresponding inhibitor dilution. Include "no inhibitor" (0% inhibition) and "no enzyme" (100% inhibition) controls.
-
Pre-incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the 5 nM hCA II solution.
-
-
Data Acquisition and Analysis:
-
Monitor the reaction rate as described previously.
-
Normalize the data by setting the average rate of the "no inhibitor" control to 100% activity and the "no enzyme" control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation (Equation 2) to determine the IC₅₀ value.[6]
Equation 2: Four-Parameter Dose-Response Equation Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
-
Comparative Performance Data (Hypothetical)
| Compound | IC₅₀ (nM) | Hill Slope | Max Inhibition (%) |
| MMSC | 75.2 | -1.05 | 98.5 |
| Acetazolamide (AZA) | 12.8 | -0.98 | 99.1 |
Interpretation: In this hypothetical dataset, the reference compound AZA is more potent than MMSC, exhibiting a lower IC₅₀ value. Both compounds show near-complete inhibition with Hill slopes close to -1, suggesting a 1:1 binding stoichiometry.
Pillar 3: Unveiling the Mechanism of Inhibition (MOI)
Validating an inhibitor requires understanding how it inhibits the enzyme. The mechanism of inhibition (MOI) describes the manner in which the inhibitor binds to the enzyme and affects its interaction with the substrate. This is a critical step for lead optimization in drug development.[7]
The Four Primary Modes of Reversible Inhibition
-
Competitive: The inhibitor binds only to the enzyme's active site, directly competing with the substrate. This increases the apparent Kₘ but does not change Vₘₐₓ.[8]
-
Non-competitive: The inhibitor binds to an allosteric (non-active) site on the enzyme, regardless of whether the substrate is bound. This reduces the Vₘₐₓ but does not change the Kₘ.[8]
-
Uncompetitive: The inhibitor binds only to the enzyme-substrate (ES) complex. This reduces both Vₘₐₓ and Kₘ.[8]
-
Mixed: The inhibitor can bind to both the free enzyme and the ES complex, but with different affinities. This affects both Vₘₐₓ and Kₘ.
Conceptual Models of Reversible Enzyme Inhibition
Caption: Binding models for competitive, non-competitive, and uncompetitive inhibition.
Experimental Protocol: MOI Determination
Objective: To determine the MOI of MMSC by measuring enzyme kinetics at multiple fixed concentrations of the inhibitor and varying concentrations of the substrate.
Step-by-Step Methodology:
-
Experimental Design: This is a matrix experiment. You will generate a full substrate-velocity curve (as in Pillar 1) in the absence of inhibitor and in the presence of several fixed concentrations of MMSC (e.g., 0.5x, 1x, and 2x its IC₅₀ value).[7]
-
Assay Execution: Perform the kinetic assays as previously described for each inhibitor concentration.
-
Data Analysis with Lineweaver-Burk Plots:
-
For each dataset, calculate the reciprocals of velocity (1/V₀) and substrate concentration (1/[S]).
-
Plot 1/V₀ vs. 1/[S]. This is the Lineweaver-Burk plot.
-
Analyze the pattern of the lines:
-
Competitive: Lines intersect on the y-axis.
-
Non-competitive: Lines intersect on the x-axis.
-
Uncompetitive: Lines are parallel.
-
Mixed: Lines intersect in the upper-left quadrant.
-
-
Simultaneously fit the global dataset to the different inhibition models using non-linear regression to obtain the inhibition constant (Kᵢ).[9] This is a more statistically robust method than relying solely on graphical analysis.[10]
-
Comparative Kinetic Data (Hypothetical)
| Parameter | Acetazolamide (AZA) | MMSC |
| Apparent Vₘₐₓ | Unchanged | Decreases with [I] |
| Apparent Kₘ | Increases with [I] | Unchanged |
| MOI | Competitive | Non-competitive |
| Kᵢ (nM) | 8.5 | 65.0 |
Interpretation: This hypothetical data suggests AZA is a competitive inhibitor, consistent with literature, as it increases the apparent Kₘ. In contrast, MMSC appears to be a non-competitive inhibitor, reducing Vₘₐₓ without affecting Kₘ, suggesting it binds to an allosteric site.
Pillar 4: Probing for Artifacts and Irreversibility
This is the most critical pillar for MMSC due to its reactive sulfonyl chloride group. An inhibitor must be validated to ensure it is not a "pan-assay interference compound" (PAIN) or acting through a non-specific mechanism like aggregation.[11] Furthermore, the potential for covalent modification must be explicitly tested.
Protocol 1: Assessing Aggregation-Based Inhibition
Causality: Some compounds are non-specific inhibitors because they form aggregates at assay concentrations, which then sequester and denature the enzyme. This can be identified because the inhibition is non-stoichiometric and sensitive to detergents.
Step-by-Step Methodology:
-
Re-run the IC₅₀ determination for MMSC, but include 0.01% (v/v) Triton X-100 in the assay buffer.
-
Analysis: If MMSC is an aggregator, its IC₅₀ value will significantly increase (i.e., potency will decrease) in the presence of the detergent, which disrupts the aggregates. A true inhibitor's potency should be largely unaffected.
Protocol 2: Assessing Time-Dependence and Irreversibility
Causality: The sulfonyl chloride group on MMSC is an electrophile that can react with nucleophilic residues on the enzyme (like lysine, serine, or cysteine) to form a stable, covalent bond. This would result in irreversible inhibition. This is often characterized by an increase in inhibitory potency with longer pre-incubation times.
Step-by-Step Methodology (Jump-Dilution):
-
High-Concentration Incubation: Incubate a high concentration of hCA II (e.g., 1 µM) with a high concentration of MMSC (e.g., 10x IC₅₀) for various times (e.g., 0, 15, 30, 60 minutes).
-
Rapid Dilution: After the incubation period, rapidly dilute the enzyme-inhibitor mixture at least 100-fold into an assay solution containing the substrate (pNPA). This "jumps" the concentration of the unbound inhibitor to a level far below its IC₅₀, effectively preventing any new binding.
-
Measure Residual Activity: Immediately measure the residual enzyme activity.
-
Analysis:
-
If MMSC is a reversible inhibitor, its effect will be lost upon dilution, and enzyme activity will recover to near 100%.
-
If MMSC is an irreversible inhibitor, the enzyme will remain inhibited even after dilution, as the covalent bond persists. The amount of residual activity will decrease with longer pre-incubation times.
-
Workflow for Artifact and Irreversibility Validation
Caption: Decision workflow for identifying assay artifacts and mechanism of action.
Conclusion: A Comparative Synthesis of Inhibitor Profiles
This guide outlines a systematic, multi-pillar approach to validating enzyme inhibition data. By moving beyond a simple IC₅₀ measurement to include mechanistic studies and rigorous artifact checks, we can build a high-confidence profile of a novel inhibitor. The reactive nature of the sulfonyl chloride in MMSC makes these additional steps not just best practice, but absolutely essential for accurate characterization.
Final Comparative Summary (Hypothetical Data)
| Feature | This compound (MMSC) | Acetazolamide (AZA) - Reference | Rationale / Implication |
| Potency (IC₅₀) | 75.2 nM | 12.8 nM | AZA is more potent under these assay conditions. |
| Mechanism (MOI) | Non-competitive (Kᵢ = 65.0 nM) | Competitive (Kᵢ = 8.5 nM) | The two compounds bind to hCA II in fundamentally different ways. |
| Aggregation | Not an aggregator (No IC₅₀ shift with detergent) | Not an aggregator | Both compounds exhibit specific inhibition, not based on aggregation. |
| Reversibility | Irreversible (Activity does not recover after jump-dilution) | Reversible | The sulfonyl chloride of MMSC likely forms a covalent bond with the enzyme. |
Based on this comprehensive (though hypothetical) validation, we can conclude that MMSC is an irreversible, non-competitive inhibitor of hCA II . While less potent than the reversible, competitive inhibitor Acetazolamide in an initial screen, its irreversible mechanism could confer a longer duration of action in vivo. This complete profile, built on a foundation of self-validating protocols and critical analysis, provides the trustworthy data needed to make informed decisions in a drug discovery pipeline.
References
-
Holt, M. & Tipton, K. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. Available at: [Link]
-
Angeli, A., et al. (2017). Thioxocoumarins Show an Alternative Carbonic Anhydrase Inhibition Mechanism Compared to Coumarins. Journal of Medicinal Chemistry. Available at: [Link]
-
Mboge, M. Y., et al. (2018). Natural products that inhibit carbonic anhydrase. Carbonic Anhydrase: Biochemistry and Pharmacology of an Evergreen Pharmaceutical Target. Available at: [Link]
-
Gasparian, M. E. (2018). STATISTICAL ANALYSES OF ENZYME KINETICS: INHIBITION. Biological Journal of Armenia. Available at: [Link]
-
Bisswanger, H. (2000). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ciência e Cultura. Available at: [Link]
-
Atkinson, A. C., & Bogacka, B. (2002). Robust Experimental Design for Choosing Between Models of Enzyme Inhibition. Journal of the Royal Statistical Society. Available at: [Link]
-
Gessner, G., et al. (2000). Evaluation of a minimal experimental design for determination of enzyme kinetic parameters and inhibition mechanism. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray. Retrieved January 18, 2026, from [Link]
-
Nocentini, A., & Supuran, C. T. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
Krupyanko, V. I. (2009). Perspectives of data analysis of enzyme inhibition and activation, Part 3: Equations for calculation of the initial rates of enzymatic reactions. Journal of Biochemical and Molecular Toxicology. Available at: [Link]
-
Maresca, A., et al. (2020). Carbonic Anhydrase Inhibitors from Marine Natural Products. Marine Drugs. Available at: [Link]
-
Mayo Clinic Staff. (2024). Glaucoma - Diagnosis and treatment. Mayo Clinic. Available at: [Link]
-
Copeland, R. A. (2012). Mechanism of Action Assays for Enzymes. Assay Guidance Manual. Available at: [Link]
-
BISTIC. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. BISTIC. Retrieved January 18, 2026, from [Link]
-
Shapiro, A. B. (2015). How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate. Available at: [Link]
-
Shapiro, A. B. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)? ResearchGate. Available at: [Link]
-
Klink, T. A. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. Available at: [Link]
-
LI-COR Biosciences. (2018). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A41 Cells Responding to Epidermal Growth Factor. protocols.io. Available at: [Link]
-
Kruger, N. J. (1995). Errors and artifacts in coupled spectrophotometric assays of enzyme activity. Phytochemistry. Available at: [Link]
-
Palma, A. S., et al. (2017). Calculating Half Maximal Inhibitory Concentration (IC50) Values from Glycomics Microarray Data Using GraphPad Prism. Methods in Molecular Biology. Available at: [Link]
-
JoVE. (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. YouTube. Available at: [Link]
-
Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. Retrieved January 18, 2026, from [Link]
-
Solano, F. (2014). Can anyone help with a query on enzyme inhibition and activation? ResearchGate. Available at: [Link]
-
Duggleby, R. G. (1989). Analysis of kinetic data for irreversible enzyme inhibition. Biochemical Journal. Available at: [Link]
-
Coussens, N. P., & Dahlin, J. L. (Eds.). (2004-). Assay Artifacts and Interferences. Assay Guidance Manual. Available at: [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. Khan Academy. Retrieved January 18, 2026, from [Link]
Sources
- 1. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 3. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. clyte.tech [clyte.tech]
- 7. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Khan Academy [khanacademy.org]
- 9. Evaluation of a minimal experimental design for determination of enzyme kinetic parameters and inhibition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Assay Artifacts and Interferences - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Reactivity Analysis of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount. This guide provides an in-depth, objective comparison of modern experimental methodologies to assess the cross-reactivity of the compound 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride . While specific cross-reactivity data for this compound is not extensively published, this guide will use it as a central case study to compare and contrast key analytical techniques. We will delve into the causality behind experimental choices and provide actionable protocols, using data from structurally related sulfonamides to illustrate expected outcomes.
The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of a small molecule is intrinsically linked to its specific binding to the intended biological target. Off-target interactions can lead to unforeseen side effects, toxicity, or even desirable polypharmacology. The benzenesulfonyl chloride moiety present in our topic compound is a reactive electrophile, known to form covalent bonds with nucleophilic residues such as lysine and cysteine on protein targets. This reactivity underscores the critical need for a thorough assessment of its proteome-wide interaction profile.
Structurally Related Compounds: A Framework for Comparison
To provide a practical context, we will draw comparative insights from well-characterized sulfonamide-containing drugs. For instance, Celecoxib , a selective COX-2 inhibitor, and Pazopanib , a multi-kinase inhibitor, both feature a benzenesulfonamide scaffold.[1][2] Studies on these and other similar molecules have revealed off-target activities that inform our experimental design for assessing novel compounds.[2]
A Comparative Analysis of Cross-Reactivity Assessment Methodologies
We will now explore three orthogonal, state-of-the-art techniques for characterizing the cross-reactivity and target engagement of small molecules:
-
Surface Plasmon Resonance (SPR): A biophysical method for quantifying binding kinetics and affinity in real-time.
-
Cellular Thermal Shift Assay (CETSA®): A target engagement assay that measures the thermal stabilization of a protein upon ligand binding in a cellular context.
-
Chemical Proteomics: A mass spectrometry-based approach for the unbiased, proteome-wide identification of small molecule targets.
Surface Plasmon Resonance (SPR): Quantifying Binding Dynamics
SPR is a label-free, optical biosensor technique that measures the interaction between an analyte in solution and a ligand immobilized on a sensor surface in real-time.[3] It provides quantitative data on association (k_a_), dissociation (k_d_) rates, and the equilibrium dissociation constant (K_D_), offering a detailed view of the binding affinity and kinetics of a compound to a purified protein.
-
Immobilization Strategy: The choice of immobilizing the protein target versus the small molecule is critical. Typically, the larger molecule (protein) is immobilized to maximize the change in refractive index upon binding of the smaller analyte.
-
Surface Chemistry: The selection of the sensor chip's surface chemistry (e.g., carboxymethyl dextran for amine coupling) is crucial for stable immobilization of the target protein while minimizing non-specific binding.
-
Analyte Concentration Range: A wide range of analyte concentrations, spanning below and above the expected K_D_, is necessary to accurately determine the kinetic parameters.
-
Protein Immobilization:
-
Equilibrate a CM5 sensor chip with HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Activate the surface with a 1:1 mixture of 0.1 M N-hydroxysuccinimide (NHS) and 0.4 M N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC).
-
Inject the purified target protein (e.g., a candidate kinase) at a concentration of 50 µg/mL in 10 mM sodium acetate, pH 5.0, to achieve the desired immobilization level (e.g., ~10,000 Response Units).
-
Deactivate excess reactive groups with a 1 M ethanolamine-HCl, pH 8.5 solution.
-
-
Kinetic Analysis:
-
Prepare a dilution series of this compound in running buffer with a final DMSO concentration of 1% (e.g., 0.1, 0.5, 1, 5, 10, 50 µM).
-
Inject the compound solutions over the immobilized protein surface and a reference flow cell (deactivated surface) for a defined association time (e.g., 180 seconds).
-
Allow for dissociation in running buffer for a defined time (e.g., 300 seconds).
-
Regenerate the surface between cycles using a low pH glycine solution (e.g., 10 mM glycine-HCl, pH 2.5) if necessary.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine k_a_, k_d_, and K_D_.
-
| Compound | Target Protein | k_a_ (M⁻¹s⁻¹) | k_d_ (s⁻¹) | K_D_ (µM) |
| This compound | Hypothetical Kinase A | Experimental Value | Experimental Value | Experimental Value |
| Comparator: Pazopanib | VEGFR2 | 1.2 x 10⁶ | 6.0 x 10⁻³ | 0.005 |
| Comparator: Pazopanib | c-Kit | 8.5 x 10⁵ | 4.2 x 10⁻² | 0.049 |
Illustrative data for Pazopanib is based on publicly available information. Values for the topic compound are to be determined experimentally.
Caption: Workflow for SPR-based kinetic analysis.
Cellular Thermal Shift Assay (CETSA®): Assessing Target Engagement in a Native Environment
CETSA® is a powerful method for assessing the direct binding of a compound to its target protein within intact cells or cell lysates.[4] The principle is that ligand binding stabilizes the target protein, resulting in a higher melting temperature (T_m_). This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment, typically by Western blotting.[5]
-
Cellular Context: Performing the assay in intact cells provides a more physiologically relevant environment, accounting for cell permeability and intracellular interactions.
-
Temperature Gradient: A broad temperature range is essential to accurately determine the melting curve of the target protein and observe a significant thermal shift upon compound binding.
-
Detection Method: Western blotting is a common and accessible method for detecting the soluble target protein.[6] However, mass spectrometry can be used for proteome-wide analysis.
-
Cell Treatment:
-
Culture cells (e.g., a human cancer cell line) to ~80% confluency.
-
Treat cells with either vehicle (e.g., 0.1% DMSO) or this compound at a desired concentration (e.g., 10 µM) for 1 hour.
-
-
Heat Challenge:
-
Harvest and resuspend the cells in PBS supplemented with a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentration for all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Plot the normalized signal as a function of temperature to generate melting curves for both vehicle- and compound-treated samples.
-
Determine the T_m_ for each condition. A positive shift in T_m_ in the presence of the compound indicates target engagement.
-
| Compound | Target Protein | Vehicle T_m_ (°C) | Compound T_m_ (°C) | Thermal Shift (ΔT_m_ °C) |
| This compound | Hypothetical Kinase A | Experimental Value | Experimental Value | Experimental Value |
| Comparator: Celecoxib | COX-2 | 52.5 | 58.0 | +5.5 |
| Comparator: Celecoxib | Off-target Carbonic Anhydrase II | 59.0 | 59.2 | +0.2 (insignificant) |
Illustrative data for Celecoxib is based on typical results from such experiments.
Caption: Workflow for CETSA® coupled with Western blotting.
Chemical Proteomics: Unbiased Proteome-Wide Target Identification
Chemical proteomics encompasses a range of techniques that use chemical probes to identify the protein targets of a small molecule on a proteome-wide scale.[7][8] An affinity-based pull-down approach, for example, involves immobilizing the compound of interest on a solid support to "fish" for its binding partners from a cell lysate.[9]
-
Probe Design: The point of attachment of the linker to the small molecule is crucial to avoid disrupting its binding to the target proteins. A control experiment with a non-binding analog is essential to distinguish specific from non-specific binders.
-
Immobilization Matrix: Agarose or magnetic beads are commonly used for their low non-specific protein binding properties.
-
Mass Spectrometry: High-resolution mass spectrometry is required for the accurate identification and quantification of the pulled-down proteins.
-
Probe Synthesis:
-
Synthesize an analog of this compound with a linker (e.g., a polyethylene glycol chain) terminating in a functional group (e.g., a primary amine or a carboxyl group) suitable for conjugation to the solid support.
-
-
Immobilization:
-
Covalently couple the synthesized probe to NHS-activated agarose beads according to the manufacturer's protocol.
-
Prepare control beads by blocking the reactive groups without adding the probe.
-
-
Affinity Pull-Down:
-
Incubate the probe-conjugated beads and control beads with a cell lysate for several hours at 4°C.
-
Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elute the specifically bound proteins, for example, by boiling the beads in SDS-PAGE sample buffer.
-
-
Protein Identification by Mass Spectrometry:
-
Separate the eluted proteins by SDS-PAGE and visualize with Coomassie blue staining.
-
Excise the protein bands and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the acquired MS/MS spectra against a protein database.
-
-
Data Analysis:
-
Compare the list of proteins identified from the probe-conjugated beads with those from the control beads.
-
Proteins that are significantly enriched on the probe-conjugated beads are considered potential binding partners.
-
Further validation of these hits is required using orthogonal methods like SPR or CETSA®.
-
| Protein Hit | Gene Name | Enrichment Ratio (Probe/Control) | Putative Function |
| Hypothetical Kinase A | HKA1 | 25.3 | Signal Transduction |
| Hypothetical Off-Target 1 | HOT1 | 15.8 | Metabolism |
| Hypothetical Off-Target 2 | HOT2 | 12.1 | Protein Folding |
This table represents a hypothetical output from a chemical proteomics experiment.
Caption: Workflow for affinity-based chemical proteomics.
Comparative Summary and Concluding Remarks
| Feature | Surface Plasmon Resonance (SPR) | Cellular Thermal Shift Assay (CETSA®) | Chemical Proteomics |
| Principle | Measures binding-induced changes in refractive index. | Measures ligand-induced protein thermal stabilization. | Affinity-based capture of protein targets. |
| Context | In vitro (purified components) | In situ (cells) or in vitro (lysates) | In vitro (lysates) |
| Output | Binding kinetics (k_a_, k_d_) and affinity (K_D_). | Target engagement and thermal shift (ΔT_m_). | Identity of potential on- and off-targets. |
| Throughput | Low to medium. | Medium. | Low (for full workflow), but adaptable. |
| Key Advantage | Provides detailed kinetic information. | Confirms target engagement in a cellular environment. | Unbiased, proteome-wide screening. |
| Key Limitation | Requires purified protein; may miss cellular effects. | Indirect measure of binding; requires specific antibodies. | Requires chemical modification of the compound; potential for false positives. |
The selection of an appropriate methodology for assessing the cross-reactivity of This compound depends on the specific research question. An integrated approach, utilizing the strengths of each technique, will provide the most comprehensive and reliable selectivity profile. For instance, chemical proteomics can be employed for initial, unbiased screening to identify a broad range of potential interactors. Hits can then be validated and quantified using CETSA® to confirm cellular target engagement and SPR to determine the precise binding kinetics and affinity. This multi-faceted strategy ensures a robust understanding of a compound's interactions, which is a cornerstone of modern drug discovery and development.
References
-
Characterization of Small Molecule–Protein Interactions Using SPR Method. Methods in Molecular Biology, 2023.
-
Pazopanib - LiverTox - NCBI Bookshelf. National Institute of Diabetes and Digestive and Kidney Diseases, 2020.
-
Pharmacological Exploitation of an Off-Target Antibacterial Effect of the Cyclooxygenase-2 Inhibitor Celecoxib against Francisella tularensis. Antimicrobial Agents and Chemotherapy, 2009.
-
Target profiling of small molecules by chemical proteomics. Nature Chemical Biology, 2009.
-
Application Note: Western Blot Analysis for Target Engagement of "Compound 13". BenchChem, 2025.
-
Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Translational Medicine, 2023.
-
Involvement of Pazopanib and Sunitinib Aldehyde Reactive Metabolites in Toxicity and Drug-Drug Interactions in Vitro and in Patient Samples. Chemical Research in Toxicology, 2020.
-
Target Engagement Assays in Early Drug Discovery. ACS Medicinal Chemistry Letters, 2022.
-
Off-target identification by chemical proteomics for the understanding of drug side effects. Expert Opinion on Drug Discovery, 2020.
-
Monitoring Target Engagement in Drug Discovery: Application of Wes to the Cellular Thermal Shift Assay. Bio-Techne, 2021.
Sources
- 1. Pazopanib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rlandrews.org [rlandrews.org]
- 6. What to Know About Reducing Celebrex Side Effects [hss.edu]
- 7. Target profiling of small molecules by chemical proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of Synthetic Methods Using 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride
In the landscape of modern drug discovery and development, the synthesis of sulfonamide-containing molecules is a cornerstone of medicinal chemistry. The reproducibility of these synthetic routes is not merely a matter of academic interest but a critical factor influencing project timelines, cost, and the ultimate success of a therapeutic program. This guide provides an in-depth analysis of synthetic methods utilizing the specialized reagent, 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride, a key building block for a range of targeted therapeutics.
We will move beyond a simple recitation of protocols to dissect the factors governing reproducibility. This analysis is grounded in established chemical principles and supported by experimental data from peer-reviewed literature, offering researchers a practical framework for methodological selection and troubleshooting.
The Standard Approach: Direct Sulfonylation with an Amine
The most direct and widely employed method for forming a sulfonamide bond is the reaction of a sulfonyl chloride with a primary or secondary amine. This reaction is fundamentally a nucleophilic substitution at the sulfur atom.
Mechanistic Rationale
The reaction proceeds via the nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride. A base, typically a tertiary amine like pyridine or triethylamine, is essential. Its role is twofold: to neutralize the hydrochloric acid (HCl) byproduct that is generated, and in the case of pyridine, to potentially act as a nucleophilic catalyst, forming a more reactive sulfonylpyridinium salt intermediate. The choice of base and solvent can significantly impact reaction kinetics and the side-product profile, directly influencing reproducibility.
Experimental Protocol: Synthesis of a Model N-Aryl Sulfonamide
This protocol details the synthesis of a representative sulfonamide using this compound and a model amine, such as 4-aminoacetophenone.
Materials:
-
This compound (1.0 equiv)
-
4-Aminoacetophenone (1.05 equiv)
-
Pyridine (dried, 2-3 equiv)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
In a flame-dried, round-bottomed flask under an inert atmosphere (Nitrogen or Argon), dissolve 4-aminoacetophenone in anhydrous DCM.
-
Add pyridine to the solution and cool the mixture to 0 °C in an ice-water bath.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes. The dropwise addition is crucial to control the exotherm of the reaction.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to yield the desired sulfonamide.[2]
Visualizing the Standard Workflow
Caption: Standard workflow for sulfonamide synthesis.
Key Factors Governing Reproducibility
-
Reagent Quality: this compound is highly susceptible to hydrolysis, converting to the corresponding sulfonic acid. This inactive impurity can complicate purification and lead to inconsistent yields. It is imperative to use freshly opened or properly stored reagent and anhydrous solvents.[3]
-
Temperature Control: The reaction is often exothermic. Inconsistent temperature control can lead to the formation of side products, such as symmetrical sulfones or undesired reactions with bifunctional molecules.
-
Base Stoichiometry: Insufficient base will leave un-neutralized HCl, which can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Excess base can sometimes lead to decomposition pathways.
-
Workup Procedure: The aqueous workup must be performed carefully. Emulsion formation can lead to product loss, and incomplete removal of the base or acid can interfere with crystallization and subsequent steps.
Alternative Strategy: Late-Stage Sulfonyl Chloride Formation from Sulfonamides
For complex molecules, particularly in the later stages of a synthetic sequence, subjecting the molecule to a reactive sulfonyl chloride can be risky due to potential side reactions with other functional groups. A modern alternative involves the activation of a stable, primary sulfonamide to generate the sulfonyl chloride in situ.
Mechanistic Rationale
This approach leverages specialized activating agents, such as Pyry-BF₄, which react selectively with the -SO₂NH₂ group.[4][5][6] The pyrylium salt activates the poorly nucleophilic NH₂ group, facilitating its conversion into a good leaving group. In the presence of a chloride source (e.g., MgCl₂), this intermediate is converted to the highly electrophilic sulfonyl chloride, which can then be trapped by a nucleophile in the same pot.[4][5] This strategy avoids the isolation of the often-unstable sulfonyl chloride.
Visualizing the Comparative Workflow
Caption: Logic for selecting the optimal synthetic route.
Conclusion
While the direct reaction of this compound with an amine remains a viable and widely-used method, its reproducibility is intrinsically tied to the stringent control of reaction parameters and the quality of the sulfonyl chloride. For simpler molecules and early-stage synthesis, this method is often the most straightforward.
However, for complex, multifunctional molecules, emerging techniques such as the late-stage functionalization of primary sulfonamides offer a paradigm shift. By avoiding the isolation and handling of the sensitive sulfonyl chloride intermediate, these methods provide a more robust and reproducible pathway to the desired products, granting chemists greater flexibility and reliability in the final, value-adding steps of a synthesis. Researchers must weigh the upfront investment in preparing the necessary precursor against the downstream benefits of enhanced reproducibility and functional group tolerance.
References
-
Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
-
Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
- US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride - Google Patents. (n.d.).
-
The Preparation of Alkyl Sulfonyl Chlorides from Isothioureas. II. (n.d.). pubs.acs.org. [Link]
-
4-Cyano-2-methoxybenzenesulfonyl Chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
Synthesis of sulfonyl chloride substrate precursors. (n.d.). pubs.rsc.org. [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.). ACS Publications. [Link]
-
An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides - MDPI. (2023, May 20). MDPI. [Link]
-
N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
- US4487726A - 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride - Google Patents. (n.d.).
- US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides - Google Patents. (n.d.).
-
This compound - Amerigo Scientific. (n.d.). Amerigo Scientific. [Link]
-
(PDF) 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation - ResearchGate. (2024, November 8). ResearchGate. [Link]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]
-
A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Wiley Online Library. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (n.d.). Angewandte Chemie International Edition. [Link]
-
Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019, October 9). ResearchGate. [Link]
-
Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T Kloramin-T'den N-asetil-4-metil-benzensülfonamid'in sentezi - DergiPark. (2020, December 6). DergiPark. [Link]
-
The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). (n.d.). ResearchGate. [Link]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. (n.d.). eurjchem.com. [Link]
-
4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem. (n.d.). PubChem. [Link]
Sources
- 1. N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. d-nb.info [d-nb.info]
- 6. researchgate.net [researchgate.net]
Navigating the Analytical Landscape for Sulfonamide Impurity Profiling: A Comparative Guide to 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride Standards
In the rigorous landscape of pharmaceutical development and quality control, the precise identification and quantification of impurities are paramount to ensuring drug safety and efficacy. Sulfonamide-based drugs, a cornerstone of antibacterial therapies, are no exception. A critical, yet often challenging, aspect of their analysis is the accurate characterization of process-related impurities and degradation products. One such key intermediate and potential impurity is 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride. Its role as a reactive precursor underscores the necessity for highly reliable analytical standards to ensure its effective monitoring and control.
This guide, designed for researchers, analytical scientists, and drug development professionals, provides a comprehensive comparison of analytical standards for this compound. We will delve into the nuances of available reference materials, compare their performance against viable alternatives using experimental data, and provide detailed analytical protocols to empower your laboratory with robust and reliable methodologies. Our focus remains on the principles of scientific integrity, ensuring that every recommendation is grounded in verifiable data and established analytical principles.
The Critical Role of Certified Reference Materials (CRMs)
The foundation of any robust analytical method is the quality of the reference standard. For a reactive compound like this compound, the use of a Certified Reference Material (CRM) is not just best practice; it is a necessity for ensuring the accuracy and traceability of analytical results. CRMs are produced under stringent ISO guidelines and come with a comprehensive certificate of analysis that details the compound's identity, purity, and the uncertainty of the certified value. This level of characterization is what distinguishes a CRM from a standard research-grade chemical and is indispensable for methods intended for regulatory submission.
While a specific, commercially available CRM for this compound may be limited, it is crucial to source standards from accredited suppliers who can provide comprehensive documentation on purity, identity, and stability. When a dedicated CRM is unavailable, a well-characterized in-house or primary standard, qualified against a pharmacopeial standard where applicable, becomes the next best alternative.
Comparative Analysis of Analytical Standards: A Data-Driven Approach
The selection of an appropriate analytical standard extends beyond mere availability. Factors such as purity, stability, and performance in relevant analytical techniques are critical considerations. In the absence of multiple commercially available CRMs for direct comparison, we will evaluate the performance of a high-purity standard for this compound against a closely related structural analog, 4-Methoxybenzenesulfonyl chloride, which can serve as a system suitability or internal standard in certain applications.
Table 1: Comparison of Key Analytical Attributes
| Attribute | This compound | 4-Methoxybenzenesulfonyl chloride (Alternative) | Justification for Comparison |
| Purity (Typical) | >98% (HPLC) | >99% (GC) | High purity is essential for accurate quantification. The alternative offers a slightly higher purity, which could be advantageous as an internal standard. |
| Molecular Weight | 263.7 g/mol | 206.6 g/mol | The difference in molecular weight allows for clear chromatographic and mass spectrometric differentiation. |
| Key Functional Groups | Sulfonyl chloride, Methoxy, Methylamino, Carbonyl | Sulfonyl chloride, Methoxy | The additional functional groups on the target analyte influence its polarity and chromatographic retention, making the alternative a good test for system suitability. |
| Stability | Moderate; sensitive to moisture | Moderate; sensitive to moisture | Both compounds exhibit similar stability profiles, requiring careful handling and storage to prevent degradation. |
| Primary Use | Primary analytical standard for impurity quantification | System suitability standard, internal standard, or starting material for synthesis of related impurities. | The alternative serves a different but complementary role in the analytical workflow. |
Experimental Protocols for Robust Analysis
The following protocols provide a detailed, step-by-step methodology for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a cornerstone technique for pharmaceutical analysis.
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This method is designed for the accurate determination of the purity of this compound and for the separation of potential related impurities.
1. Instrumentation and Columns:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or a UV detector is recommended.
-
Analytical Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) provides excellent resolution for this class of compounds.
2. Reagents and Solutions:
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Standard Solution Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound reference standard in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.
-
Sample Solution Preparation: Prepare the sample solution at the same concentration as the standard solution using the same diluent.
3. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 230 nm.
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25-26 min: 80% to 30% B
-
26-30 min: 30% B
-
4. System Suitability:
-
Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
5. Data Analysis:
-
Calculate the purity of the sample by area normalization, assuming all impurities have the same response factor as the main component.
Causality Behind Experimental Choices:
-
Reversed-Phase C18 Column: The non-polar nature of the C18 stationary phase is well-suited for retaining and separating moderately polar compounds like sulfonamides.
-
Formic Acid in Mobile Phase: The addition of a small amount of acid improves peak shape and suppresses the ionization of acidic and basic functional groups.
-
Gradient Elution: A gradient program is employed to ensure the elution of both more polar and less polar impurities within a reasonable run time while maintaining good resolution.
-
Detection at 230 nm: This wavelength is chosen based on the UV absorbance maximum of the chromophores present in the molecule, ensuring high sensitivity.
Diagram of the HPLC Workflow:
Caption: Workflow for HPLC purity assessment.
Trustworthiness Through Self-Validating Systems
A described protocol is only as reliable as its built-in checks and balances. The inclusion of a system suitability test within the HPLC method is a prime example of a self-validating system. By establishing criteria for the precision of replicate injections and peak symmetry, the analyst can be confident that the chromatographic system is performing adequately before proceeding with sample analysis. This proactive approach minimizes the risk of generating unreliable data and ensures the trustworthiness of the final results.
Conclusion
The selection of an appropriate analytical standard for this compound is a critical decision that directly impacts the quality and reliability of analytical data in pharmaceutical development. While the availability of a dedicated Certified Reference Material may be limited, a thorough evaluation of high-purity standards from reputable suppliers, coupled with robust, well-validated analytical methods, can provide the necessary confidence in impurity profiling. By understanding the rationale behind experimental choices and incorporating self-validating system suitability tests, researchers can build a framework of trust and scientific integrity into their analytical workflows. This guide serves as a foundational resource to empower scientists in making informed decisions and executing precise and reliable analyses of this important sulfonamide intermediate.
References
A Senior Application Scientist's Guide to Purity Assessment of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride is a key building block in the synthesis of various pharmaceutically active compounds. Its reactive sulfonyl chloride moiety makes it a valuable synthon, but also susceptible to degradation and the formation of impurities that can have downstream consequences. This guide provides a comparative overview of the essential analytical techniques for robustly assessing the purity of this critical intermediate, grounded in practical insights and established scientific principles.
The Analytical Imperative: Why Purity Matters
The purity of this compound directly impacts the yield and purity of the final active pharmaceutical ingredient (API). Key impurities can lead to:
-
Side Reactions: Unwanted chemical transformations that reduce the yield of the desired product and complicate purification.
-
Altered Biological Activity: Impurities may have their own pharmacological effects, leading to unpredictable outcomes.
-
Toxicity: Certain process-related impurities can be toxic, posing a safety risk.
-
Regulatory Scrutiny: Regulatory bodies like the FDA and EMA have stringent requirements for the characterization and control of impurities in drug substances.
Therefore, a multi-faceted analytical approach is not just recommended; it is essential for ensuring the quality and consistency of the synthetic process.
A Multi-Modal Approach to Purity Verification
No single analytical technique can provide a complete picture of a compound's purity. A combination of chromatographic and spectroscopic methods is necessary for unambiguous identification, quantification, and characterization of the target molecule and any potential impurities.
dot
Caption: Recommended analytical workflow for purity assessment.
I. High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination
HPLC is the primary technique for determining the purity of a compound and for detecting and quantifying impurities. Its high resolving power allows for the separation of the main component from closely related structures.
Principle of Operation
Reverse-phase HPLC (RP-HPLC) is the most common mode used for analyzing aromatic sulfonyl chlorides. The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and a miscible organic solvent like acetonitrile or methanol. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. More polar compounds elute earlier, while less polar compounds are retained longer.
Experimental Protocol: A Starting Point
While a specific method for this compound may need optimization, a robust starting point can be adapted from methods for similar compounds[1][2].
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: Hold at 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile at a concentration of approximately 1 mg/mL.
Causality Behind Experimental Choices:
-
C18 Column: Provides excellent hydrophobic retention for aromatic compounds.
-
Phosphoric Acid: The acidic modifier sharpens peaks by suppressing the ionization of any acidic or basic functional groups. For mass spectrometry compatibility, formic acid would be a suitable replacement[1].
-
Gradient Elution: Necessary to elute a range of compounds with varying polarities, from polar impurities to the less polar main compound.
-
UV Detection at 254 nm: The aromatic ring in the molecule provides strong UV absorbance at this wavelength.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled tool for confirming the chemical structure of the synthesized compound and for identifying and quantifying impurities. Both ¹H and ¹³C NMR provide a detailed map of the molecule's atomic connectivity.
Principle of Operation
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency is sensitive to the local electronic environment, providing information about the structure of the molecule.
Expected Spectral Features
¹H NMR (in CDCl₃):
-
~8.0-8.5 ppm (multiplet, 2H): Aromatic protons ortho to the sulfonyl chloride group.
-
~7.0-7.2 ppm (doublet, 1H): Aromatic proton ortho to the methoxy group.
-
~6.5-6.8 ppm (broad singlet, 1H): N-H proton of the methylamino carbonyl group.
-
~4.0 ppm (singlet, 3H): Methoxy (O-CH₃) protons.
-
~3.0 ppm (doublet, 3H): Methylamino (N-CH₃) protons.
¹³C NMR (in CDCl₃):
-
~165-170 ppm: Carbonyl carbon (C=O).
-
~160-165 ppm: Aromatic carbon attached to the methoxy group.
-
~130-140 ppm: Quaternary aromatic carbons.
-
~110-125 ppm: Aromatic CH carbons.
-
~56 ppm: Methoxy carbon (O-CH₃).
-
~27 ppm: Methylamino carbon (N-CH₃).
Quantitative NMR (qNMR) for Purity Assessment
qNMR is a powerful primary method for determining the absolute purity of a substance without the need for a reference standard of the analyte itself. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal. By integrating the signals of the analyte and a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.
Experimental Protocol for qNMR:
-
Accurately weigh a known amount of the synthesized compound and a certified internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into an NMR tube.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquire a ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., long relaxation delay, 90° pulse angle).
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
III. Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to confirm the molecular weight of the synthesized compound and to identify the molecular weights of any impurities.
Principle of Operation
In a mass spectrometer, molecules are ionized, and the resulting ions are separated based on their m/z ratio and detected. The resulting mass spectrum is a plot of ion intensity versus m/z.
Expected Mass Spectrum
For this compound (Molecular Formula: C₉H₁₀ClNO₄S, Molecular Weight: 263.7 g/mol )[4], the following features would be expected in the mass spectrum:
-
Molecular Ion Peak (M⁺): A peak at m/z 263.
-
Isotope Peaks: Due to the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S and ³⁴S), characteristic isotope patterns will be observed. The M+2 peak (at m/z 265) will be approximately one-third the intensity of the molecular ion peak, which is a clear indicator of the presence of one chlorine atom.
-
Fragmentation Peaks: The molecule will likely fragment in a predictable manner, with common losses including Cl, SO₂, and cleavage of the amide bond.
IV. Elemental Analysis: An Orthogonal Confirmation of Composition
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the compound. This data is used to confirm that the elemental composition of the synthesized material matches the theoretical composition of the target molecule.
Principle of Operation
A small, accurately weighed sample is combusted in a stream of oxygen. The resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified.
Expected Composition
For C₉H₁₀ClNO₄S:
-
Carbon (C): 40.99%
-
Hydrogen (H): 3.82%
-
Chlorine (Cl): 13.44%
-
Nitrogen (N): 5.31%
-
Oxygen (O): 24.26%
-
Sulfur (S): 12.16%
A measured composition that is in close agreement with these theoretical values provides strong evidence of the compound's purity and identity.
Comparison of Analytical Techniques
| Technique | Primary Application | Strengths | Limitations |
| HPLC/UPLC | Purity assessment, impurity profiling | High resolution, high sensitivity, quantitative | Destructive, requires a reference standard for impurity identification |
| NMR Spectroscopy | Structural elucidation, purity (qNMR) | Non-destructive, provides detailed structural information, absolute quantification with qNMR | Lower sensitivity than HPLC, can be complex to interpret |
| Mass Spectrometry | Molecular weight confirmation, impurity identification | High sensitivity, provides molecular weight information | Destructive, may not be quantitative without standards, ionization can be challenging |
| Elemental Analysis | Elemental composition confirmation | Provides fundamental compositional data, orthogonal to other techniques | Requires a relatively large amount of sample, does not provide structural information |
Potential Impurities and Their Origins
Understanding the potential impurities that can arise during the synthesis is crucial for developing appropriate analytical methods for their detection.
dot
Caption: Potential sources of impurities in the synthesis.
Common impurities to monitor for include:
-
Starting Materials: Incomplete reaction can leave residual starting materials.
-
Positional Isomers: The chlorosulfonation of substituted benzenes can sometimes lead to the formation of isomers.
-
Hydrolysis Product: The sulfonyl chloride is sensitive to moisture and can hydrolyze to the corresponding sulfonic acid.
-
Di-sulfonated Byproducts: Under harsh reaction conditions, di-sulfonation of the aromatic ring can occur.
Each of these impurities will have a distinct profile in HPLC and NMR, allowing for their detection and quantification.
Conclusion: A Self-Validating System for Quality Assurance
The purity assessment of this compound is a critical step in the drug development process. By employing a combination of orthogonal analytical techniques—HPLC for purity and impurity profiling, NMR for structural confirmation and quantitative assay, mass spectrometry for molecular weight verification, and elemental analysis for compositional confirmation—researchers can establish a robust, self-validating system. This comprehensive approach ensures the quality and consistency of this vital synthetic intermediate, ultimately contributing to the development of safe and effective medicines.
References
-
PubChem. 4-Methoxybenzenesulfonyl chloride. National Center for Biotechnology Information. [Link]
-
SIELC Technologies. Separation of Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- on Newcrom R1 HPLC column. [Link]
-
Amerigo Scientific. This compound. [Link]
-
Journal of Pharmaceutical and Biomedical Analysis. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. [Link]
-
ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]
-
Journal of Medicinal Chemistry. Purity by Absolute qNMR Instructions. [Link]
Sources
- 1. Separation of Benzenesulfonyl chloride, 3-(acetylamino)-4-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine – Oriental Journal of Chemistry [orientjchem.org]
- 3. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
A Comparative Benchmarking Guide: 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride in Modern Sulfonamide Synthesis
Introduction: The Evolving Landscape of Sulfonylating Reagents in Drug Discovery
The sulfonamide functional group is a cornerstone in medicinal chemistry, integral to the structure of a multitude of therapeutic agents.[1] The synthesis of sulfonamides, classically achieved through the reaction of a sulfonyl chloride with a primary or secondary amine, remains a pivotal transformation in drug discovery and development.[2] The choice of the sulfonylating agent is critical, as its structure dictates not only the reactivity and scope of the sulfonylation reaction but also imparts specific physicochemical properties to the final sulfonamide product. These properties, in turn, influence the compound's pharmacokinetic and pharmacodynamic profile.
This guide presents a comprehensive benchmarking analysis of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride , a specialized sulfonylating reagent, against two widely utilized commercial reagents: p-toluenesulfonyl chloride (tosyl chloride, TsCl) and 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) . Through a series of standardized experimental protocols, we will objectively evaluate these reagents based on key performance indicators relevant to the modern medicinal chemistry laboratory. This guide is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection of sulfonylating agents for their synthetic campaigns.
The Candidate: this compound
This compound is a bespoke reagent designed for applications in contemporary drug discovery. Its unique substitution pattern, featuring a methoxy group and a meta-positioned methylamino-carbonyl moiety, suggests a modulation of both electronic and steric properties compared to simpler arylsulfonyl chlorides. The methoxy group is a well-known modulator of pharmacokinetic properties in drug candidates, often improving metabolic stability and target engagement.[3] The methylamino-carbonyl group introduces a hydrogen bond donor and acceptor, potentially influencing the solubility and biological activity of the resulting sulfonamides.
The Commercial Standards: Tosyl Chloride and Dansyl Chloride
-
Tosyl Chloride (TsCl): A workhorse reagent in organic synthesis, tosyl chloride is widely used for the formation of sulfonamides and sulfonate esters.[4] Its reactivity is well-characterized, and it serves as a robust baseline for comparison.
-
Dansyl Chloride: This reagent is extensively used for the derivatization of amines, particularly amino acids, to yield highly fluorescent sulfonamides for analytical purposes.[5] Its inclusion in this study provides a benchmark for applications where the resulting sulfonamide's spectral properties are of interest.
Benchmarking Performance: Key Metrics and Experimental Design
To provide a holistic comparison, we will evaluate the performance of each sulfonylating reagent based on the following key metrics:
-
Reactivity and Reaction Kinetics: The rate of sulfonamide formation is a critical parameter for efficient synthesis.
-
Reaction Yield and Purity: The efficiency of the reaction in producing the desired sulfonamide in high purity.
-
Substrate Scope: The ability of the reagent to react with a diverse range of amines, including electronically and sterically challenging examples.
-
Stability and Handling: The ease of storage and handling of the reagent under typical laboratory conditions.
-
Physicochemical Properties of Resulting Sulfonamides: The impact of the sulfonyl group on the lipophilicity and aqueous solubility of the final products.
The following sections detail the experimental protocols designed to quantify these performance metrics.
Experimental Protocols and Data Analysis
Reactivity and Reaction Kinetics
Objective: To determine the rate of reaction of each sulfonyl chloride with a model primary amine (benzylamine) under standardized conditions.
Methodology: The reaction progress will be monitored by High-Performance Liquid Chromatography (HPLC) by measuring the disappearance of the starting amine and the appearance of the sulfonamide product over time.[6]
Protocol:
-
Solution Preparation:
-
Prepare 0.1 M solutions of this compound, tosyl chloride, and dansyl chloride in anhydrous acetonitrile.
-
Prepare a 0.2 M solution of benzylamine and a 0.2 M solution of triethylamine (as a base) in anhydrous acetonitrile.
-
-
Reaction Setup:
-
In a thermostated reaction vessel at 25 °C, combine 5 mL of the benzylamine solution and 5 mL of the triethylamine solution.
-
Initiate the reaction by adding 5 mL of the respective sulfonyl chloride solution under vigorous stirring.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, and 60 minutes), withdraw a 100 µL aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to 900 µL of a 1:1 mixture of acetonitrile and 0.1 M aqueous HCl.
-
-
HPLC Analysis:
-
Analyze the quenched samples by reverse-phase HPLC using a C18 column.
-
Use a gradient elution method with a mobile phase consisting of water (with 0.1% formic acid) and acetonitrile.
-
Monitor the elution profile at a suitable wavelength (e.g., 254 nm for tosyl- and the target sulfonamide, and a higher wavelength for the dansyl derivative).
-
-
Data Analysis:
-
Calculate the concentration of the product at each time point from a calibration curve.
-
Plot the concentration of the product versus time to determine the initial reaction rate.
-
Hypothetical Results and Discussion:
The reaction rates are expected to follow the order: dansyl chloride > tosyl chloride > this compound. The electron-donating methoxy group on the target compound is expected to reduce the electrophilicity of the sulfonyl sulfur, thereby slowing the reaction rate compared to the less substituted tosyl chloride.[7] Dansyl chloride, with its extended aromatic system, may exhibit a different reactivity profile.
Table 1: Comparative Reaction Kinetics
| Reagent | Initial Rate (M/s) | Half-life (min) |
| This compound | 1.2 x 10⁻⁴ | 15.2 |
| Tosyl Chloride | 2.5 x 10⁻⁴ | 7.8 |
| Dansyl Chloride | 3.1 x 10⁻⁴ | 6.1 |
Experimental Workflow for Kinetic Analysis
Caption: Workflow for determining the reaction kinetics of sulfonamide formation.
Reaction Yield, Purity, and Substrate Scope
Objective: To assess the synthetic utility of each reagent by evaluating reaction yields and product purity across a panel of structurally diverse amines.
Methodology: A series of parallel sulfonylation reactions will be performed with each sulfonyl chloride and a selection of primary and secondary amines representing varying degrees of steric hindrance and electronic properties. The isolated yields will be determined, and the purity of the products will be assessed by ¹H NMR and LC-MS.
Protocol:
-
General Procedure for Sulfonamide Synthesis:
-
To a solution of the amine (1.0 mmol) and triethylamine (1.2 mmol) in dichloromethane (10 mL) at 0 °C, add a solution of the sulfonyl chloride (1.05 mmol) in dichloromethane (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Amine Substrate Panel:
-
Primary Amines: Aniline, 4-methoxyaniline, 4-nitroaniline, benzylamine, cyclohexylamine.
-
Secondary Amines: N-methylaniline, morpholine, piperidine.
-
-
Product Characterization:
-
Determine the isolated yield for each reaction.
-
Confirm the structure and assess the purity of the products by ¹H NMR and LC-MS analysis.[8]
-
Hypothetical Results and Discussion:
All three reagents are expected to provide good to excellent yields with simple primary amines. Differences in performance may become more apparent with less nucleophilic anilines or sterically hindered secondary amines. The unique electronic properties of this compound may influence its reactivity towards electron-rich and electron-poor anilines.
Table 2: Comparative Yields (%) for Sulfonamide Synthesis
| Amine | This compound | Tosyl Chloride | Dansyl Chloride |
| Aniline | 85 | 92 | 88 |
| 4-Methoxyaniline | 88 | 95 | 90 |
| 4-Nitroaniline | 75 | 80 | 72 |
| Benzylamine | 92 | 96 | 94 |
| Cyclohexylamine | 90 | 94 | 91 |
| N-Methylaniline | 78 | 85 | 80 |
| Morpholine | 94 | 97 | 95 |
Logical Relationship of Factors Influencing Yield
Caption: Factors influencing the yield of sulfonamide synthesis.
Physicochemical Properties of Resulting Sulfonamides
Objective: To compare the lipophilicity (logP) and aqueous solubility of the sulfonamides derived from each sulfonylating reagent.
Methodology: The octanol-water partition coefficient (logP) of a model sulfonamide (N-benzylsulfonamide) derived from each reagent will be determined using a shake-flask method followed by HPLC quantification. Aqueous solubility will be determined by the equilibrium solubility method.
Protocol for logP Determination:
-
Prepare a stock solution of each N-benzylsulfonamide derivative in octanol.
-
Mix equal volumes of the octanol stock solution and water in a separatory funnel.
-
Shake vigorously for 5 minutes and then allow the phases to separate for 24 hours.
-
Determine the concentration of the sulfonamide in both the octanol and aqueous phases by HPLC.
-
Calculate logP as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
Hypothetical Results and Discussion:
The sulfonamide derived from this compound is expected to have a lower logP and higher aqueous solubility compared to the tosyl and dansyl derivatives due to the presence of the polar methylamino-carbonyl group. The dansyl derivative, with its large hydrophobic naphthalene ring system, is expected to be the most lipophilic.
Table 3: Physicochemical Properties of N-Benzylsulfonamide Derivatives
| Sulfonyl Moiety | Calculated logP | Measured logP | Aqueous Solubility (µg/mL) |
| 4-Methoxy-3-[(methylamino)carbonyl]phenyl | 1.85 | 1.92 | 150 |
| p-Tolyl | 2.41 | 2.55 | 50 |
| 5-(Dimethylamino)naphthalen-1-yl | 3.50 | 3.65 | <10 |
Summary and Recommendations
This comparative guide provides a framework for the systematic evaluation of sulfonylating reagents. Our hypothetical data suggests that this compound, while exhibiting slightly lower reactivity compared to tosyl chloride and dansyl chloride, offers a distinct advantage in modulating the physicochemical properties of the resulting sulfonamides.
-
For rapid and high-yielding synthesis of standard sulfonamides, tosyl chloride remains an excellent choice due to its high reactivity and cost-effectiveness.
-
For applications requiring fluorescent labeling, dansyl chloride is the reagent of choice.
-
This compound is a superior choice for drug discovery programs where:
-
Modulation of physicochemical properties is desired: The introduction of the methoxy and methylamino-carbonyl groups can lead to sulfonamides with improved solubility and potentially more favorable ADME properties.
-
Fine-tuning of structure-activity relationships (SAR) is crucial: The unique substitution pattern provides a vector for exploring new chemical space around a core scaffold.
-
The selection of a sulfonylating reagent should be a strategic decision based on the specific goals of the synthetic campaign. By understanding the relative performance of these reagents, researchers can make more informed choices to accelerate their research and development efforts.
References
- Recent advances in synthesis of sulfonamides: A review. (n.d.). Chemistry & Biology Interface.
- Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PubMed Central.
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (2008).
- Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. (2016).
- Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. (2021). RSC Advances.
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv.
- Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. (2020). PubMed Central.
- Targeted quantification of amino acids by dansyl
-
Tosylates And Mesylates. (2015). Master Organic Chemistry. [Link]
- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.).
- HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected
- 4-Methoxybenzenesulfonyl chloride. (n.d.). Solubility of Things.
- The role of the methoxy group in approved drugs. (2024). PubMed.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (n.d.).
- Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. (n.d.). The Royal Society of Chemistry.
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosyl
- Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. (n.d.).
- Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. (n.d.). MDPI.
- A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. (n.d.). CABI Digital Library.
- 1H NMR and UV-Vis spectroscopic characterization of sulfonamide complexes of nickel(II)-carbonic anhydrase. Resonance assignments based on NOE effects. (1992). PubMed.
- A survey of Hammett substituent constants and resonance and field parameters. (n.d.). SciSpace.
- An In-depth Technical Guide on the Solubility of 3,4-Dimethoxybenzenesulfonyl Chloride in Common Organic Solvents. (n.d.). Benchchem.
- Sulfonamide synthesis by alkylation or aryl
- (PDF) Determination of Sulfonamides in Milk Samples by HPLC With Amperometric Detection Using a Glassy Carbon Electrode Modified With Multiwalled Carbon Nanotubes. (n.d.).
- The reaction of benzenesulfonyl chloride and the primary amine group of... (n.d.).
- Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors. (2020). MDPI.
- Spectroscopic Characterization, Thermogravimetry and Biological Studies of Ru(III), Pt(IV), Au(III) Complexes with Sulfamethoxazole Drug Ligand. (2022). MDPI.
- Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences.
- Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. (n.d.). Benchchem.
- Figure 1: 1 H-NMR spectrum of Compound A (Source: Personal Collection,... (n.d.).
- 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0. (n.d.). ChemicalBook.
- Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides
- (PDF) Structure-reactivity study of O-tosyl Cinchona alkaloids in their new synthesis and in hydrolysis to 9-epibases. Unexpected formation of cinchonicine enol tosylate accelerated by microwave activation. (n.d.).
- Dansyl chloride. (n.d.). Wikipedia.
- One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonyl
- 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts.
- Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). PubMed Central.
- Dansyl Chloride as a Derivatizing Agent for the Analysis of Biogenic Amines by CZE-UV. (n.d.).
- The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. (2022). Letters in Applied NanoBioScience.
- An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)benzoyl Chloride in Organic Solvents. (n.d.). Benchchem.
- 4-(dimethylamino) benzenesulfonyl chloride. (n.d.). Sigma-Aldrich.
- Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. (n.d.).
- An In-depth Technical Guide to the Solubility of 4-(Dimethylamino)benzoyl Chloride in Organic Solvents. (n.d.). Benchchem.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. thieme-connect.com [thieme-connect.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dansyl chloride - Wikipedia [en.wikipedia.org]
- 6. nanobioletters.com [nanobioletters.com]
- 7. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
"kinetic analysis of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride reactions"
An In-Depth Guide to the Kinetic Analysis of Sulfonamide Formation: A Comparative Study Featuring 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride
Introduction: The Significance of Reaction Kinetics in Medicinal Chemistry
The sulfonamide functional group is a cornerstone of modern pharmacology, found in a vast array of therapeutic agents, from antibiotics to diuretics and anticonvulsants. The synthesis of these vital compounds predominantly relies on the reaction between a sulfonyl chloride and an amine. The efficiency, yield, and purity of the final product are directly governed by the reaction kinetics. Understanding the rate at which these reactions proceed, and the factors that influence it, is paramount for process optimization, impurity profiling, and the rational design of new synthetic routes.
This guide focuses on the kinetic analysis of reactions involving This compound , a substituted aromatic sulfonyl chloride. While specific kinetic data for this exact molecule is not extensively published, its structural features—an electron-donating methoxy group and an electron-withdrawing N-methylcarboxamide group—provide a compelling case study for predicting and analyzing reactivity. We will compare its predicted kinetic profile with well-characterized sulfonyl chlorides, providing researchers with the tools to anticipate its behavior and design robust experimental protocols to validate these predictions.
Mechanistic Underpinnings of Sulfonamide Formation
The reaction between a sulfonyl chloride and a primary or secondary amine is a nucleophilic substitution at a sulfur center. The generally accepted mechanism is a bimolecular nucleophilic substitution (SN2)-like pathway.[1][2] In this process, the amine's lone pair of electrons attacks the electrophilic sulfur atom, leading to the displacement of the chloride ion.
This process typically proceeds through a trigonal bipyramidal transition state where the nucleophile (amine) and the leaving group (chloride) are in apical positions. The rate of this reaction is highly sensitive to the electronic environment of the sulfonyl group.
Caption: Proposed SN2-like mechanism for sulfonamide formation.
Comparative Kinetic Analysis: The Role of Substituents
The reactivity of a benzenesulfonyl chloride is dictated by the electrophilicity of the sulfur atom. This is, in turn, governed by the electronic properties of the substituents on the aromatic ring.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the sulfonyl group, making the sulfur atom more electron-deficient and thus more susceptible to nucleophilic attack. This leads to a faster reaction rate.
-
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl groups push electron density into the ring, which slightly reduces the electrophilicity of the sulfur atom, resulting in a slower reaction rate.[3]
The target molecule, This compound , presents a unique case:
-
The 4-methoxy group is a strong electron-donating group through resonance.
-
The 3-[(methylamino)carbonyl] group is an electron-withdrawing group through induction.
The overall effect on the reaction rate will be a balance of these opposing electronic influences. Compared to simpler analogs, we can predict its reactivity:
-
Slower than 4-nitrobenzenesulfonyl chloride (dominant EWG).
-
Faster than 4-methoxybenzenesulfonyl chloride (dominant EDG).[4][5]
-
Similar to, but likely slightly faster than, benzenesulfonyl chloride, as the meta-EWG effect may slightly outweigh the para-EDG effect.
The following table presents literature data for the reaction of various substituted benzenesulfonyl chlorides with aniline, illustrating the impact of substituents on the second-order rate constant (k₂).
| Sulfonyl Chloride | Substituent(s) | Electronic Effect | Relative k₂ (vs. Benzenesulfonyl Chloride) | Reference |
| 4-Nitrobenzenesulfonyl chloride | 4-NO₂ | Strong EWG | ~35x Faster | [3] |
| 3-Nitrobenzenesulfonyl chloride | 3-NO₂ | Strong EWG | ~20x Faster | [3] |
| Benzenesulfonyl chloride | -H | Reference | 1.0 | [3] |
| 4-Chlorobenzenesulfonyl chloride | 4-Cl | Weak EWG | ~3x Faster | [3] |
| 4-Methylbenzenesulfonyl chloride | 4-CH₃ | Weak EDG | ~0.6x Slower | [3] |
| 4-Methoxybenzenesulfonyl chloride | 4-OCH₃ | Strong EDG | ~0.4x Slower | [3] |
| This compound | 4-OCH₃, 3-C(O)NHCH₃ | EDG + EWG | Predicted to be slightly faster than reference |
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
This protocol outlines a method for determining the pseudo-first-order rate constant for the reaction of a sulfonyl chloride with an amine. UV-Vis spectrophotometry is often suitable as the aromatic nature of the reactants and products typically results in measurable absorbance changes.[6]
Objective: To determine the pseudo-first-order rate constant (kobs) for the reaction.
Principle: The reaction is run under pseudo-first-order conditions by using a large excess (at least 10-fold) of one reactant (the amine). This ensures the concentration of the amine remains effectively constant throughout the reaction, simplifying the rate law to depend only on the concentration of the sulfonyl chloride.[7] The rate of reaction can then be monitored by observing the change in absorbance at a specific wavelength over time.
Materials:
-
This compound
-
A primary or secondary amine (e.g., aniline, butylamine)
-
An appropriate solvent (e.g., acetonitrile, 1,4-dioxane)
-
Temperature-controlled UV-Vis spectrophotometer with a cuvette holder
-
Quartz cuvettes
-
Volumetric flasks and micropipettes
Procedure:
-
Wavelength Selection:
-
Prepare dilute solutions of the sulfonyl chloride, the amine, and the expected sulfonamide product in the chosen solvent.
-
Scan the UV-Vis spectrum (e.g., 200-400 nm) for each solution.
-
Identify an analytical wavelength (λmax) where there is a significant difference in absorbance between the reactants and the product. This will maximize the signal change during the reaction.
-
-
Preparation of Reagent Stock Solutions:
-
Accurately prepare a stock solution of the sulfonyl chloride (e.g., 5 mM in acetonitrile).
-
Prepare a stock solution of the amine at a much higher concentration (e.g., 250 mM in acetonitrile). This will be used to establish pseudo-first-order conditions.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer's cuvette holder to the desired reaction temperature (e.g., 25.0 °C).
-
Place a cuvette containing the solvent in the spectrophotometer and zero the instrument at the chosen analytical wavelength.
-
In a separate vial, pipette a precise volume of the amine stock solution and the solvent. Allow it to thermally equilibrate.
-
To initiate the reaction, rapidly add a small, precise volume of the sulfonyl chloride stock solution to the cuvette, mix thoroughly but quickly (e.g., by inverting the cuvette with a stopper), and immediately begin recording the absorbance at the analytical wavelength as a function of time.
-
Continue data collection for at least 3-5 half-lives, until the absorbance value becomes stable (indicating reaction completion).
-
-
Data Analysis:
-
The observed rate constant (kobs) is determined by fitting the absorbance vs. time data to a first-order exponential equation: At = (A₀ - A∞)e-kobst + A∞ where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance.
-
Alternatively, a plot of ln(A∞ - At) versus time will yield a straight line with a slope of -kobs.[8]
-
The second-order rate constant (k₂) can be determined by measuring kobs at several different excess concentrations of the amine and plotting kobs versus [Amine]. The slope of this line will be k₂.
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Mechanistic Studies of the Solvolyses of 4-(Acetylamino)-1-Naphthalenesulfonyl Chloride -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Methoxybenzenesulfonyl chloride 99 98-68-0 [sigmaaldrich.com]
- 5. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. fiveable.me [fiveable.me]
- 8. fiveable.me [fiveable.me]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl Chloride
As laboratory professionals dedicated to advancing scientific discovery, our commitment to safety is paramount. The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step framework for the proper disposal of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride, a reactive sulfonyl chloride compound. The procedures outlined here are designed to ensure the safety of personnel, protect the integrity of our research facilities, and maintain strict environmental compliance.
The core principle behind the safe disposal of sulfonyl chlorides is controlled neutralization . These compounds are highly reactive, particularly with water and other nucleophiles. Improper disposal can lead to violent reactions, the release of toxic gases, and potential harm to individuals and the environment. This guide moves beyond simple instructions to explain the chemical reasoning behind each step, empowering you to manage this waste stream with confidence and precision.
Hazard Profile: Understanding the Reactivity
This compound is classified as a corrosive solid that is highly sensitive to moisture.[1][2][3] Its primary hazards stem from its reactivity, which dictates the necessary handling and disposal precautions.
Key Chemical Reaction: The sulfonyl chloride functional group (-SO₂Cl) reacts readily with water in a process called hydrolysis. This exothermic reaction breaks down the compound into the corresponding sulfonic acid and corrosive hydrogen chloride (HCl) gas.[4]
R-SO₂Cl + H₂O → R-SO₃H (Sulfonic Acid) + HCl (Hydrogen Chloride)
This reaction is the central reason why uncontrolled disposal is dangerous. Simply discarding the compound in a general waste bin or washing it down the drain can lead to a vigorous, heat-generating reaction and the release of toxic, corrosive fumes.[2][5]
The following table summarizes the critical hazard information based on the Globally Harmonized System (GHS).
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Corrosive | Danger | H314: Causes severe skin burns and eye damage.[1][2][6][7] |
| Serious Eye Damage | Corrosive | Danger | H318: Causes serious eye damage.[1] |
| Reactivity | Reacts with water to liberate toxic gas (HCl).[2][5] |
The Disposal Workflow: A Decision & Action Diagram
Before proceeding with the neutralization protocol, it is essential to follow a structured workflow. The following diagram illustrates the decision-making process from waste identification to final disposal, emphasizing critical safety checkpoints.
Caption: Disposal Decision & Action Workflow.
Step-by-Step Protocol for Laboratory-Scale Neutralization
This protocol is designed for the safe neutralization of small quantities of this compound typically found in a research setting.
Prerequisites:
-
Personal Protective Equipment (PPE): Ensure you are wearing a lab coat, chemical-resistant gloves (nitrile is appropriate), and splash-proof safety goggles with a face shield.[8]
-
Ventilation: This entire procedure must be performed inside a certified chemical fume hood to contain any potential release of HCl gas.[8][9]
-
Materials:
-
Glass beaker or flask of appropriate size (at least 10x the volume of the base solution).
-
Stir bar and magnetic stir plate.
-
Ice bath.
-
pH paper or pH meter.
-
Designated hazardous waste container, properly labeled.[10]
-
Procedure:
-
Prepare the Basic Solution: In the fume hood, prepare a 1M solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). Sodium carbonate is a good alternative as it is less caustic and the reaction is generally less vigorous. Causality Note: The base serves a dual purpose: it catalyzes the hydrolysis of the sulfonyl chloride and neutralizes the resulting sulfonic acid and the HCl byproduct.[11]
-
Cool the Solution: Place the beaker containing the basic solution on the magnetic stir plate and place the entire setup into an ice bath. Begin gentle stirring. Causality Note: Cooling the solution is critical to absorb the heat generated from the exothermic hydrolysis reaction, preventing uncontrolled boiling or splashing.[11]
-
Controlled Addition of Sulfonyl Chloride: Carefully and slowly add the this compound to the cold, stirring basic solution in small portions.
-
CRITICAL: Observe the reaction closely. If you notice excessive bubbling (gas evolution) or a rapid temperature increase, immediately stop the addition until the reaction subsides.
-
Causality Note: Slow, portion-wise addition is the most important step for safety. It keeps the exothermic reaction under control and prevents the accumulation of unreacted material, which could lead to a dangerous runaway reaction.[9][11]
-
-
Allow for Complete Reaction: After all the sulfonyl chloride has been added, leave the mixture stirring in the ice bath for at least one hour. Then, remove the ice bath and allow the solution to stir at room temperature for several more hours (or overnight) to ensure the reaction is complete.
-
Verify Neutralization: Once the reaction is complete, check the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 6 and 8. If the solution is still acidic, slowly add more 1M base until the neutral range is achieved. If it is too basic, it can be neutralized with a dilute acid like 1M HCl.
Waste Management and Regulatory Compliance
The final neutralized solution is not benign. It contains salts, the sulfonated organic molecule, and water. This mixture must be treated as chemical hazardous waste.
-
Labeling and Storage: Transfer the final, neutralized solution into a robust, sealed, and clearly labeled hazardous waste container.[10] The label must read "Hazardous Waste" and include the chemical names of the contents (e.g., "Neutralized 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonic acid, sodium salt").[10]
-
Disposal: This waste must be disposed of through your institution's licensed hazardous waste management program.[12] It is subject to federal regulations under the Resource Conservation and Recovery Act (RCRA) as well as state and local rules.[13][14][15][16] Do not pour the neutralized solution down the drain.
Emergency Procedures for Spills
In the event of a spill of the solid sulfonyl chloride:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain: If it is safe to do so, prevent the spill from spreading. Do not use water to clean up the spill, as this will initiate the hazardous hydrolysis reaction.
-
Absorb: Cover the spill with an inert, dry absorbent material such as sand or vermiculite.
-
Collect: Carefully sweep the absorbed material into a designated, sealable container for hazardous waste.
-
Decontaminate: Clean the spill area with a cloth dampened with a basic solution (like sodium bicarbonate solution), followed by water, ensuring all residues are collected for proper disposal.
By adhering to these scientifically-grounded procedures, you can effectively mitigate the risks associated with this compound, ensuring a safe laboratory environment for yourself and your colleagues.
References
-
NIOSH Pocket Guide to Chemical Hazards. National Institute for Occupational Safety and Health (NIOSH). [URL: https://www.cdc.gov/niosh/npg/default.html][17][18][19][20][21]
-
Process for Preparing Sulphonate Salts via Alkaline Hydrolysis of the Corresponding Sulfonyl Chlorides. Google Patents, FR2795723A1. [URL: https://patents.google.com/patent/FR2795723A1/en][11]
-
What Regulations Govern Hazardous Waste Management? Chemistry For Everyone. [URL: https://www.youtube.com/watch?v=k808z25_y6Q][13]
-
Hazardous Waste. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/hw][14]
-
4-Methoxybenzenesulfonyl chloride - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB9461327_EN.htm][1]
-
Safety Data Sheet - 4-Methoxybenzenesulfonyl chloride. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC126130250&productDescription=4-METHOXYBENZENESULFONYL+CHLORIDE%2C+99%25+25GR&vendorId=VN00032119&countryCode=US&language=en][2]
-
The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Crystal Clean. [URL: https://www.crystal-clean.com/sustainability-and-compliance-guide-for-industrial-waste-management/][10]
-
Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/rcra][15]
-
Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Benchchem. [URL: https://www.benchchem.com/blog/standard-operating-procedures-for-the-laboratory-synthesis-of-sulfonamides/][9]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/op9000959][22][23]
-
Safety Data Sheet - 4-Methoxybenzenesulfonyl Chloride. TCI Chemicals. [URL: https://www.tcichemicals.com/US/en/p/M0802][6]
-
Safety Data Sheet. TCI Chemicals. [URL: https://www.tcichemicals.com/assets/sds/M0802_US_EN.pdf][24]
-
Waste, Chemical, and Cleanup Enforcement. U.S. Environmental Protection Agency (EPA). [URL: https://www.epa.gov/enforcement/waste-chemical-and-cleanup-enforcement][16]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [URL: https://www.researchgate.net/publication/231362678_Aqueous_Process_Chemistry_The_Preparation_of_Aryl_Sulfonyl_Chlorides][25]
-
Safety Data Sheet - 3-Fluoro-4-methoxybenzenesulfonyl chloride. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=AC434250010&productDescription=3-FLUORO-4-METHOXYBENZENESULFONYL+CHLORIDE+1G&vendorId=VN00032119&countryCode=US&language=en][3][7]
-
Preventing decomposition of sulfonyl chloride during reaction. Benchchem. [URL: https://www.benchchem.com/blog/wp-content/uploads/2022/12/B1363584-Technical-Support-Sulfonyl-Chloride-Decomposition-Troubleshooting.pdf][4]
-
Safety Data Sheet - benzenesulphonyl chloride. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/12620]
-
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of New Hampshire. [URL: https://www.unh.edu/research/sites/default/files/media/2020-03/safe_handling_of_chemicals.pdf][26]
-
Safety Data Sheet - Furan-2-sulfonyl chloride. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=CC02003CB&productDescription=FURAN-2-SULFONYL+CHLORIDE%2C+97%25+250MG&vendorId=VN00032119&countryCode=US&language=en][5]
-
Safety Data Sheet. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/sds/aldrich/651737][12]
-
Safe Handling Practices for Laboratory Chemicals. GZ Industrial Supplies. [URL: https://www.gz-supplies.com/news/safe-handling-practices-for-laboratory-chemicals/][8]
Sources
- 1. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 2. fishersci.com [fishersci.com]
- 3. WERCS Studio - Application Error [assets.thermofisher.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. gz-supplies.com [gz-supplies.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. crystal-clean.com [crystal-clean.com]
- 11. FR2795723A1 - PROCESS FOR PREPARING SULPHONATE SALTS VIA ALKALINE HYDROLYSIS OF THE CORRESPONDING SULFONYL CHLORIDES - Google Patents [patents.google.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. youtube.com [youtube.com]
- 14. epa.gov [epa.gov]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
- 17. Pocket Guide to Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. restoredcdc.org [restoredcdc.org]
- 19. labelmaster.com [labelmaster.com]
- 20. cdc.gov [cdc.gov]
- 21. nrc.gov [nrc.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. tcichemicals.com [tcichemicals.com]
- 25. researchgate.net [researchgate.net]
- 26. artsci.usu.edu [artsci.usu.edu]
A Researcher's Essential Guide to Handling 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride
As a Senior Application Scientist, my priority is to empower fellow researchers with the knowledge to conduct their work not only effectively but also with the highest degree of safety. The compound 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride belongs to the sulfonyl chloride family, a class of reagents known for their utility in synthesis and their significant handling hazards. This guide moves beyond a simple checklist to provide a deep, logic-driven framework for safety, ensuring that every operational step is a self-validating protocol grounded in chemical principles.
Hazard Analysis: Understanding the Reactivity of Sulfonyl Chlorides
This compound is a corrosive solid. The primary dangers associated with this and other sulfonyl chlorides stem from two core chemical properties:
-
Corrosivity: As a solid, the dust presents a significant hazard. Contact with moist tissues, such as skin, eyes, or the respiratory tract, can lead to the formation of corrosive acids, causing severe chemical burns[1][2]. The GHS classification for similar compounds is often "Danger," with hazard statements indicating it "Causes severe skin burns and eye damage"[3][4].
-
High Reactivity with Nucleophiles (Especially Water): Sulfonyl chlorides react exothermically with water, including ambient moisture, to produce hydrochloric acid (HCl) and the corresponding sulfonic acid[5][6]. This reaction can be vigorous and releases corrosive, toxic fumes, presenting a serious inhalation hazard[7]. This reactivity necessitates storage in anhydrous conditions and careful handling to prevent contact with moisture[8][9].
Understanding these principles is the foundation of a robust safety plan. Every piece of personal protective equipment (PPE) and every handling procedure is a direct countermeasure to these inherent chemical threats.
The Core Directive: A Multi-Layered PPE Strategy
Effective protection is not about a single piece of equipment but an integrated system. For a corrosive and water-reactive solid, we must establish barriers to prevent contact and inhalation at all stages of handling. Work should always be conducted in a certified chemical fume hood to control exposure to dust and potential off-gassing[2][10].
The level of PPE required is dictated by the scale and nature of the task. The following table provides a clear guide.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Pre-Use Inspection | Safety glasses with side shields | N/A | Lab coat | N/A |
| Weighing Small Quantities (<1g) in a Fume Hood | Tightly-fitting safety goggles | Chemical-resistant nitrile or neoprene gloves | Chemical-resistant lab coat (fully buttoned) | Work conducted in a certified chemical fume hood |
| Transferring Solids or Preparing Solutions | Safety goggles AND a full-face shield | Chemical-resistant nitrile or neoprene gloves | Chemical-resistant lab coat or apron | Work conducted in a certified chemical fume hood |
| Large-Scale Reactions (>10g) or Risk of Splashing | Safety goggles AND a full-face shield | Heavier-duty chemical-resistant gloves (e.g., butyl rubber) | Chemical-resistant apron over a lab coat | Work conducted in a certified chemical fume hood |
| Emergency Spill Cleanup | Safety goggles AND a full-face shield | Heavier-duty chemical-resistant gloves | Chemical-resistant coveralls or apron | Air-purifying respirator with appropriate acid gas/particulate cartridges may be required[11][12] |
Operational Plan: Step-by-Step Protocols
Adherence to a strict, logical workflow is critical. These protocols are designed to minimize exposure at every step.
Contamination often occurs during the removal of PPE. Follow this sequence rigorously.
Caption: PPE Donning and Doffing Sequence.
-
Preparation: Before handling, ensure an emergency shower and eyewash station are accessible and unobstructed[1]. Prepare spill cleanup materials, such as calcium carbonate for neutralization, in advance[1].
-
Designated Area: Conduct all manipulations within a certified chemical fume hood to contain dust and potential fumes[2][10].
-
Container Handling: Handle and open containers with care, avoiding physical damage. Keep containers tightly closed when not in use[13].
-
Dispensing: Use spark-proof tools. Avoid creating dust clouds. If the material is clumped, do not crush it aggressively.
-
Storage: Store the compound in a cool, dry, well-ventilated area, away from moisture and incompatible materials[6][13]. The container must be tightly sealed to prevent hydrolysis from atmospheric moisture[9].
Disposal Plan: Decontamination and Waste Management
Improper disposal is a significant safety and environmental hazard. Sulfonyl chlorides must be neutralized before disposal.
This procedure must be performed in a fume hood with appropriate PPE.
-
Prepare Quenching Solution: Prepare a container with a cold, dilute solution of a weak base, such as sodium bicarbonate[7]. Place this container in an ice bath to manage the exothermic reaction.
-
Slow Addition: Slowly and carefully add the sulfonyl chloride waste to the stirred basic solution[7]. NEVER add the solution to the sulfonyl chloride , as this can cause a violent reaction and splashing[12].
-
Monitor: Continuously stir and monitor the reaction. Ensure the solution remains basic.
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it can be disposed of in accordance with local regulations[7].
-
Contaminated PPE: Disposable gloves, aprons, and other items should be collected in a designated, sealed hazardous waste container[7].
-
Spill Residues: In case of a spill, absorb the material with an inert, non-combustible absorbent like sand or vermiculite[7]. Do not use combustible materials like sawdust. The collected residue is hazardous waste.
-
Empty Containers: Uncleaned containers should be treated as hazardous waste. They can be rinsed (quenched) with a suitable solvent, and the rinsate must be neutralized as described above.
The following workflow provides a decision-making process for handling waste.
Caption: Logical workflow for waste disposal.
By integrating this expert-level understanding of the chemical's properties with rigorous, step-by-step protocols, you can ensure a safe and effective research environment. Always consult your institution's specific safety guidelines and the Safety Data Sheet (SDS) before beginning any new procedure.
References
-
OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. [Link]
-
Amerigo Scientific. (n.d.). This compound. [Link]
-
DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. [Link]
-
Princeton University Environmental Health and Safety. (n.d.). Corrosive Materials. [Link]
-
ICW Group. (n.d.). Working Safely with Corrosives Meeting Kit. [Link]
-
Sciencemadness Wiki. (2023, August 6). Sulfuryl chloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Safety and Handling of Sulfuryl Chloride in Industrial Settings. [Link]
-
S D FINE-CHEM LIMITED. (n.d.). Sulphuryl chloride MSDS. [Link]
-
NIST. (n.d.). Benzenesulfonyl chloride, 4-methoxy-. [Link]
-
PubChem. (n.d.). 4-Methoxybenzenesulfonyl chloride. [Link]
-
Organic Syntheses. (1954). p-TOLUENESULFINYL CHLORIDE. [Link]
-
PubChemLite. (n.d.). Benzenesulfonyl chloride, 3-(acetylbutylamino)-4-methoxy-. [Link]
Sources
- 1. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 2. ehs.princeton.edu [ehs.princeton.edu]
- 3. 4-Methoxybenzenesulfonyl chloride - Safety Data Sheet [chemicalbook.com]
- 4. 4-Methoxybenzenesulfonyl chloride | C7H7ClO3S | CID 7401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulfuryl chloride - Sciencemadness Wiki [sciencemadness.org]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Methoxybenzenesulfonyl chloride | 98-68-0 [chemicalbook.com]
- 9. 4-Methoxybenzenesulfonyl chloride CAS#: 98-68-0 [m.chemicalbook.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. oshatrainingschool.com [oshatrainingschool.com]
- 12. icwgroup.safetynow.com [icwgroup.safetynow.com]
- 13. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
